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  • Product: rac-2,3-Dehydro-3,4-dihydro Ivermectin
  • CAS: 1135339-49-9

Core Science & Biosynthesis

Foundational

"rac-2,3-Dehydro-3,4-dihydro Ivermectin" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of rac-2,3-Dehydro-3,4-dihydro Ivermectin Abstract Ivermectin, a cornerstone of antiparasitic therapy, continues to inspire the development of novel analo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of rac-2,3-Dehydro-3,4-dihydro Ivermectin

Abstract

Ivermectin, a cornerstone of antiparasitic therapy, continues to inspire the development of novel analogs with potentially enhanced or new biological activities. This guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of a specific analog, rac-2,3-Dehydro-3,4-dihydro Ivermectin. Due to the limited availability of published data on this particular compound, this document outlines a plausible synthetic route, detailed purification protocols, and a robust characterization strategy based on established principles of organic chemistry and analytical science. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the exploration and synthesis of ivermectin derivatives.

Introduction: The Rationale for Ivermectin Analogs

Ivermectin, a semi-synthetic derivative of the avermectin family of 16-membered macrocyclic lactones, has had a profound impact on global health.[1] Its potent and broad-spectrum antiparasitic activity has made it an essential medicine for treating a variety of debilitating diseases in both humans and animals.[2] The chemical scaffold of ivermectin, however, also presents numerous opportunities for modification to create new analogs with potentially improved pharmacokinetic profiles, expanded spectra of activity, or novel therapeutic applications.[3][4]

This guide focuses on a specific, less-documented analog: rac-2,3-Dehydro-3,4-dihydro Ivermectin. The introduction of a double bond at the C2-C3 position and the saturation of the C3-C4 bond represents a subtle yet significant alteration to the ivermectin core. Such a modification could influence the molecule's conformation and its interaction with biological targets. This document serves as a detailed roadmap for its synthesis and structural elucidation.

Proposed Synthetic Pathway

The synthesis of rac-2,3-Dehydro-3,4-dihydro Ivermectin from the readily available ivermectin starting material can be envisioned as a two-step process: a dehydration reaction to introduce the C2-C3 double bond, followed by a selective reduction of the resulting conjugated system.

Step 1: Dehydration of Ivermectin

The initial step involves the dehydration of the C3-C4 dihydro moiety of ivermectin to create a C2-C3 double bond. This transformation can be achieved using a variety of dehydrating agents. The choice of reagent is critical to avoid unwanted side reactions on the sensitive macrocyclic lactone structure.

  • Causality of Experimental Choice: A mild and selective dehydration agent is required. Martin's sulfurane is a good candidate for this purpose, as it is known to effect the dehydration of alcohols under neutral and relatively low-temperature conditions, which is advantageous for complex molecules like ivermectin.

Proposed Reaction:

Ivermectin → 2,3-Dehydro-ivermectin

  • Reagents and Conditions:

    • Ivermectin

    • Martin's sulfurane

    • Anhydrous, non-polar solvent (e.g., carbon tetrachloride or benzene)

    • Inert atmosphere (e.g., argon or nitrogen)

    • Reaction temperature: Room temperature to mild heating (e.g., 40-50 °C)

Step 2: Selective Reduction of the Conjugated System

The second step involves the selective 1,4-conjugate reduction of the α,β-unsaturated lactone system formed in the previous step. This will saturate the C3-C4 bond while leaving the newly formed C2-C3 double bond intact.

  • Causality of Experimental Choice: A chemoselective reducing agent that favors 1,4-addition over 1,2-addition to the carbonyl group is essential. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a well-established method for the selective 1,2-reduction of enones to allylic alcohols.[5] However, for a 1,4-reduction, a Stryker's reagent-type reduction or a copper-catalyzed hydride reduction would be more appropriate.[6]

Proposed Reaction:

2,3-Dehydro-ivermectin → rac-2,3-Dehydro-3,4-dihydro Ivermectin

  • Reagents and Conditions:

    • 2,3-Dehydro-ivermectin intermediate

    • Copper(I) catalyst (e.g., CuI)

    • A mild hydride source (e.g., polymethylhydrosiloxane - PMHS)

    • A suitable ligand (e.g., a phosphine ligand)

    • Anhydrous solvent (e.g., toluene or THF)

    • Inert atmosphere

Visualizing the Synthetic Workflow

Synthesis_Workflow start Ivermectin (Starting Material) step1 Step 1: Dehydration Reagents: Martin's Sulfurane Solvent: CCl4 Conditions: 40-50°C, Inert atm. start->step1 intermediate Intermediate: 2,3-Dehydro-ivermectin step1->intermediate step2 Step 2: Selective 1,4-Reduction Reagents: CuI, PMHS Solvent: Toluene Conditions: Room Temp, Inert atm. intermediate->step2 purification Purification (Column Chromatography/HPLC) step2->purification product Final Product: rac-2,3-Dehydro-3,4-dihydro Ivermectin purification->product

Caption: Proposed two-step synthesis of rac-2,3-Dehydro-3,4-dihydro Ivermectin.

Purification and Isolation Protocol

The crude product from the reaction mixture will likely contain unreacted starting material, the intermediate, the final product, and various byproducts. A multi-step purification protocol is therefore necessary.

Step-by-Step Purification Method
  • Work-up: Quench the reaction mixture with a suitable reagent (e.g., water for the reduction step).

  • Extraction: Extract the organic components into a suitable solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Solvent Removal: Concentrate the organic extract under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes. The polarity of the mobile phase should be gradually increased to elute the components based on their polarity.

    • Monitoring: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

  • Preparative HPLC (if necessary): For obtaining highly pure material for characterization and biological testing, a final purification step using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) may be required.

    • Column: A C18 column is typically used for ivermectin and its analogs.[7]

    • Mobile Phase: A gradient of acetonitrile and water.

Structural Characterization

A suite of analytical techniques is required to unequivocally confirm the structure and purity of the synthesized rac-2,3-Dehydro-3,4-dihydro Ivermectin.

Analytical Techniques and Expected Results
Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environment.- Disappearance of signals corresponding to the C3 and C4 protons of ivermectin.- Appearance of new signals in the olefinic region (around 5-6 ppm) for the C2 and C3 protons.- Shifts in the signals of neighboring protons due to the new electronic environment.
¹³C NMR Confirmation of the carbon skeleton.- Appearance of two new sp² carbon signals and disappearance of two sp³ carbon signals.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.- A molecular ion peak corresponding to the exact mass of C48H72O14. The molecular weight will be 2 amu less than ivermectin (C48H74O14).- A characteristic fragmentation pattern that can be compared to that of ivermectin.[8]
HPLC Purity assessment.- A single, sharp peak under optimized chromatographic conditions, indicating high purity.[7]
FT-IR Spectroscopy Identification of functional groups.- Potential shift in the C=O stretching frequency of the lactone due to conjugation with the new double bond.
Characterization Workflow

Characterization_Workflow input Purified Product hplc Purity Check (HPLC) input->hplc ms Molecular Weight (Mass Spectrometry) hplc->ms If >95% pure nmr Structural Elucidation (¹H & ¹³C NMR) ms->nmr ftir Functional Groups (FT-IR) nmr->ftir final Structure Confirmed ftir->final

Caption: Analytical workflow for the characterization of the final product.

Detailed (Hypothetical) Experimental Protocols

Disclaimer: The following protocols are hypothetical and should be adapted and optimized based on actual laboratory results.

Protocol for Synthesis of 2,3-Dehydro-ivermectin
  • To a solution of ivermectin (1.0 g, 1.14 mmol) in anhydrous carbon tetrachloride (50 mL) under an argon atmosphere, add Martin's sulfurane (1.5 g, 2.3 mmol).

  • Stir the reaction mixture at 45 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 2,3-dehydro-ivermectin, which can be used in the next step without further purification or purified by column chromatography.

Protocol for Synthesis of rac-2,3-Dehydro-3,4-dihydro Ivermectin
  • In a flame-dried flask under argon, dissolve the crude 2,3-dehydro-ivermectin (approx. 1.14 mmol) in anhydrous toluene (50 mL).

  • Add copper(I) iodide (0.1 g, 0.5 mmol) and a suitable phosphine ligand.

  • Add polymethylhydrosiloxane (PMHS) (1.5 mL) dropwise to the stirred solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the crude product and purify by silica gel column chromatography (hexanes/ethyl acetate gradient).

Protocol for HPLC Analysis
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-μm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)

  • Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

Conclusion

This technical guide provides a scientifically grounded, albeit theoretical, pathway for the synthesis and characterization of rac-2,3-Dehydro-3,4-dihydro Ivermectin. The proposed two-step synthesis, involving a dehydration followed by a selective conjugate reduction, is based on established and reliable organic chemistry transformations. The detailed protocols for purification and characterization provide a clear framework for isolating and confirming the structure of this novel ivermectin analog. The successful execution of this work would not only yield a new chemical entity for biological evaluation but also contribute valuable knowledge to the chemical space of macrocyclic lactones.

References

  • Prudêncio, M. (2020). Molecular Design and Synthesis of Ivermectin Hybrids Targeting Hepatic and Erythrocytic Stages of Plasmodium Parasites. Journal of Medicinal Chemistry.
  • Chougule, P. B., et al. (2021). “SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF IVERMECTIN ANALOGUES OF POTENT NSAIDS”. Indo American Journal of Pharmaceutical Research.
  • Sulik, M., et al. (2023). Unexpected rearrangement of ivermectin in the synthesis of new derivatives with trypanocidal and antiplasmodial activities. European Journal of Medicinal Chemistry.
  • Beasley, C. A., et al. (2006). Identification of Impurities in Ivermectin Bulk Material by Mass Spectrometry and NMR. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1124–1134.
  • BenchChem. (2025). A Comprehensive Technical Guide on the Synthesis of Ivermectin.
  • LibreTexts, C. (2019). 20.6: Enantioselective Carbonyl Reductions.
  • MacMillan, D., et al. (n.d.). Direct production of ivermectin-like drugs after domain exchange in the avermectin polyketide synthase of Streptomyces avermitilis ATCC31272. Organic & Biomolecular Chemistry.
  • Stambuli, J. P., et al. (2021). Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Organic Process Research & Development.
  • ElectronicsAndBooks. (n.d.).
  • Feng, X., et al. (n.d.). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters.
  • Adhikari, S., et al. (2022). A Comprehensive Study to Identify and Characterize Major Degradation Products of Ivermectin Drug Substance Including Its Degradation Pathways using LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 214, 114730.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Chemical structure of ivermectin, the 22,23-dihydro derivative of a macrocyclic lactone avermectin B1.
  • Goti, A., et al. (2025).
  • Adhikari, S., et al. (2022).
  • ACS Publications. (n.d.). Journal of Agricultural and Food Chemistry.
  • University of Bath. (n.d.). Enantioselective Reduction of Ketones.
  • Eubig, P. A. (n.d.). Toxicology of Avermectins and Milbemycins (Macrocylic Lactones)
  • Sharma, A., et al. (2022). Analytical Method Development And Validation Parameters Of Drug Ivermectin. World Journal of Pharmaceutical Research.
  • Campbell, W. C. (n.d.). Development, Pharmacokinetics and Mode of Action of Ivermectin. PubMed.
  • ACS Publications. (n.d.). Journal of Medicinal Chemistry.
  • Atef, M., et al. (n.d.).
  • Al-Kuraishy, H. M., et al. (2021). Molecular Docking and Dynamics Simulation Revealed Ivermectin as Potential Drug against Schistosoma-Associated Bladder Cancer Targeting Protein Signaling. PMC.

Sources

Exploratory

"rac-2,3-Dehydro-3,4-dihydro Ivermectin" mechanism of action

Executive Summary rac-2,3-Dehydro-3,4-dihydro Ivermectin (also referred to as the -isomer of Ivermectin) represents a critical structural analog of the macrocyclic lactone Ivermectin.[1][2] Chemically, this compound aris...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

rac-2,3-Dehydro-3,4-dihydro Ivermectin (also referred to as the


-isomer of Ivermectin) represents a critical structural analog of the macrocyclic lactone Ivermectin.[1][2] Chemically, this compound arises from the migration of the 

double bond to the

position, conjugated with the C1 lactone carbonyl.[1][2] While retaining the core macrocyclic scaffold of the avermectin family, this modification significantly alters the electronic and steric properties of the spiroketal-macrolide interface.

This guide analyzes the compound’s dualistic mechanism of action: its classical modulation of glutamate-gated chloride channels (GluCl) in nematodes and its distinct, repurposed efficacy against Leishmania species via mitochondrial disruption.[1][2] We provide validated protocols for its synthesis, characterization, and biological evaluation.

Chemical Architecture & Stereochemistry

The nomenclature "rac-2,3-Dehydro-3,4-dihydro" requires precise stereochemical interpretation to avoid confusion with total racemization.

  • Parent Scaffold: Ivermectin (22,23-dihydroavermectin B1a) is a chiral molecule with fixed stereocenters at C5, C6, C12, C13, etc.[1][2]

  • Structural Modification:

    • 3,4-dihydro: The native C3-C4 double bond is saturated.[1]

    • 2,3-dehydro: A new double bond is formed between C2 and C3.[1]

  • The "rac" Designation: In the context of this semi-synthetic derivative, "rac" refers to the mixture of diastereomers generated at the newly formed

    
     center at C4 .
    
    • The migration of the double bond from

      
       to 
      
      
      
      converts C4 from an achiral
      
      
      carbon to a chiral
      
      
      carbon.[1][2]
    • Since the isomerization (typically base-catalyzed) is not stereoselective regarding C4, it yields a mixture of

      
       and 
      
      
      
      epimers.[1][2] The rest of the molecule retains the natural enantiomeric configuration of Ivermectin.

Physicochemical Implications: The


-enone system extends the conjugation of the lactone carbonyl, detectable by a bathochromic shift in UV absorption (

shifts from ~245 nm to ~250-255 nm).[1][2] This alteration impacts the molecule's conformational flexibility, influencing its binding kinetics to membrane transporters and ion channels.[1][2]

Mechanism of Action (MoA)

The compound exhibits a bifurcated mechanism depending on the biological target (Nematode vs. Protozoa).[1][2]

A. Leishmanicidal Mechanism: Mitochondrial Catastrophe

Unlike its action on helminths, the primary mode of action against Leishmania amazonensis and L. donovani is bioenergetic collapse .

  • Target Engagement: The lipophilic macrocycle penetrates the leishmanial cell membrane and accumulates in the kinetoplast-mitochondrion complex.[1]

  • ROS Induction: The compound disrupts the electron transport chain (ETC), likely at Complex I or III, leading to electron leakage.[1][2]

  • Oxidative Stress: This leakage generates a surge of Reactive Oxygen Species (ROS), specifically superoxide anions (

    
    ).[1][2]
    
  • Membrane Depolarization: The ROS surge causes the opening of the Mitochondrial Permeability Transition Pore (MPTP), collapsing the mitochondrial membrane potential (

    
    ).[1][2]
    
  • Apoptosis-like Death: Loss of ATP and release of pro-apoptotic factors (e.g., cytochrome c analogs) trigger DNA fragmentation and phosphatidylserine externalization.[1][2]

B. Anthelmintic Mechanism: GluCl Modulation

The compound retains affinity for invertebrate-specific Glutamate-Gated Chloride Channels (GluCl) , though with altered potency compared to Ivermectin.[1][2]

  • Allosteric Binding: Binds to the transmembrane domain interface of GluCl subunits (

    
    , 
    
    
    
    ).[1][2]
  • Channel Gating: Stabilizes the "open" conformation of the chloride pore.

  • Hyperpolarization: Influx of

    
     ions hyperpolarizes the somatic muscle cells.[1]
    
  • Paralysis: Results in flaccid paralysis and pharyngeal pumping inhibition in nematodes.

Pathway Visualization

MoA_Pathway cluster_Leishmania Leishmania Mechanism (Protozoa) cluster_Nematode Anthelmintic Mechanism (Nematode) Compound rac-2,3-Dehydro-3,4-dihydro Ivermectin Mito_Entry Mitochondrial Accumulation Compound->Mito_Entry GluCl_Bind Bind GluCl Channels Compound->GluCl_Bind ETC_Block ETC Disruption Mito_Entry->ETC_Block ROS ROS Surge (Superoxide) ETC_Block->ROS MMP_Loss ΔΨm Collapse ROS->MMP_Loss Apoptosis Apoptosis-like Cell Death MMP_Loss->Apoptosis Cl_Influx Chloride Influx GluCl_Bind->Cl_Influx Hyperpol Hyperpolarization Cl_Influx->Hyperpol Paralysis Flaccid Paralysis Hyperpol->Paralysis

Figure 1: Dual mechanism of action targeting Leishmania bioenergetics (left) and Nematode ion channels (right).[1][2]

Experimental Protocols

Protocol A: Synthesis via Base-Catalyzed Isomerization

Objective: Convert Ivermectin to rac-2,3-dehydro-3,4-dihydro ivermectin.

  • Reagents:

    • Ivermectin (Standard, >95% purity).[1][2]

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or dilute NaOH.[1][2]

    • Solvent: Anhydrous Methanol or THF.

  • Procedure:

    • Dissolve Ivermectin (100 mg) in anhydrous MeOH (5 mL).

    • Add DBU (1.5 equivalents) dropwise at

      
      .[1][2]
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Silica gel, Hexane:Acetone 3:1).[1][2] The product will show a slightly different Rf due to polarity changes from the conjugated ketone.

    • Quench: Neutralize with dilute acetic acid.

    • Extraction: Evaporate solvent, redissolve in EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (Silica gel) to separate the mixture of diastereomers from unreacted starting material.[1][2]

  • Validation:

    • 1H-NMR: Look for the disappearance of the C3-C4 olefinic protons and the appearance of the C2-H olefinic signal (singlet or doublet depending on coupling) shifted downfield due to conjugation.

Protocol B: Leishmanicidal Activity Assay (Promastigotes)

Objective: Determine


 against L. amazonensis.
  • Culture: Maintain promastigotes in Warren’s medium (brain heart infusion) supplemented with 10% FBS at

    
    .
    
  • Seeding: Plate parasites at

    
     cells/mL in 96-well plates.
    
  • Treatment:

    • Dissolve rac-2,3-Dehydro-3,4-dihydro Ivermectin in DMSO (Stock 10 mM).[1][2]

    • Perform serial dilutions (1.0 to 100

      
      M) in culture medium.[1][2]
      
    • Include Vehicle Control (DMSO < 0.5%) and Positive Control (Amphotericin B).[1][2]

  • Incubation: Incubate for 72 hours at

    
    .
    
  • Readout (MTT Assay):

    • Add 20

      
      L MTT (5 mg/mL) to each well.[1][2] Incubate 4 hours.
      
    • Dissolve formazan crystals with 100

      
      L DMSO.[1]
      
    • Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response curve and calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol C: ROS Detection (Flow Cytometry)

Objective: Confirm oxidative stress mechanism.

  • Staining: Treat parasites (

    
     cells) with 
    
    
    
    concentration of the compound for 24 hours.[1][2]
  • Probe: Add

    
     (10 
    
    
    
    M) for the last 30 minutes of incubation in the dark.
  • Wash: Centrifuge and wash 2x with PBS.

  • Analysis: Analyze on a Flow Cytometer (Excitation 488 nm, Emission 530 nm).

  • Result: A rightward shift in fluorescence intensity compared to control indicates intracellular ROS accumulation.

Data Summary & Comparative Analysis

The following table summarizes the potency of the analog compared to the parent compound.

ParameterIvermectin (Parent)rac-2,3-Dehydro-3,4-dihydro IvermectinNote
Primary Target GluCl (Nematodes)Mitochondria (Leishmania) / GluClBroader spectrum potential

(L. amazonensis)
> 20

M (Variable)
3.6

M
(Amastigotes)
Significant potency increase

(Macrophages)
~10-15

M
65.5

M
Improved Selectivity Index (SI)
Stereochemistry Single EnantiomerMixture of Diastereomers (at C4)Result of synthesis method
Solubility Low (Lipophilic)Low (Lipophilic)DMSO/Methanol required

Data sourced from dos Santos et al. (2009) and Cayman Chemical product data.[1][2]

References

  • dos Santos, A.R., Falcão, C.A., Muzitano, M.F., et al. (2009).[2][3] Ivermectin-derived leishmanicidal compounds.[1][2][3][4] Bioorganic & Medicinal Chemistry, 17(2), 496-502.[1][2][3]

  • Cayman Chemical. (n.d.).[1][2] 2,3-Dehydro-3,4-dihydro Ivermectin Product Information.

  • Laing, R., Gillan, V., & Devaney, E. (2017).[1][2] Ivermectin – Old Drug, New Tricks? Trends in Parasitology, 33(6), 463-472.[1][2]

  • Crump, A., & Ōmura, S. (2011).[1][2][5] Ivermectin, ‘Wonder Drug’ from Japan: the human use perspective.[1][2] Proceedings of the Japan Academy, Series B, 87(2), 13-28.[1][2]

Sources

Foundational

"rac-2,3-Dehydro-3,4-dihydro Ivermectin" chemical properties

The following technical guide provides an in-depth assessment of rac-2,3-Dehydro-3,4-dihydro Ivermectin , formally recognized as Ivermectin EP Impurity I . Structural Characterization, Formation Kinetics, and Analytical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of rac-2,3-Dehydro-3,4-dihydro Ivermectin , formally recognized as Ivermectin EP Impurity I .

Structural Characterization, Formation Kinetics, and Analytical Control

Executive Summary

rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS: 1135339-49-9) is a critical structural isomer and process-related impurity of the antiparasitic agent Ivermectin.[1][2][3][][5][6] Designated as Impurity I in the European Pharmacopoeia (EP), this compound represents a thermodynamic sink formed via the migration of the


 double bond to the 

position. This migration results in the conjugation of the alkene with the lactone carbonyl, altering the physicochemical and spectral properties of the molecule.

For drug development professionals, this impurity serves as a primary indicator of base-catalyzed degradation and thermal instability during API manufacturing. Its control is mandated under ICH Q3A(R2) guidelines due to its potential impact on potency and stability profiles.

Chemical Constitution & Nomenclature

Unlike the parent Ivermectin, which possesses a deconjugated


 double bond within its macrocyclic framework, Impurity I features an 

-unsaturated lactone system.
PropertySpecification
Common Name Ivermectin EP Impurity I
Chemical Name rac-2,3-Dehydro-3,4-dihydro Ivermectin
Synonyms

-Ivermectin; 2,3-Dehydro-ivermectin
CAS Number 1135339-49-9
Molecular Formula

Molecular Weight 875.10 g/mol
Stereochemistry Mixture of diastereomers (Epimeric at C4)
Classification Conjugated Macrocyclic Lactone
Structural Logic

The "rac" designation in commercial catalogs refers to the racemization at the C4 position . In the parent Ivermectin, C3 and C4 are


 hybridized (planar). Upon migration of the double bond to C2-C3, the C4 carbon becomes 

hybridized, creating a new chiral center. Since the migration typically proceeds via a planar enolate or allylic intermediate, the protonation at C4 lacks stereocontrol, resulting in a mixture of

and

epimers.

Formation Mechanism: The Isomerization

The formation of Impurity I is a classic base-catalyzed isomerization. The driving force is the establishment of a conjugated system (


 overlap) between the new C2-C3 double bond and the C1 carbonyl group, which is thermodynamically more stable than the isolated double bond in Ivermectin.
Reaction Pathway
  • Initiation: A basic species (or trace alkalinity in solvents) abstracts the acidic proton at the C2 position (

    
    -proton to the lactone).
    
  • Intermediate: Formation of a transient enolate species.

  • Migration: The double bond shifts from

    
     to 
    
    
    
    to stabilize the charge via conjugation with the carbonyl.
  • Termination: Protonation occurs at C4. Because the steric environment allows approach from either face, both epimers are formed.

Isomerization cluster_conditions Critical Process Parameters (CPPs) Ivermectin Ivermectin (H2B1a) (Isolated u03943,4 Double Bond) Transition Enolate Intermediate (Delocalized System) Ivermectin->Transition Base-Cat. Deprotonation (C2) ImpurityI Impurity I (u03942,3 Isomer) (Conjugated u03b1,u03b2-Unsaturated) Transition->ImpurityI Reprotonation at C4 (Thermodynamic Sink) High pH (> 7.5) High pH (> 7.5) Thermal Stress Thermal Stress Protic Solvents Protic Solvents

Figure 1: Mechanistic pathway of Ivermectin degradation into Impurity I via base-catalyzed isomerization.[2]

Physicochemical & Spectral Properties

Understanding the shift in properties is essential for developing robust analytical methods.

UV-Vis Spectroscopy (Chromophore Shift)
  • Ivermectin: The major UV absorption arises from the conjugated diene system (C8-C11) with a

    
     at 245 nm . The 
    
    
    
    double bond is isolated and contributes minimally to this band.
  • Impurity I: The new

    
     double bond is conjugated with the lactone carbonyl (C1=O). This creates a secondary chromophore (
    
    
    
    -unsaturated ester) that absorbs in the 210–220 nm range and may cause a bathochromic shift or broadening of the primary spectrum.
    • Implication: Detection at low wavelengths (e.g., 210 nm) enhances sensitivity for Impurity I relative to the parent.

Solubility & Lipophilicity
  • LogP: Predicted to be similar to Ivermectin (~5.8 - 6.0) as the elemental composition is identical.

  • Solubility: Highly soluble in methanol, ethanol, and acetonitrile; practically insoluble in water.

Analytical Strategy: HPLC-UV Protocol

The separation of Impurity I from Ivermectin requires a high-resolution Reverse Phase HPLC (RP-HPLC) method. The structural similarity makes them a "critical pair."

Method Development Parameters

To ensure separation of the diastereomeric pair of Impurity I from the main peak:

ParameterRecommended ConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3 µmHigh surface area for resolution of isomers.
Mobile Phase A Water (0.1% Phosphoric Acid)Acidic pH suppresses silanol activity and prevents peak tailing.
Mobile Phase B Acetonitrile / Methanol (80:20)High elution strength required for lipophilic macrocycles.
Gradient Isocratic (or shallow gradient)Stable baseline required for trace impurity quantification.
Detection UV @ 245 nm & 210 nm245 nm for parent; 210 nm for enhanced sensitivity of the conjugated impurity.
Temperature 30°C - 40°CElevated temperature improves mass transfer and peak shape.
Diagnostic Fragmentation (LC-MS)

While the molecular ion


 is identical for both compounds (m/z ~897), MS/MS fragmentation patterns differ:
  • Ivermectin: Characteristic loss of sugars and cleavage of the macrocycle.

  • Impurity I: The conjugation stabilizes the lactone ring, potentially altering the abundance of ring-opening fragments. The loss of water (

    
    ) is often more pronounced due to the allylic nature of the new structure.
    

Biological Implications & Toxicity[7][8]

  • Potency: Structural modification of the macrocyclic ring, particularly near the pharmacophore, typically results in reduced anthelmintic activity . The

    
     position is sterically sensitive for binding to glutamate-gated chloride channels (GluCl).
    
  • Toxicity: As a structural isomer, Impurity I is generally considered to possess a toxicity profile analogous to Ivermectin, but specific toxicological data is limited. Under ICH Q3A, it must be qualified if it exceeds the identification threshold (typically 0.10%).

References

  • European Pharmacopoeia (Ph. Eur.) . Monograph: Ivermectin. 11th Edition. Strasbourg: Council of Europe.

  • Vokřál, I. et al. (2019). Metabolism and transport of ivermectin and its impurities. Journal of Pharmaceutical Sciences.

  • ChemicalBook . Ivermectin EP Impurity I (CAS 1135339-49-9) Technical Data.

  • Clearsynth . Reference Standards: rac-2,3-Dehydro-3,4-dihydro Ivermectin.[1][2][3][5][6][7][8][9][10][11] [1][2]

  • Fisher, M.H. & Mrozik, H. (1989). Chemistry of Avermectins. Macrolide Antibiotics. Academic Press. [Contextual Reference]

Sources

Exploratory

Technical Assessment: rac-2,3-Dehydro-3,4-dihydro Ivermectin

Content Type: Technical Whitepaper Subject: Pharmacological Characterization & Biological Activity Molecule CAS: 1135339-49-9 (and related stereoisomeric mixtures)[1][2] Executive Summary rac-2,3-Dehydro-3,4-dihydro Iver...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Pharmacological Characterization & Biological Activity Molecule CAS: 1135339-49-9 (and related stereoisomeric mixtures)[1][2]

Executive Summary

rac-2,3-Dehydro-3,4-dihydro Ivermectin is a structural analog and degradation impurity of the macrocyclic lactone Ivermectin.[2] Chemically, it represents a bond-migration isomer where the characteristic


 double bond of the hexahydrobenzofuran unit is reduced, and a new unsaturation is introduced at the 

position.[3]

While often cataloged as Ivermectin EP Impurity I in pharmaceutical quality control, this molecule possesses distinct biological activity, particularly in the context of kinetoplastid parasites (Leishmania spp.), differentiating it from the classical nematocidal profile of its parent compound.[3] This guide analyzes its structure-activity relationship (SAR), specific leishmanicidal efficacy, and experimental characterization protocols.[3]

Chemical Identity & Structural Biology[3]

Structural Modification

Ivermectin (22,23-dihydroavermectin B1a) contains a hexahydrobenzofuran moiety with a double bond at the C3-C4 position.[3] The "2,3-dehydro-3,4-dihydro" modification implies a double bond migration :

  • Saturation: The C3-C4 bond is hydrogenated (dihydro).[3]

  • Desaturation: A double bond is formed between C2 and C3 (dehydro).[3]

This migration alters the planarity of the furan ring and destroys the original stereochemistry at the C2 position, often resulting in a racemic mixture or a complex mixture of diastereomers during synthesis or degradation.

FeatureIvermectin (Parent)rac-2,3-Dehydro-3,4-dihydro Ivermectin
CAS 70288-86-71135339-49-9
Furan Unsaturation


C2 Stereochemistry Chiral (

-configuration)
Planar (

) / Racemized
Primary Class Macrocyclic LactoneIsomeric Impurity / Analog
Visualization of Structural Logic

The following diagram illustrates the structural relationship and the resulting biological shift.

SAR_Logic IVM Ivermectin (Parent) (C3-C4 Double Bond) Reaction Isomerization / Degradation (Bond Migration) IVM->Reaction Acid/Base Stress Analog rac-2,3-Dehydro-3,4-dihydro IVM (C2-C3 Double Bond) Reaction->Analog Yields Mixture Activity Biological Profile: 1. Retained Anthelmintic Potential 2. Enhanced Leishmanicidal Activity Analog->Activity Altered Binding Affinity

Figure 1: Structural evolution from Ivermectin to its 2,3-dehydro isomer and the resulting shift in biological potential.[3]

Biological Activity Profile

Leishmanicidal Activity

The most significant deviation of this analog from standard Ivermectin pharmacology is its potent activity against Leishmania amazonensis. Research indicates that modifications to the benzofuran ring can enhance toxicity toward protozoa while maintaining a safety window for mammalian cells.

Quantitative Efficacy Data:

Organism StageCompoundIC50 (

M)
Reference
L. amazonensis (Promastigote)rac-2,3-Dehydro...[2][3][4]13.8 [dos Santos et al., 2009]
L. amazonensis (Amastigote)rac-2,3-Dehydro...[3]3.6 [dos Santos et al., 2009]
L. amazonensis (Promastigote)Ivermectin (Parent)~4.0 - 10.0*[Variable Sources]

Note: The analog shows superior potency against the intracellular amastigote form (IC50 = 3.6


M) compared to the extracellular promastigote form, suggesting effective cellular uptake and intracellular targeting.[3]
Cytotoxicity & Selectivity

A critical parameter in drug development is the Selectivity Index (SI), defined as


.[3]
  • Macrophage Cytotoxicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  65.5 
    
    
    
    M[3][4]
  • Selectivity Index (Amastigotes):

    
    [3]
    

An SI > 10 is generally considered a promising hit for further lead optimization in anti-parasitic discovery.

Mechanism of Action (MoA)
  • GluCl Modulation (Inferred): Like the parent, the analog likely retains binding affinity for Glutamate-gated Chloride channels (GluCls) in nematodes, causing hyperpolarization and paralysis.[3]

  • Leishmanicidal Mechanism (Hypothetical): The mechanism against Leishmania is distinct from GluCls (which protozoa lack).[3] Proposed mechanisms for macrocyclic lactones in kinetoplastids include:

    • Inhibition of ABC transporters (P-glycoprotein modulation).[3]

    • Disruption of cellular redox homeostasis.

    • Ionophore-like activity affecting mitochondrial membrane potential.

Experimental Protocols

In Vitro Leishmanicidal Assay (Promastigotes)

Purpose: To determine the IC50 against extracellular parasites.[3]

Reagents:

  • L. amazonensis promastigotes (log phase).[3]

  • Schneider’s Insect Medium (supplemented with 10% FBS).[3]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3]

Workflow:

  • Seeding: Plate promastigotes (

    
     parasites/mL) in 96-well plates.
    
  • Treatment: Add serial dilutions of rac-2,3-Dehydro-3,4-dihydro Ivermectin (dissolved in DMSO; final DMSO < 1%).

  • Incubation: Incubate at 26°C for 72 hours.

  • Readout: Add MTT solution (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with SDS/HCl.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 via non-linear regression.

Intracellular Amastigote Assay

Purpose: To assess efficacy against the clinically relevant intracellular stage.

Workflow Visualization:

Assay_Workflow Step1 Macrophage Harvest (Peritoneal/Cell Line) Step2 Infection (Add Promastigotes, Ratio 10:1) Step1->Step2 Step3 Wash (Remove non-internalized parasites) Step2->Step3 Step4 Drug Treatment (rac-2,3-Dehydro... for 72h) Step3->Step4 Step5 Staining (Giemsa/Diff-Quik) Step4->Step5 Step6 Microscopy Counting (% Infected Cells x Parasites/Cell) Step5->Step6

Figure 2: Step-by-step workflow for the intracellular amastigote susceptibility assay.

Detailed Steps:

  • Host Cells: Harvest peritoneal macrophages from BALB/c mice or use RAW 264.7 cells. Plate on coverslips.

  • Infection: Infect with L. amazonensis promastigotes (10:1 parasite-to-cell ratio) for 4 hours at 37°C.[3]

  • Wash: Remove non-internalized parasites with PBS.

  • Treatment: Treat infected macrophages with the test compound (0.1 – 100

    
    M) for 72 hours.[3]
    
  • Evaluation: Fix with methanol, stain with Giemsa. Count at least 200 macrophages per replicate.

  • Calculation: Survival Index = (% infected cells

    
     number of amastigotes per cell) / Control.[3]
    

Synthesis & Stability Considerations

As a "2,3-dehydro" analog, this molecule is susceptible to oxidative degradation.

  • Storage: -20°C, protected from light.

  • Solubility: Soluble in DMSO, Methanol, Ethanol.[5] Insoluble in water.

  • Identification: High-Resolution Mass Spectrometry (HRMS) is required to distinguish it from Ivermectin (Mass difference of -2 Da due to H2 loss/shift dynamics, though strictly it is an isomer if balanced, but usually "dehydro" implies -2H.[3] Correction: 2,3-dehydro-3,4-dihydro vs Ivermectin.[1][2][4][6][7][8][9][10][11][12] Ivermectin is

    
    .[3][13] This analog is 
    
    
    
    and saturated at 3,[3]4. The formula remains
    
    
    if it is a pure isomer, or
    
    
    if it is an oxidation product.[3] The CAS 1135339-49-9 corresponds to the analog used in the dos Santos study).

References

  • dos Santos, A.R., Falcão, C.A., Muzitano, M.F., et al. (2009).[3] "Ivermectin-derived leishmanicidal compounds." Bioorganic & Medicinal Chemistry, 17(2), 496-502.[3]

  • Cayman Chemical. (n.d.).[3] "2,3-Dehydro-3,4-dihydro ivermectin Product Information." Cayman Chemical Catalog.

  • MedChemExpress. (n.d.).[3] "2,3-Dehydro-3,4-dihydro ivermectin Biological Activity." MCE Catalog.

  • European Pharmacopoeia (Ph. Eur.). "Ivermectin Monograph: Impurity I." EDQM.

Sources

Foundational

Discovery of "rac-2,3-Dehydro-3,4-dihydro Ivermectin"

The following technical guide details the characterization, formation mechanism, and significance of rac-2,3-Dehydro-3,4-dihydro Ivermectin , commonly recognized in regulatory frameworks as Ivermectin EP Impurity I . Thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, formation mechanism, and significance of rac-2,3-Dehydro-3,4-dihydro Ivermectin , commonly recognized in regulatory frameworks as Ivermectin EP Impurity I .

This guide is structured for pharmaceutical scientists and process chemists, focusing on the "Delta-2" isomerization shift that defines this compound.

Characterization and Control of rac-2,3-Dehydro-3,4-dihydro Ivermectin (EP Impurity I)

Executive Summary: The Identity of the Molecule

In the high-stakes arena of avermectin purification, "rac-2,3-Dehydro-3,4-dihydro Ivermectin" represents a critical thermodynamic sink. It is not merely a degradation product; it is the conjugated isomer of the active pharmaceutical ingredient (API).

  • Common Name: Ivermectin EP Impurity I[1][2][3]

  • CAS Number: 1135339-49-9[4][5][6][7]

  • Chemical Nature: A mixture of diastereomers (C4-epimers).

  • Regulatory Status: Listed in the European Pharmacopoeia (EP) and USP as a specified impurity requiring strict limits (typically NMT 0.2% or 0.5% depending on the monograph version).

The Nomenclature Paradox ("rac"): The prefix "rac-" in commercial catalogs is technically a misnomer for this specific macrocycle. Ivermectin is a chiral fermentation product (containing >15 stereocenters). The formation of Impurity I involves the migration of the


 double bond to the 

position.
  • Consequence: The

    
     carbon at C4 becomes 
    
    
    
    , creating a new stereocenter at C4 .
  • Result: Since protonation at C4 lacks stereocontrol during formation, the product is a mixture of C4-epimers (diastereomers), not a racemate of the entire molecule.

Mechanism of Formation: The "Discovery" Context

The discovery of this impurity was driven by stability studies demonstrating that Ivermectin is sensitive to base-catalyzed isomerization. Unlike oxidative degradation (which attacks the di-oleandrose moiety), this pathway alters the macrocyclic core.

2.1 The Isomerization Pathway

The transformation is driven by the thermodynamic stability of conjugation.

  • Native State: Ivermectin (H2B1a) contains a deconjugated lactone system:

    
     ... 
    
    
    
    .
  • Initiation: A base (or even slightly basic glass surfaces) abstracts the acidic proton at

    
     (
    
    
    
    -proton).
  • Intermediate: Formation of a transient enolate.

  • Propagation: Reprotonation occurs at the

    
    -position (
    
    
    
    ) rather than
    
    
    .
  • Final State: The double bond shifts to

    
    , creating a system conjugated with the carbonyl (
    
    
    
    ). This is the 2,3-Dehydro-3,4-dihydro analog.[1][2][3][4][5][6][8][9][10]
2.2 Visualization of the Pathway

The following DOT diagram illustrates the mechanistic flow and the critical loss of stereospecificity at C4.

IsomerizationPathway Ivermectin Ivermectin (H2B1a) (Deconjugated C3=C4) Enolate Transient Enolate (Delocalized System) Ivermectin->Enolate H+ Abstraction at C2 Base Base Catalyst (OH- / Basic Excipients) Base->Enolate Protonation Reprotonation at C4 (Non-stereoselective) Enolate->Protonation Thermodynamic Drive ImpurityI Impurity I (Conjugated C2=C3) Mixture of C4 Epimers Protonation->ImpurityI Formation of New C4 Center

Figure 1: The base-catalyzed isomerization pathway converting Ivermectin to EP Impurity I. Note the thermodynamic drive toward conjugation.

Analytical Forensics: Distinguishing Impurity I

Because Impurity I is an isomer of Ivermectin (specifically the H2B1a component), it shares the exact molecular weight (


 Da). Standard low-resolution MS cannot distinguish them.

Protocol for Identification:

FeatureIvermectin (API)Impurity I (2,3-dehydro...)[3][7]Causality/Reasoning
UV Absorbance

nm

nm
Conjugation: Impurity I has a conjugated enone system (

), causing a bathochromic (red) shift.
H-NMR (C2) Signal present (

ppm)
Signal Absent The

proton is lost during double bond formation.
H-NMR (C3) Olefinic signalOlefinic signal (shifted)The chemical environment changes from isolated alkene to conjugated alkene.
HPLC Retention RT =

(Reference)
RRT

Close elution requires high-resolution C18 columns (e.g., superficially porous particles).
Mass Spec

892


892

Identical mass. Distinguishable only by retention time or MS/MS fragmentation patterns.
3.1 Experimental Protocol: HPLC-UV Detection

To validate the presence of Impurity I, use the following method derived from EP/USP monographs.

  • Column: C18,

    
     mm, 
    
    
    
    (or
    
    
    fused core for higher resolution).
  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile/Methanol (50:50).

  • Gradient: 60% B to 90% B over 30 minutes.

  • Detection: Dual Wavelength . Monitor 245 nm (for Ivermectin) and 280 nm (specifically for Impurity I).

    • Note: If a peak appears at the relative retention time (RRT) of Impurity I and has a significantly higher response at 280 nm compared to 245 nm, it is confirmed as the conjugated isomer.

Biological Implications & Toxicity

While primarily a quality control concern, the biological activity of this "impurity" is notable.

  • Anthelmintic Activity: Research indicates that 2,3-dehydro-3,4-dihydro ivermectin retains potent activity against parasites, specifically Leishmania amazonensis (IC50 = 3.6 µM against amastigotes) [1].[5]

  • Safety Profile: It does not exhibit significantly higher cytotoxicity to macrophages compared to the parent compound, but its altered metabolic stability (due to the conjugated double bond) makes it a regulatory liability.

Prevention Strategy: The Control Loop

Preventing the formation of Impurity I requires strict pH control during isolation and formulation.

Critical Control Points (CCPs):

  • Extraction: Avoid using strong bases (NaOH, KOH) during the extraction of the fermentation broth. Use ammonia or mild buffers if pH adjustment is needed.

  • Purification: Silica gel chromatography can be slightly acidic; however, alumina (basic) must be avoided.

  • Formulation: In liquid injectables, ensure the vehicle pH remains slightly acidic to neutral (pH 5.0 - 6.5).

5.1 Manufacturing Control Workflow

The following diagram outlines the decision logic for minimizing Impurity I.

ControlStrategy Start Crude Avermectin Extraction pHCheck pH Monitoring (CCP 1) Start->pHCheck Acidic pH < 7.0 (Safe Zone) pHCheck->Acidic Maintain Basic pH > 7.5 (Risk Zone) pHCheck->Basic Drift Purification Column Chromatography (Avoid Basic Alumina) Acidic->Purification Isomerization Formation of Impurity I Basic->Isomerization Rapid Conversion FinalQC Final QC (Check A280/A245 Ratio) Isomerization->FinalQC OOS Result Purification->FinalQC

Figure 2: Manufacturing control workflow highlighting pH as the critical variable for preventing Impurity I formation.

References
  • National Institutes of Health (NIH). (2006). Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Ivermectin Monograph 1336: Impurity I. (Access via subscription).

Sources

Exploratory

"rac-2,3-Dehydro-3,4-dihydro Ivermectin" literature review

A Structural & Functional Analysis of Ivermectin Impurity I[1] Executive Summary rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS: 1135339-49-9), often designated as Ivermectin EP Impurity I , represents a critical structural...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Functional Analysis of Ivermectin Impurity I[1]

Executive Summary

rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS: 1135339-49-9), often designated as Ivermectin EP Impurity I , represents a critical structural isomer of the macrocyclic lactone Ivermectin.[1] Unlike the parent molecule, which possesses a


-double bond within the hexahydrobenzofuran unit (in the context of the avermectin numbering system for the northern hemisphere), this analog features a migrated double bond at the 

position.[2]

This structural modification—conjugating the alkene with the C1-lactone carbonyl—alters the molecule's physicochemical stability and biological profile. While primarily monitored as a process impurity and degradation product in pharmaceutical development, recent research has identified its specific utility as a leishmanicidal agent, distinct from the primary anthelmintic mechanism of Ivermectin.

Key Technical Classifications:

  • Regulatory Status: European Pharmacopoeia (EP) Impurity I.[2]

  • Chemical Nature:

    
    -Unsaturated Lactone Isomer.
    
  • Stereochemistry: Racemic at the C4 position (Mixture of Diastereomers), resulting from the loss of stereochemical integrity during double bond migration.[2]

Chemical Architecture & Stereochemistry

The core distinction between Ivermectin and its 2,3-dehydro-3,4-dihydro analog lies in the saturation status of the C2-C3-C4 region.

  • Parent (Ivermectin): Contains a C3=C4 double bond (in the furan ring of the spiro-system precursors) or specific unsaturation patterns depending on the B1a/B1b nomenclature.[2] In the standard Avermectin skeleton, the C2-C3 bond is a single bond, and the C3-C4 is a double bond.

  • Target (rac-2,3-Dehydro...): The double bond migrates to C2=C3.

    • Conjugation: This creates a conjugated system with the C1 carbonyl, thermodynamically stabilizing the lactone core.

    • Stereochemical Scrambling: The migration of the double bond involves the deprotonation/reprotonation at C4. Since the protonation of the intermediate enolate can occur from either face, the resulting C4 center becomes racemic (or a mixture of epimers), hence the prefix "rac-" or "Mixture of Diastereomers."[2]

Comparative Structural Data
FeatureIvermectin (Parent)rac-2,3-Dehydro-3,4-dihydro Ivermectin
CAS Number 70288-86-71135339-49-9
Molecular Formula C₄₈H₇₄O₁₄ (B1a)C₄₈H₇₄O₁₄
Unsaturation (Ring)

(Non-conjugated)

(Conjugated with C1=O)
C4 Hybridization


(Chiral, Scrambled)
UV Absorbance

nm (Diene)
Red-shifted (due to

-conjugation)
Stereochemistry Pure (Natural Product)Mixture of Diastereomers (at C4)
Formation Mechanism & Synthesis[3][5][6]

The formation of rac-2,3-Dehydro-3,4-dihydro Ivermectin is typically driven by base-catalyzed isomerization. This pathway is critical for stability testing, as basic excipients or stress conditions can trigger this conversion.

Mechanism of Action[3][4][5]
  • Deprotonation: A base removes the acidic proton at C2 (alpha to the lactone).[2]

  • Resonance: The electron density shifts, moving the double bond from C3=C4 to C2=C3 to form a conjugated enolate system.

  • Reprotonation: The system reprotonates at C4. Because the steric environment allows approach from either face, stereochemical control is lost, yielding the (4R/4S) diastereomeric mixture.[2]

Visualization: Isomerization Pathway

Isomerization IVM Ivermectin (C3=C4, Non-conjugated) Enolate Dienolate Intermediate (Delocalized π-system) IVM->Enolate Deprotonation at C2 Base Base Catalyst (e.g., DBU, OH-) Base->IVM Product rac-2,3-Dehydro-3,4-dihydro IVM (C2=C3, Conjugated, C4-Mix) Enolate->Product Protonation at C4 (Loss of Chirality)

Caption: Base-catalyzed migration of the double bond leading to thermodynamic conjugation and stereochemical scrambling.

Biological Profile: Leishmanicidal Activity

While Ivermectin is a potent glutamate-gated chloride channel activator (anthelmintic), the structural shift in the 2,3-dehydro analog alters its pharmacophore.[2] Research indicates a shift in specificity toward protozoan parasites, specifically Leishmania.

Activity Data Summary

Source: dos Santos et al., Bioorg.[2] Med. Chem. (2009)[2]

Target OrganismFormIC₅₀ (µM)Interpretation
Leishmania amazonensis Promastigotes13.8Moderate Activity
Leishmania amazonensis Amastigotes3.6High Potency (Intracellular form)
Macrophage (Host) --65.5Low Cytotoxicity
Selectivity Index (SI) --~18.2Favorable Therapeutic Window

Mechanism Hypothesis: The conjugated lactone moiety may act as a Michael acceptor, potentially interacting with cysteine proteases or thioredoxin reductase systems in the parasite, a mechanism distinct from the chloride channel activation of the parent drug.

Experimental Protocols
A. Synthesis/Isolation Protocol (Isomerization)

Note: This protocol synthesizes the impurity standard for QC or research purposes.

  • Reagents: Ivermectin (1.0 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq), Dichloromethane (DCM).[2]

  • Procedure:

    • Dissolve Ivermectin in anhydrous DCM under nitrogen atmosphere.

    • Add DBU dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (silica, Hexane:EtOAc) or HPLC.[2]

    • Quench: Add dilute acetic acid or saturated NH₄Cl solution.

    • Extraction: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude residue contains the diastereomeric mixture.[6]

    • Flash Chromatography: Elute with Hexane:Acetone gradient (80:20 to 60:40). The 2,3-dehydro isomer typically elutes after the parent Ivermectin due to increased polarity of the conjugated system.

B. Analytical Identification (HPLC-UV)

To distinguish the impurity from the parent in QC workflows:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile : Methanol : Water (50:35:15).[2]

  • Detection: UV at 245 nm (Parent) and 280 nm (Impurity).[2]

    • Note: The conjugated system of the 2,3-dehydro isomer exhibits a bathochromic shift. Monitoring at 280 nm enhances sensitivity for this specific impurity.

  • Retention Time: The impurity typically elutes at RRT ~0.9–0.95 relative to Ivermectin, requiring high-resolution separation.

Visualization: Analytical Workflow

Workflow cluster_detect Dual Wavelength Detection Sample Crude Reaction Mix (Parent + Impurity I) HPLC HPLC Separation (C18 Column) Sample->HPLC UV245 245 nm (Optimized for Ivermectin) HPLC->UV245 UV280 280 nm (Optimized for Conjugated Isomer) HPLC->UV280 MS Mass Spectrometry (m/z 875.5 [M+Na]+) UV280->MS Confirmation

Caption: QC workflow for selective detection of the conjugated impurity using UV shift and MS.

References
  • European Pharmacopoeia (Ph.[2] Eur.) . Ivermectin Monograph 1336. (Defines Impurity I as the 2,3-dehydro-3,4-dihydro isomer).[7][1][8][9] [2]

  • dos Santos, A.R., et al. (2009) .[2] "Ivermectin-derived leishmanicidal compounds". Bioorganic & Medicinal Chemistry, 17(2), 496-502.[2] (Primary source for synthesis and Leishmania activity).[2] [2]

  • LGC Standards . "2,3-Dehydro-3,4-dihydro Ivermectin (Mixture of Diastereomers)". Reference Standard Data Sheet. (Confirms "rac-" status as diastereomeric mixture).

  • Cayman Chemical . "2,3-Dehydro-3,4-dihydro Ivermectin Product Information". (Physical properties and solubility data).

  • Vokřál, I., et al. (2019) . "Metabolism and transport of ivermectin and its derivatives". Pharmacological Reports. (Context on metabolic stability of avermectin analogs). [2]

Sources

Foundational

"rac-2,3-Dehydro-3,4-dihydro Ivermectin" and its relation to Ivermectin.

Technical Whitepaper: Characterization and Control of rac-2,3-Dehydro-3,4-dihydro Ivermectin (The -Isomer) Executive Summary In the high-stakes environment of antiparasitic drug development, the stability profile of Iver...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Control of rac-2,3-Dehydro-3,4-dihydro Ivermectin (The -Isomer)

Executive Summary

In the high-stakes environment of antiparasitic drug development, the stability profile of Ivermectin (22,23-dihydroavermectin B1) is a critical quality attribute. Among its degradation products, rac-2,3-Dehydro-3,4-dihydro Ivermectin (commonly referred to as the


-isomer  or EP Impurity I ) represents a thermodynamic sink that forms readily under basic conditions.

This guide provides a rigorous technical analysis of this specific impurity. Unlike the parent molecule which possesses a


 double bond in the hexahydrobenzofuran unit, this impurity features a migrated 

double bond conjugated with the lactone carbonyl. Understanding this transformation is essential for formulation scientists and QC professionals, as its presence directly correlates with improper pH control during manufacturing or storage.

Key Technical Identifiers:

  • CAS Number: 1135339-49-9 (Generic/racemic mixture)[1][2]

  • Synonyms: Ivermectin EP Impurity I,

    
    -Ivermectin, 2-ene-isomer.
    
  • Molecular Formula: C₄₈H₇₄O₁₄ (Same as parent; structural isomer).

Chemical Identity & Mechanistic Pathway[3]

Structural Divergence

Ivermectin is a macrocyclic lactone containing a spiroketal system and a hexahydrobenzofuran ring. The biological activity relies heavily on the specific stereochemistry and the position of the double bond at C3-C4.

  • Parent (Ivermectin): Double bond at C3-C4. C2 is a chiral center (sp3) with a specific stereoconfiguration essential for binding to glutamate-gated chloride channels.

  • Target (rac-2,3-Dehydro-3,4-dihydro Ivermectin): The double bond migrates to C2-C3.

    • "3,4-dihydro": The original bond at 3,4 is saturated.

    • "2,3-dehydro": A new bond forms at 2,3.

    • "rac": Commercial standards often carry the "rac" prefix or "Mixture of Diastereomers" label. This is primarily because Ivermectin itself is a mixture of two homologs (B1a and B1b). Furthermore, the base-catalyzed mechanism can lead to racemization or epimerization at labile centers before the final conjugated system locks in.

Mechanism of Formation (Base-Catalyzed Isomerization)

The formation of this impurity is a classic example of base-catalyzed olefin migration to a thermodynamically more stable conjugated position.

  • Proton Abstraction: A base abstracts the acidic proton at C2 (alpha to the lactone carbonyl and allylic to the C3-C4 double bond).

  • Enolate Formation: This generates a resonance-stabilized enolate intermediate.

  • Reprotonation: The system reprotonates at C4 (gamma position), shifting the double bond to C2-C3 to establish conjugation with the C1 carbonyl oxygen.

Visualization: Isomerization Pathway

The following diagram illustrates the transformation logic, highlighting the critical role of pH.

Ivermectin_Degradation IVM Ivermectin (Parent) (Delta-3,4 Unsaturation) Intermediate Enolate Intermediate (Resonance Stabilized) IVM->Intermediate Proton Abstraction at C2 Base Basic Conditions (pH > 7.5, Heat) Base->Intermediate Impurity rac-2,3-Dehydro-3,4-dihydro Ivermectin (Delta-2,3 Conjugated Isomer) Intermediate->Impurity Reprotonation at C4 (Bond Migration) Potency Loss of Biological Potency (Altered Binding Affinity) Impurity->Potency Clinical Consequence

Caption: Figure 1. Base-catalyzed isomerization pathway converting Ivermectin to its thermodynamically stable


-isomer (Impurity I).

Experimental Protocols

Protocol A: Controlled Generation (Forced Degradation)

Objective: Generate rac-2,3-Dehydro-3,4-dihydro Ivermectin to determine Relative Retention Time (RRT).

Reagents:

  • Ivermectin API (approx. 10 mg)

  • 0.1 N Sodium Hydroxide (NaOH) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for organic solubility.

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of Ivermectin API in 10 mL of Methanol/Acetonitrile (50:50 v/v).

  • Stress Induction: Add 1.0 mL of 0.1 N NaOH (or 50 µL DBU for faster reaction).

  • Incubation:

    • Condition A (Mild): Room temperature for 4 hours.

    • Condition B (Accelerated): 60°C water bath for 1 hour.

  • Quenching: Neutralize immediately with 1.0 mL of 0.1 N HCl to stop the reaction.

  • Dilution: Dilute to target analytical concentration (e.g., 0.5 mg/mL) with mobile phase.

  • Analysis: Inject into HPLC. The

    
    -isomer typically elutes after the parent peak due to increased planarity and conjugation, though column selectivity varies.
    

Self-Validating Check:

  • The parent peak (Ivermectin) area should decrease.

  • A new major peak (Impurity I) should appear.

  • UV Confirmation: Extract the UV spectrum of the new peak. The conjugation with the carbonyl usually results in a bathochromic shift (red shift) or altered

    
     compared to the parent.
    

Analytical Strategy & Data Presentation

Quantifying this impurity requires high-resolution Reverse Phase HPLC. The separation is challenging due to the structural similarity between the isomer and the parent.

Recommended HPLC Conditions

These conditions are aligned with USP/EP monographs but optimized for impurity resolution.

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 3 µm or 5 µmHigh carbon load required for separating geometric isomers.
Mobile Phase A Water (0.1% Phosphoric Acid)Acidic pH suppresses silanol activity and prevents peak tailing.
Mobile Phase B Acetonitrile / Methanol (60:40)Methanol improves selectivity for isomers; ACN reduces backpressure.
Gradient Isocratic (approx. 15:85 A:B)Isocratic flow is often preferred for isomer separation to maintain constant selectivity factors (

).
Flow Rate 1.0 - 1.5 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 245 nm245 nm captures the diene absorption; the

isomer absorbs strongly here.
Column Temp 25°C - 30°CLower temperature maximizes resolution (

) between isomers.
Analytical Workflow

The following DOT diagram outlines the decision process for validating the method for this specific impurity.

Method_Validation Start Start Validation Specificity Specificity Test (Inject Spiked Sample) Start->Specificity Resolution_Check Check Resolution (Rs) Parent vs. Delta-2 Isomer Specificity->Resolution_Check Pass Rs > 1.5? Resolution_Check->Pass Optimize Optimize Mobile Phase (Adjust MeOH ratio) Pass->Optimize No Linearity Linearity & Range (LOQ to 120% Spec) Pass->Linearity Yes Optimize->Specificity Robustness Robustness (pH, Temp variations) Linearity->Robustness

Caption: Figure 2. Analytical validation workflow focusing on Resolution (Rs) between Ivermectin and the


-isomer.

Biological & Regulatory Implications

Potency vs. Toxicity
  • Potency: The migration of the double bond significantly alters the shape of the hexahydrobenzofuran ring. This structural change typically reduces the binding affinity to the glutamate-gated chloride channels in parasites, rendering the

    
    -isomer less potent than the parent Ivermectin.
    
  • Toxicity: While acute toxicity data for the isolated isomer is limited, structural analogs suggest it does not possess enhanced toxicity. However, as an impurity, it is considered "waste" that lowers the effective dose.

Regulatory Limits (ICH Q3B)

For a drug product with a maximum daily dose < 2g (which applies to Ivermectin), the reporting and qualification thresholds are:

  • Reporting Threshold: 0.1%

  • Identification Threshold: 0.2% (or 2 mg TDI)

  • Qualification Threshold: 0.2% (or 2 mg TDI)

Note: If the


-isomer exceeds 0.2% in stability studies, it must be structurally identified (via LC-MS/NMR) and toxicologically qualified.

References

  • European Pharmacopoeia (Ph. Eur.). Ivermectin Monograph 1336. (Defines Impurity I and system suitability requirements).

  • Vulliet, E., et al. (2006). Identification of Impurities in Ivermectin Bulk Material by Mass Spectrometry and NMR. Journal of Pharmaceutical and Biomedical Analysis. (Details the structural elucidation of process impurities including isomers).

  • Toronto Research Chemicals. rac-2,3-Dehydro-3,4-dihydro Ivermectin (Mixture of Diastereomers) - Product Data.

  • ICH Guidelines . Q3B(R2) Impurities in New Drug Products. (Regulatory framework for controlling degradation products).[3][4][5]

  • Fisher, M.H. & Mrozik, H. (1989). Chemistry of Avermectins. In: Ivermectin and Abamectin.[1][4][][7] Springer, New York, NY. (Foundational text on avermectin chemistry and isomerization mechanisms).

Disclaimer: This guide is for research and educational purposes. All protocols involving pharmaceutical compounds should be performed in accordance with local safety regulations and GLP/GMP standards.

Sources

Exploratory

Technical Monograph: Pharmacological Profiling of rac-2,3-Dehydro-3,4-dihydro Ivermectin

Topic: "rac-2,3-Dehydro-3,4-dihydro Ivermectin" Potential Therapeutic Targets Content Type: Technical Monograph / Drug Discovery Whitepaper Audience: Medicinal Chemists, Parasitologists, and Lead Optimization Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "rac-2,3-Dehydro-3,4-dihydro Ivermectin" Potential Therapeutic Targets Content Type: Technical Monograph / Drug Discovery Whitepaper Audience: Medicinal Chemists, Parasitologists, and Lead Optimization Scientists

Executive Summary & Chemical Identity

rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS: 1135339-49-9), also known as Ivermectin EP Impurity I , represents a structural isomer of the macrocyclic lactone Ivermectin. While historically cataloged as a process impurity (resulting from base-catalyzed isomerization), recent pharmacological evaluations have repositioned this molecule as a distinct chemical entity with a divergent therapeutic profile.

Unlike the parent compound Ivermectin—which relies on a


 double bond for optimal conformational fit within the glutamate-gated chloride channel (GluCl)—this analog features a 

conjugated system and a saturated C3-C4 bond. This "Delta-2" shift alters the planarity of the macrolide's southern hemisphere, significantly impacting its structure-activity relationship (SAR).

Key Technical Specifications:

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~875.1 g/mol [1][2]

  • Stereochemistry: The "rac-" prefix indicates a racemic mixture at the C4 position, a consequence of the

    
     re-hybridization during the migration of the double bond from C3-C4 to C2-C3.
    
  • Primary Therapeutic Interest: Antiprotozoal activity (Leishmania spp.) with reduced mammalian cytotoxicity compared to standard chemotherapeutics.

Structural Biology & SAR Analysis[3]

The pharmacological divergence of rac-2,3-Dehydro-3,4-dihydro Ivermectin stems from two critical structural modifications:

  • Conjugation Extension (

    
    ):  The double bond shifts to positions 2 and 3, creating an 
    
    
    
    -unsaturated lactone. This increases the electrophilicity of the C1 carbonyl and alters the electronic distribution of the pharmacophore.
  • C4 Flexibility: The saturation of the C3-C4 bond introduces a new chiral center at C4. In the racemic mixture, this results in greater conformational flexibility (or disorder) in the hexahydrobenzofuran unit, potentially reducing affinity for the rigid GluCl binding pocket while opening affinity for more promiscuous transporter pockets (e.g., P-gp or Leishmania-specific transporters).

Visualization: Structural Isomerization & Impact

SAR_Logic Ivermectin Ivermectin (Parent) Delta-3,4 (Rigid) BaseCat Base-Catalyzed Isomerization Ivermectin->BaseCat pH > 7.0 TargetMol rac-2,3-Dehydro-3,4-dihydro Ivermectin Delta-2,3 (Conjugated) BaseCat->TargetMol Double Bond Migration GluCl Target 1: GluCl (Nematodes) Reduced Affinity due to C4 steric clash TargetMol->GluCl Weak Binding Leish Target 2: Leishmania spp. Retained/Novel Activity (IC50: 3.6 µM) TargetMol->Leish Strong Potency Safety Safety Profile Low Macrophage Cytotoxicity (IC50: 65.5 µM) TargetMol->Safety High Selectivity Index

Caption: Mechanistic shift from the parent nematocide (Ivermectin) to the protozoal-active Delta-2 isomer.

Therapeutic Targets

Primary Target: Leishmania Cellular Machinery

Recent data identifies this analog as a potent antileishmanial agent, distinct from the classical anthelmintic mechanism.

  • Target Organism: Leishmania amazonensis[3][4]

  • Activity Profile:

    • Promastigotes: IC50 = 13.8 µM[3][4][5][6]

    • Amastigotes (Intracellular): IC50 = 3.6 µM[3][4][5][6]

  • Putative Mechanism: Unlike nematodes, Leishmania lack GluCl channels. The activity likely stems from the inhibition of ATP-binding cassette (ABC) transporters (specifically P-glycoprotein homologs) or disruption of mitochondrial membrane potential (

    
    ). The lipophilic nature of the Delta-2 isomer allows it to penetrate the macrophage (host cell) and target the intracellular amastigote effectively.
    
Secondary Target: Glutamate-Gated Chloride Channels (GluCl)

While affinity is reduced compared to Ivermectin, the Delta-2 isomer remains a ligand for invertebrate GluCl channels.

  • Relevance: Acts as a reference point for selectivity.

  • Mechanism: Allosteric modulation stabilizing the open-pore conformation.

  • Implication: The reduced potency against GluCl is actually advantageous for developing a Leishmania-specific drug, as it minimizes ecological toxicity to beneficial soil invertebrates compared to the parent compound.

Off-Target: Mammalian P2X4 Receptors

Ivermectin is a positive allosteric modulator of P2X4 (purinergic) receptors.

  • Hypothesis: The Delta-2 modification likely retains P2X4 binding due to the conservation of the macrocyclic ring size, though the kinetic on/off rates may differ.

  • Therapeutic Potential: Modulation of P2X4 is relevant in neuropathic pain and alcohol use disorder.

Experimental Protocols (Validation)

Protocol A: In Vitro Leishmanicidal Assay (Amastigote Model)

To validate the primary therapeutic claim.

  • Cell Culture: Maintain J774A.1 macrophages in RPMI-1640 medium supplemented with 10% FBS at 37°C/5% CO2.

  • Infection: Infect macrophages with L. amazonensis promastigotes (stationary phase) at a 10:1 parasite-to-cell ratio for 4 hours.

  • Washing: Wash 3x with PBS to remove non-internalized parasites.

  • Treatment:

    • Dissolve rac-2,3-Dehydro-3,4-dihydro Ivermectin in DMSO (Stock 10 mM).

    • Treat infected macrophages with serial dilutions (0.1 µM to 100 µM) for 48 hours.

    • Control: Amphotericin B (Positive), 0.5% DMSO (Vehicle).

  • Quantification: Fix cells with methanol; stain with Giemsa.

  • Readout: Count the number of amastigotes per 100 macrophages via light microscopy. Calculate IC50 using non-linear regression.

Protocol B: Synthesis & Isolation (Isomerization)

To generate the specific "rac-" isomer from Ivermectin.

  • Reagents: Ivermectin B1a (Standard), Methanol, 0.1N NaOH.

  • Reaction: Dissolve Ivermectin in Methanol. Add 0.1N NaOH dropwise to adjust pH to ~9.0.

  • Incubation: Stir at room temperature for 24–48 hours. Monitor via HPLC.[2][7]

  • Mechanism: The basic condition abstracts the acidic proton at C2, leading to the migration of the

    
     double bond to the thermodynamically conjugated 
    
    
    
    position.
  • Purification:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (85:15).

    • Detection: UV at 245 nm (The

      
       conjugation shifts the UV max compared to Ivermectin).
      
    • Isolation: Collect the peak corresponding to the Delta-2 isomer (distinct retention time from parent).

Comparative Data Summary

ParameterIvermectin (Parent)rac-2,3-Dehydro-3,4-dihydro Ivermectin
Primary Indication Helminthiasis (Nematodes)Leishmaniasis (Protozoa)
Key Structural Feature

(Non-conjugated)

(Conjugated,

-unsaturated)
GluCl Affinity High (nM range)Low/Moderate (Reduced efficacy)
Leishmania (Amastigote) ModerateHigh Potency (IC50: 3.6 µM)
Macrophage Cytotoxicity LowLow (IC50: 65.5 µM)
Selectivity Index (SI) Variable>18 (Macrophage/Amastigote)
Screening Workflow Diagram

Screening_Workflow cluster_assays Parallel Bioassays Start Compound Library (rac-2,3-Dehydro-3,4-dihydro Ivermectin) Assay1 Assay 1: Nematode Motility (GluCl Target) Start->Assay1 Assay2 Assay 2: Leishmania Viability (Novel Target) Start->Assay2 Assay3 Assay 3: Mammalian Cytotoxicity (J774A.1 Macrophages) Start->Assay3 Decision Selectivity Analysis Calculate SI = CC50 / IC50 Assay1->Decision Expect > IC50 Assay2->Decision Expect < 5 µM Assay3->Decision Expect > 50 µM Outcome Lead Candidate High SI for Leishmania Low Nematode Cross-reactivity Decision->Outcome

Caption: Decision tree for validating the specific therapeutic window of the Delta-2 isomer.

References

  • Laing, R., et al. (2017). "The glutamate-gated chloride channel of Haemonchus contortus."[4] International Journal for Parasitology: Drugs and Drug Resistance. (Contextual grounding for GluCl mechanism).

  • Vashchenko, I., et al. (2022). "Recent advances in avermectin chemistry." Russian Chemical Reviews. (Source for isomerization chemistry).[8]

Sources

Foundational

Technical Guide: In Vitro Profiling of rac-2,3-Dehydro-3,4-dihydro Ivermectin

Topic: Technical Guide: In Vitro Characterization of rac-2,3-Dehydro-3,4-dihydro Ivermectin (Delta-2-Ivermectin) Audience: Researchers, Drug Development Scientists, and Analytical Chemists. Executive Summary & Chemical I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: In Vitro Characterization of rac-2,3-Dehydro-3,4-dihydro Ivermectin (Delta-2-Ivermectin) Audience: Researchers, Drug Development Scientists, and Analytical Chemists.

Executive Summary & Chemical Identity

rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS: 1135339-49-9), commonly referred to as Delta-2-Ivermectin or Ivermectin EP Impurity I , is a structural isomer and degradation product of the anthelmintic agent Ivermectin. Chemically, it represents the migration of the double bond from the C3–C4 position (in the hexahydrobenzofuran unit) to the C2–C3 position.

While primarily monitored as a pharmaceutical impurity (Impurity I in European Pharmacopoeia), recent in vitro studies have isolated its biological activity profile, revealing retained (though reduced) anthelmintic potency and specific leishmanicidal activity. This guide provides the technical framework for studying this compound, distinguishing its pharmacological footprint from the parent molecule.

Chemical Specifications
PropertyDetail
Common Name Delta-2-Ivermectin; Impurity I
Systematic Name rac-2,3-Dehydro-3,4-dihydro Ivermectin (Mixture of Diastereomers)
Molecular Formula C₄₈H₇₄O₁₄
Molecular Weight 875.10 g/mol
Origin Base-catalyzed isomerization of Ivermectin (Stress degradation)
Solubility DMSO (>20 mg/mL), Ethanol, Methanol; Insoluble in water

Mechanism of Action & Biological Context[6][7][8]

Structural Activity Relationship (SAR)

The shift of the double bond to the


 position alters the conformation of the spiroketal-adjacent ring system.
  • Nematode Targets (GluCl): The parent Ivermectin binds irreversibly to Glutamate-gated Chloride channels (GluCl).[1] The

    
     isomer retains affinity but often exhibits faster dissociation kinetics or reduced potency compared to the 
    
    
    
    parent, making it a "less active but less toxic" analog.
  • Leishmanicidal Target: The mechanism against Leishmania spp. is distinct from GluCl modulation, potentially involving inhibition of parasite ATP-binding cassette (ABC) transporters or mitochondrial disruption, similar to the parent compound's pleiotropic effects.

Pharmacological Pathway Diagram

The following diagram illustrates the formation and dual-pathway activity of the compound.

G Ivermectin Ivermectin (Parent) (C3=C4 Double Bond) Delta2 rac-2,3-Dehydro-3,4-dihydro Ivermectin (C2=C3 Double Bond) Ivermectin->Delta2 Isomerization Base Base Catalysis (Stress Condition) Base->Delta2 GluCl GluCl Channels (Nematodes) Delta2->GluCl Moderate Activation (Anthelmintic) Leish Leishmania amazonensis (Promastigotes/Amastigotes) Delta2->Leish Inhibition (IC50: 3.6 - 13.8 µM) Macro Host Macrophages (Cytotoxicity Check) Delta2->Macro Low Toxicity (IC50: 65.5 µM)

Figure 1: Formation pathway and pharmacological targets of rac-2,3-Dehydro-3,4-dihydro Ivermectin.

Validated In Vitro Protocols

Protocol A: Stock Preparation & Solubilization

Rationale: As a macrocyclic lactone, the compound is highly lipophilic. Improper solubilization leads to precipitation in aqueous media, yielding false-negative IC50 values.

  • Weighing: Weigh 5 mg of rac-2,3-Dehydro-3,4-dihydro Ivermectin into a glass vial (avoid plastic if possible to prevent adsorption).

  • Primary Solvent: Add DMSO to achieve a 10 mM stock solution . Vortex for 30 seconds.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (do not use cellulose acetate).

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Protocol B: Leishmanicidal Activity Assay

Source Validation: Based on efficacy data against L. amazonensis (dos Santos et al., Bioorg.[2] Med. Chem.).[3][4][2][5][6][7]

Objective: Determine the IC50 against Promastigotes (insect stage) and Amastigotes (intracellular stage).

Workflow:

  • Promastigote Culture:

    • Maintain L. amazonensis promastigotes in Schneider’s insect medium + 10% FBS at 26°C.

    • Seed 1 x 10⁶ parasites/mL in 96-well plates.

  • Drug Treatment:

    • Add serial dilutions of Delta-2-Ivermectin (1.0 – 100 µM).

    • Include Parent Ivermectin as a positive control and Vehicle (DMSO) as negative.

    • Incubate for 72 hours at 26°C.

  • Viability Readout (Alamar Blue):

    • Add Resazurin (Alamar Blue) to each well.

    • Incubate 4 hours.

    • Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Amastigote (Macrophage) Assay:

    • Harvest peritoneal macrophages from BALB/c mice (or use RAW 264.7 line).

    • Infect macrophages with promastigotes (Ratio 10:1) for 4 hours. Wash non-internalized parasites.

    • Treat with drug dilutions for 48 hours at 37°C.

    • Readout: Giemsa stain and count intracellular amastigotes per 100 macrophages.

Protocol C: Mammalian Cytotoxicity (Safety Profiling)

Rationale: To calculate the Selectivity Index (SI), you must establish the toxic dose for host cells.

  • Cell Line: Murine macrophages (e.g., J774 or RAW 264.7).

  • Seeding: 5 x 10⁵ cells/mL in DMEM + 10% FBS.

  • Incubation: Treat with Delta-2-Ivermectin (range 10 – 200 µM) for 48 hours.

  • Assay: MTT or ATP-luminescence assay.

  • Calculation: Plot % survival vs. Log[Concentration] to derive CC50 (Cytotoxic Concentration 50%).

Data Interpretation & Reference Values

The following table summarizes the expected in vitro performance based on literature precedents. Use these values to validate your assay performance.

Assay TargetMetricReference ValueInterpretation
L. amazonensis (Promastigote) IC5013.8 ± 1.2 µM Moderate activity.
L. amazonensis (Amastigote) IC503.6 ± 0.5 µM High potency (intracellular accumulation).
Macrophage Cytotoxicity CC5065.5 µM Low host toxicity.[8]
Selectivity Index (SI) CC50/IC50~18.2 Favorable therapeutic window (>10 is considered active).
Nematode Motility EC50> Parent Less potent than Ivermectin B1a, but retains activity.

Technical Insight: The significant difference between Promastigote and Amastigote IC50 (13.8 vs 3.6 µM) suggests that rac-2,3-Dehydro-3,4-dihydro Ivermectin may accumulate within the acidic phagolysosomes of macrophages, enhancing its efficacy against the intracellular amastigote form.

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Bioassays Start Start: rac-2,3-Dehydro-3,4-dihydro Ivermectin Solubilization Solubilization (DMSO Stock 10mM) Start->Solubilization Leish Leishmania Assay (Promastigote/Amastigote) Solubilization->Leish Cyto Cytotoxicity Assay (Macrophage MTT) Solubilization->Cyto Nema Nematode Motility (Optional: C. elegans) Solubilization->Nema Analysis Data Analysis (Sigmoidal Dose-Response) Leish->Analysis Cyto->Analysis Nema->Analysis Output Calculate SI (CC50 / IC50) Analysis->Output

Figure 2: Step-by-step experimental workflow for profiling Delta-2-Ivermectin.

References

  • dos Santos, A.R., et al. (2009).[2] Ivermectin-derived leishmanicidal compounds. Bioorganic & Medicinal Chemistry, 17(2), 496-502.[2]

  • European Pharmacopoeia (Ph. Eur.). Ivermectin Monograph: Impurity I.[9][5][]

  • Chabala, J.C., et al. (1980).[3][5][11] Ivermectin, a new broad-spectrum antiparasitic agent.[3][5][11] Journal of Medicinal Chemistry, 23(10), 1134-1136.[3]

  • Arena, J.P., et al. (1995).[1] The mechanism of action of avermectins in Caenorhabditis elegans: correlation between activation of glutamate-sensitive chloride current, membrane binding, and biological activity.[1] Journal of Parasitology, 81, 286-294.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for rac-2,3-Dehydro-3,4-dihydro Ivermectin (Ivermectin EP Impurity I)

The following Application Note and Protocol is designed for researchers and drug development professionals involved in the synthesis and characterization of Ivermectin impurities, specifically rac-2,3-Dehydro-3,4-dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals involved in the synthesis and characterization of Ivermectin impurities, specifically rac-2,3-Dehydro-3,4-dihydro Ivermectin (also known as Ivermectin EP Impurity I or


-Ivermectin ).

Executive Summary

Target Molecule: rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS: 1135339-49-9) Common Aliases: Ivermectin EP Impurity I,


-Ivermectin, 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a.
Primary Application:  Analytical Reference Standard (impurity profiling), stability testing, and metabolic studies.

This protocol details the semi-synthetic preparation of rac-2,3-Dehydro-3,4-dihydro Ivermectin from Ivermectin API. The transformation involves a base-catalyzed isomerization of the


-unsaturated lactone (C3=C4) to the thermodynamically favored 

-unsaturated lactone (C2=C3). The "rac" designation in commercial catalogs typically refers to the loss of chirality at the C2 position upon formation of the planar

center, or the presence of the diastereomeric B1a/B1b homologue mixture inherent to Ivermectin.

Scientific Background & Mechanism[1][2]

Structural Transformation

Ivermectin (22,23-dihydroavermectin B1) contains a 16-membered macrocyclic lactone with a double bond at the C3-C4 position. Under basic conditions, this double bond migrates to the C2-C3 position, establishing conjugation with the C1 carbonyl.

  • Substrate: Ivermectin (C2-H chiral center, C3=C4 double bond).

  • Product:

    
    -Ivermectin (C2=C3 conjugated double bond, C4-H
    
    
    
    saturated).
  • Key Feature: The migration results in the loss of the stereocenter at C2, rendering that specific carbon achiral. However, the remainder of the molecule (including the disaccharide and spiroketal system) retains its stereochemical integrity.

Reaction Pathway Visualization

The following diagram illustrates the base-catalyzed isomerization mechanism.

Ivermectin_Isomerization IVM Ivermectin (Substrate) (C3=C4, C2-H) Enolate Dienolate Intermediate (Delocalized Anion) IVM->Enolate Deprotonation at C2 Base Base (DBU) Base->Enolate Impurity rac-2,3-Dehydro-3,4-dihydro Ivermectin (C2=C3 Conjugated) Enolate->Impurity Reprotonation at C4 (Thermodynamic Control)

Caption: Mechanism of base-catalyzed isomerization of Ivermectin to the conjugated


-isomer.

Experimental Protocol

Materials & Reagents
Reagent/SolventGradeRole
Ivermectin (API) EP/USP (>95%)Starting Material
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Reagent Grade (98%)Base Catalyst
DMF (N,N-Dimethylformamide)AnhydrousSolvent
Ethyl Acetate HPLC/ACSExtraction Solvent
Ammonium Chloride (sat. aq.) ACSQuenching Agent
Silica Gel (60 Å) 230-400 meshPurification
Synthesis Procedure

Objective: Convert Ivermectin to its


-isomer via thermodynamic equilibration.
  • Preparation : In a dry round-bottom flask (25 mL), dissolve Ivermectin (1.0 g, 1.14 mmol) in anhydrous DMF (10 mL) . Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

  • Isomerization : Add DBU (0.34 mL, 2.28 mmol, 2.0 eq) dropwise to the stirring solution at room temperature (20-25°C).

    • Note: The reaction can be accelerated by mild heating to 40°C, but room temperature minimizes degradation of the sugar moieties.

  • Monitoring : Stir the reaction mixture for 12–24 hours . Monitor progress via TLC (Mobile Phase: Hexane/Acetone 60:40) or HPLC.[1]

    • Target: Disappearance of the Ivermectin peak and appearance of a slightly more polar product (Impurity I).

  • Quenching : Pour the reaction mixture into Saturated NH

    
    Cl solution (50 mL)  and ice (50 g) to quench the base.
    
  • Extraction : Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL) .

  • Washing : Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove residual DMF.

  • Drying : Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield a crude yellow foam.
Purification Protocol

The crude product contains the target


-isomer, unreacted Ivermectin, and potentially trace 2-epi-Ivermectin.

Method A: Flash Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent Gradient: Hexane : Acetone (80:20

    
     60:40).
    
  • Elution Order:

    • Non-polar impurities.

    • rac-2,3-Dehydro-3,4-dihydro Ivermectin (Target) .

    • Residual Ivermectin.[2]

Method B: Preparative HPLC (Recommended for >98% Purity)

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

    
    m, 250 x 21.2 mm).
    
  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 70% B to 95% B over 20 minutes.

  • Detection: UV at 280 nm (Note: The conjugated enone absorbs at a higher wavelength than standard Ivermectin, which is typically monitored at 245 nm).

Analytical Validation & Characterization

To certify the synthesized material as a Reference Standard, the following criteria must be met.

Quantitative Data Summary
ParameterSpecificationExpected Result
Appearance VisualWhite to pale yellow solid
Mass Spectrometry (ESI+) m/z [M+Na]

897.5 (Calculated for C

H

O

Na)
UV Max (

)
Methanol~280 nm (Characteristic of conjugated lactone)
HPLC Purity Area %> 95.0%
NMR Diagnostics ( H NMR, 400 MHz, CDCl )

The shift in the double bond position is the definitive structural proof.

  • Ivermectin (Starting Material):

    • 
       ~5.7-5.8 ppm (m, C3-H, C4-H).
      
    • 
       ~3.2 ppm (m, C2-H).
      
  • rac-2,3-Dehydro-3,4-dihydro Ivermectin (Product):

    • Loss of the C3-H/C4-H alkene multiplet.

    • Appearance of a new signal at

      
       ~6.5-7.0 ppm  (C3-H, conjugated with C1=O).
      
    • Loss of the C2-H proton signal (C2 is now quaternary/sp2).

    • Appearance of C4 protons as methylene signals (

      
       ~2.2-2.5 ppm).
      
Stability & Storage
  • Storage: -20°C, protected from light.

  • Stability: The

    
    -isomer is thermodynamically more stable than Ivermectin but susceptible to oxidation at the C8a position over long periods.
    

References

  • European Pharmacopoeia (Ph. Eur.). Ivermectin Monograph 1336. (Defines Impurity I and analytical methods).
  • Fisher, M. H., & Mrozik, H. (1989). Chemistry of Avermectins and Milbemycins. In Macrolide Antibiotics (pp. 203-228). Academic Press.
  • Chabala, J. C., et al. (1980). Ivermectin, a new broad-spectrum antiparasitic agent.[3] .

  • PubChem Compound Summary . Ivermectin EP Impurity I (CID 163325232). .

  • Veyong Pharma. Ivermectin Impurity Profiling and Stability Data.

Sources

Application

Application Note: rac-2,3-Dehydro-3,4-dihydro Ivermectin in Cell Culture

This Application Note is designed for researchers and drug development professionals conducting in vitro profiling of avermectin derivatives. It focuses specifically on rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS: 113533...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals conducting in vitro profiling of avermectin derivatives. It focuses specifically on rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS: 1135339-49-9), also known as Ivermectin EP Impurity I.[1]

This compound is distinct from standard Ivermectin due to a double-bond migration (from C3-C4 to C2-C3) and saturation at the 3,4 position. It is frequently utilized as a reference standard for impurity profiling and as a structural analog for Structure-Activity Relationship (SAR) studies, particularly in anti-parasitic research (e.g., Leishmania spp.).

Part 1: Chemical Handling & Stock Preparation

Expert Insight: Macrocyclic lactones are lipophilic and photosensitive. The "rac" designation implies a mixture of diastereomers/enantiomers; therefore, batch-to-batch consistency in biological assays relies heavily on precise solubilization to prevent differential precipitation of isomers in aqueous media.

Physicochemical Properties
  • Molecular Formula: C₄₈H₇₄O₁₄ (Analogous to Ivermectin B1a but with bond migration).

  • Solubility: Soluble in DMSO (>10 mg/mL), Methanol, and Chloroform. Poorly soluble in water.

  • Stability: Sensitive to UV light and hydrolysis at extreme pH.

Stock Solution Protocol (Self-Validating)

To ensure reproducibility, follow this "Two-Tier" dilution method to minimize DMSO shock to cells.

  • Primary Stock (10 mM):

    • Weigh 8.75 mg of rac-2,3-Dehydro-3,4-dihydro Ivermectin.[2]

    • Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Critical Step: Vortex for 30 seconds. Inspect visually. If particulates remain, sonicate for 1 minute at 25°C.

    • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.

  • Working Solution (100x Concentrate):

    • Do not dilute directly from 10 mM to culture media.

    • Prepare an intermediate dilution in DMSO (e.g., 100 µM or 1 mM).

    • Validation: Ensure the final DMSO concentration in the cell culture well is < 0.5% (v/v) (ideally 0.1%) to avoid solvent-induced cytotoxicity masking the compound's effects.

Part 2: Experimental Protocols

Cytotoxicity Profiling (Macrophage Model)

Since this compound is an impurity often found in Ivermectin formulations, determining its safety margin relative to the parent drug is critical.

  • Cell Line: J774A.1 or RAW 264.7 (Murine Macrophages).

  • Objective: Determine CC₅₀ (Cytotoxic Concentration 50%).

Step-by-Step Workflow:

  • Seeding: Plate macrophages at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment:

    • Replace media with fresh media containing the compound.

    • Concentration Range: 1 µM to 100 µM (based on reported IC₅₀ values of ~65 µM for macrophages [1]).

    • Controls:

      • Negative: 0.5% DMSO Vehicle.

      • Positive: Doxorubicin (1 µM) or Triton X-100.

      • Comparator: Standard Ivermectin (Sigma).

  • Incubation: 48 hours.

  • Readout: MTT or Resazurin (Alamar Blue) assay.

    • Add 20 µL MTT (5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

Efficacy Screening (Leishmanicidal Activity)

This specific analog has shown potency against Leishmania amazonensis [1].[3][4]

Step-by-Step Workflow:

  • Parasites: L. amazonensis promastigotes in Schneider’s Insect Medium (pH 7.2) + 10% FBS.

  • Seeding:

    
     parasites/mL in 96-well plates.
    
  • Treatment:

    • Add rac-2,3-Dehydro-3,4-dihydro Ivermectin (Serial dilution: 0.1 µM – 50 µM).

    • Note: The reported IC₅₀ is ~13.8 µM for promastigotes [1].[3][4][5]

  • Incubation: 72 hours at 26°C.

  • Quantification: Count viable parasites using a hemocytometer or resazurin assay.

Part 3: Data Visualization & Analysis

Comparative Data Summary

Use the following structure to report results, comparing the impurity against the parent compound.

CompoundTarget (e.g., L. amazonensis) IC₅₀ (µM)Host Toxicity (Macrophages) CC₅₀ (µM)Selectivity Index (SI)
rac-2,3-Dehydro-3,4-dihydro Ivermectin ~13.8 [1]~65.5 [1]~4.7
Ivermectin (Parent) [Insert Lab Data][Insert Lab Data][Calc]
Amphotericin B (Control) < 1.0> 50> 50
Experimental Logic Diagram

The following diagram illustrates the decision tree for evaluating this specific impurity in a drug development context.

G Input rac-2,3-Dehydro-3,4-dihydro Ivermectin (Solid Stock) Solubilization Solubilize in DMSO (Max 0.5% v/v final) Input->Solubilization Assay_Branch Select Assay Type Solubilization->Assay_Branch Tox_Assay Host Toxicity (Macrophages) Range: 1-100 µM Assay_Branch->Tox_Assay Safety Efficacy_Assay Efficacy (Leishmania) Range: 0.1-50 µM Assay_Branch->Efficacy_Assay Potency Readout_Tox Calculate CC50 Tox_Assay->Readout_Tox Readout_Eff Calculate IC50 Efficacy_Assay->Readout_Eff Comparison Calculate Selectivity Index (SI) (CC50 / IC50) Readout_Tox->Comparison Readout_Eff->Comparison Outcome_High High SI (>10) Potential Lead / Safe Impurity Comparison->Outcome_High Favorable Profile Outcome_Low Low SI (<5) Toxic Impurity / Monitor Strictly Comparison->Outcome_Low Unfavorable Profile

Caption: Workflow for evaluating the safety and efficacy profile of Ivermectin Impurity I (rac-2,3-Dehydro-3,4-dihydro Ivermectin).

Part 4: Analytical Verification (LC-MS)

To confirm the stability of "rac-2,3-Dehydro-3,4-dihydro Ivermectin" in your culture media (and ensure it hasn't reverted or degraded), use this LC-MS setup. This distinguishes it from standard Ivermectin based on retention time shifts caused by the bond migration.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Differentiation:

    • Ivermectin B1a: m/z ~897 [M+Na]+.

    • rac-2,3-Dehydro-3,4-dihydro: Same mass (isomer), but different Retention Time . The 2,3-dehydro variant typically elutes slightly earlier than Ivermectin due to conformational changes in the macrocycle reducing interaction with the C18 phase [2].

References

  • dos Santos, A. R., et al. (2009).[3] Ivermectin-derived leishmanicidal compounds.[3] Bioorganic & Medicinal Chemistry, 17(2), 496-502.[3]

  • European Pharmacopoeia (Ph. Eur.). Ivermectin Monograph 01/2008:1336. (Defines Impurity I structure and HPLC separation standards).

  • Cayman Chemical. 2,3-Dehydro-3,4-dihydro Ivermectin Product Information & Safety Data Sheet.

Sources

Method

Application Note: rac-2,3-Dehydro-3,4-dihydro Ivermectin in High-Throughput Screening

This Application Note is designed for researchers in high-throughput screening (HTS), medicinal chemistry, and assay development.[1][2] It addresses the critical role of rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS: 11353...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in high-throughput screening (HTS), medicinal chemistry, and assay development.[1][2] It addresses the critical role of rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS: 1135339-49-9)—a specific structural analog and degradation impurity of Ivermectin—in validating HTS libraries and exploring structure-activity relationships (SAR).[2]

Precision HTS: Library Integrity and SAR Deconvolution of Avermectin Scaffolds

Executive Summary

Ivermectin is a "privileged scaffold" in drug discovery, widely screened for antiparasitic, antiviral (e.g., SARS-CoV-2, Dengue), and anticancer activities.[1][2] However, its macrocyclic lactone structure is susceptible to base-catalyzed isomerization, yielding rac-2,3-Dehydro-3,4-dihydro Ivermectin (also known as the


-isomer or Impurity I).[2]

This analog represents a critical variable in HTS campaigns:

  • False Negatives/Positives: It possesses distinct biological activity (e.g., Leishmanicidal efficacy) compared to the parent Ivermectin, potentially confounding target deconvolution.[1][2]

  • Library Quality Control: Its presence indicates degradation of Ivermectin stocks, necessitating rigorous QC.

  • SAR Probe: It serves as a vital tool to interrogate the pharmacophore's sensitivity to the C3-C4 double bond position.[2]

This guide provides protocols for the detection, management, and utilization of this compound to ensure robust HTS data.

Technical Background: The Chemistry of Migration

Structural Dynamics

Standard Ivermectin (22,23-dihydroavermectin B1) contains a double bond at the C3-C4 position within the hexahydrobenzofuran unit.[1][2] Under basic conditions (pH > 7.5) or prolonged storage in protic solvents, this double bond migrates to the C2-C3 position, conjugating with the C1 lactone carbonyl.[1][2]

  • Parent (Ivermectin):

    
     unsaturation.[1][2][3] C2 is a chiral center.[1]
    
  • Analog (rac-2,3-Dehydro...):

    
     unsaturation.[1][2] C2 becomes sp² (achiral), while C4 becomes sp³ (chiral).[1][2] The "rac-" designation indicates that the protonation at C4 during isomerization is non-stereoselective, resulting in a racemic mixture at this new center.
    
Biological Implications[2]
  • GluCl Channels: The shift to

    
     significantly alters the conformation of the spiroketal and benzofuran rings, reducing affinity for glutamate-gated chloride channels (nematode targets).[1][2]
    
  • Off-Target Effects: Interestingly, this isomer retains or enhances activity against kinetoplastids (e.g., Leishmania amazonensis), making it a specific hit for different pathogen classes.[1][2]

Visualization: Isomerization & HTS Workflow

Ivermectin_HTS_Workflow IVM Ivermectin Stock (Delta-3,4 Active) Degradation Base/Solvent Stress (Isomerization) IVM->Degradation pH > 7.5 / Time HTS High-Throughput Screen (Primary Assay) IVM->HTS Screening Impurity rac-2,3-Dehydro-3,4-dihydro Ivermectin (Delta-2,3 Isomer) Degradation->Impurity Impurity->HTS Contamination Hit_Analysis Hit Validation HTS->Hit_Analysis QC_Step LC-MS Quality Control (Detect Impurity I) Hit_Analysis->QC_Step Deconvolution Outcome_A Valid Hit: Parent Driven QC_Step->Outcome_A < 5% Impurity Outcome_B Artifact/New Lead: Impurity Driven QC_Step->Outcome_B > 10% Impurity

Figure 1: Isomerization pathway and HTS decision tree for differentiating parent activity from impurity-driven artifacts.

Experimental Protocols

Protocol A: Preparation and Solubility Management

Objective: To prepare stable stock solutions of rac-2,3-Dehydro-3,4-dihydro Ivermectin for use as a reference standard.

Materials:

  • Compound: rac-2,3-Dehydro-3,4-dihydro Ivermectin (Purity >95%).[2][4]

  • Solvent: DMSO (Anhydrous, HPLC Grade).[1][2]

  • Storage: Amber glass vials (silanized).

Procedure:

  • Weighing: Weigh 1.0 mg of the compound into a silanized amber vial. Note: Avoid plastic tubes to prevent surface adsorption common with macrocyclic lactones.

  • Dissolution: Add 1.14 mL of anhydrous DMSO to achieve a 1.0 mM stock solution. Vortex for 30 seconds.[1]

  • Solubility Check: Inspect visually. The solution should be clear. If turbidity persists, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C .

    • Critical: Avoid repeated freeze-thaw cycles.[2] This compound is sensitive to moisture and light.

Protocol B: QC Detection in Library Plates (LC-MS)

Objective: To quantify the % of


-isomer in Ivermectin source plates before screening.[1][2]

Instrument: UHPLC coupled to Triple Quadrupole MS (ESI+). Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 3 µm).[1][2]

Method Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 70% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: MRM Mode.

    • Ivermectin:[3][7][][9][10][11][12][13][14][15] m/z 892.5 [M+NH4]+ -> 569.3[1][2]

    • rac-2,3-Dehydro...: m/z 892.5 [M+NH4]+ -> Distinct retention time shift (typically elutes after Ivermectin due to conjugation/planarity).[1][2]

Acceptance Criteria:

  • Pass: Impurity < 5%.[5][6] Proceed with HTS.[1]

  • Flag: Impurity 5–15%. Data requires correction.

  • Fail: Impurity > 15%.[9] Discard library plate.

Protocol C: Comparative HTS Profiling (SAR)

Objective: To determine if a "Hit" is driven by the parent or the isomer.[1][2]

  • Assay Setup: Prepare two parallel 384-well plates.

    • Plate A: Ivermectin Dose-Response (10 µM to 1 nM).[1][2]

    • Plate B: rac-2,3-Dehydro-3,4-dihydro Ivermectin Dose-Response (10 µM to 1 nM).[2]

  • Biological System: (Example: Leishmania promastigote viability assay).

  • Incubation: 48 hours at 26°C.

  • Readout: Resazurin reduction (Fluorescence Ex 560 / Em 590).

  • Data Analysis: Calculate IC50 for both.

    • Selectivity Index (SI):

      
      .[1][2]
      
    • Interpretation: If SI < 0.1, the isomer is the potent driver.

Data Summary & Reference Values

ParameterIvermectin (Parent)rac-2,3-Dehydro-3,4-dihydro Ivermectin
CAS Number 70288-86-71135339-49-9
Double Bond Position C3-C4 (Non-conjugated)C2-C3 (Conjugated with C1=O)
Stereochemistry at C4 Achiral (sp2)Racemic (sp3)
Key Target (Nematode) GluCl (High Affinity)GluCl (Reduced Affinity)
Key Target (Leishmania) Moderate ActivityHigh Activity (IC50 ~3.6 - 13.8 µM)
Main HTS Risk Degradation SourceFalse Positive / Specificity Control

References

  • dos Santos, A. R., et al. (2009).[1][2] Ivermectin-derived leishmanicidal compounds. Bioorganic & Medicinal Chemistry, 17(2), 496-502.[1][2] [Link][1][2]

  • European Pharmacopoeia (Ph.[1][2] Eur.). (2023).[1][2] Ivermectin Monograph: Impurity I. European Directorate for the Quality of Medicines. [Link][1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: 2,3-Dehydro-3,4-dihydro ivermectin.[3][4][][11][12][13][14][15][16][17] National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]

  • Vokřál, I., et al. (2019).[1][2] Ivermectin and its metabolites: liquid chromatography-mass spectrometry analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link][1][2][6]

Sources

Application

Application Note: Functional Characterization of rac-2,3-Dehydro-3,4-dihydro Ivermectin

Executive Summary & Scientific Rationale This Application Note details the protocol for evaluating the biological activity of rac-2,3-Dehydro-3,4-dihydro Ivermectin , a synthetic structural analog (or specific process im...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the protocol for evaluating the biological activity of rac-2,3-Dehydro-3,4-dihydro Ivermectin , a synthetic structural analog (or specific process impurity) of the macrocyclic lactone Ivermectin.[1]

The Challenge of the "rac" (Racemic) Mixture: Standard Ivermectin (22,23-dihydroavermectin B1) is a fermentation product with specific stereochemistry essential for its high-affinity binding to Glutamate-gated Chloride Channels (GluCl) .[1] The designation "rac" implies a loss of stereochemical purity or a total synthesis origin resulting in a 1:1 mixture of enantiomers.

  • Scientific Risk: Biological systems are chiral selectors. Typically, only the eutomer (active enantiomer) binds the target, while the distomer (inactive) contributes to off-target toxicity or metabolic load.

  • Assay Strategy: We utilize a Fluorescence Membrane Potential (FMP) assay as the primary screen to detect hyperpolarization events in GluCl-expressing cells, followed by a phenotypic C. elegans motility assay to confirm physiological relevance.

Mechanism of Action (MoA)

This compound is expected to function as a Positive Allosteric Modulator (PAM) of GluCl channels. Upon binding, it stabilizes the open-pore conformation, increasing chloride (


) influx, causing cellular hyperpolarization and subsequent paralysis in nematodes.[1]

MoA_Pathway Compound rac-2,3-Dehydro-3,4-dihydro Ivermectin GluCl GluCl Channel (Invertebrate Specific) Compound->GluCl High Affinity (nM) GABA GABA-A Receptor (Mammalian Off-Target) Compound->GABA Low Affinity (µM) (Selectivity Window) Binding Allosteric Binding (Transmembrane Domain) GluCl->Binding Toxicity Neurotoxicity (Mammalian CNS) GABA->Toxicity Risk if Selectivity Poor OpenState Stabilize Open Pore State Binding->OpenState Cl_Influx Cl- Influx (Anion Transport) OpenState->Cl_Influx Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Paralysis Flaccid Paralysis (Nematode Death) Hyperpol->Paralysis

Figure 1: Mechanism of Action and Selectivity Pathways.[1] The compound targets GluCl to induce paralysis.[2] High-concentration spillover to GABA-A receptors represents the primary toxicity risk.[1]

Primary Assay: FLIPR Membrane Potential Screen (In Vitro)

Objective: Quantify the potency (


) of the racemic mixture in inducing membrane hyperpolarization in HEK293 cells stably expressing H. contortus GluCl 

3B/

subunits.
Experimental Design
  • Cell Model: HEK293-GluCl (Stable Transfectants).[1]

  • Detection Method: FMP Blue Dye (Molecular Devices). This dye redistributes across the membrane; hyperpolarization (more negative internal charge) drives dye entry, increasing fluorescence (or decreasing, depending on specific dye chemistry—standard FMP kits show decrease upon hyperpolarization or use quenching mechanisms; verify specific kit directionality. Note: Standard FMP Blue increases signal upon depolarization. For GluCl hyperpolarization, we expect a signal decrease or use a specific hyperpolarization protocol involving pre-depolarization with Glutamate.)

  • Mode: Agonist Mode (Direct activation) and PAM Mode (Potentiation of Glutamate).

Reagents & Buffer Preparation
ReagentConcentrationRole
Assay Buffer HBSS + 20mM HEPESPhysiological saline
Glutamate (Glu)

(approx. 5 µM)
Sub-maximal agonist for PAM mode
Ivermectin B1a 10 mM DMSO StockPositive Control
rac-Analog 10 mM DMSO StockTest Compound
FMP Blue Dye 1X Working SolutionVoltage sensor
Step-by-Step Protocol
  • Cell Plating:

    • Seed HEK293-GluCl cells at 50,000 cells/well in 96-well black-wall/clear-bottom poly-D-lysine coated plates.

    • Incubate 24h at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture media. Add 100 µL of 1X FMP Blue Dye in Assay Buffer.

    • Incubate 30 mins at 37°C (protected from light).

  • Compound Preparation (Source Plate):

    • Prepare 8-point serial dilution of rac-2,3-Dehydro-3,4-dihydro Ivermectin (Range: 1 nM to 10 µM).[1]

    • PAM Mode: Prepare compound in buffer containing

      
       Glutamate.
      
    • Agonist Mode: Prepare compound in buffer alone.

  • Data Acquisition (FLIPR Tetra/FlexStation):

    • Baseline: Record fluorescence (

      
      ) for 10 seconds.
      
    • Injection: Add 25 µL of compound (5X concentration) to cells.

    • Read: Measure kinetics for 180 seconds.

  • Data Analysis:

    • Calculate

      
       (Max - Min fluorescence).[1]
      
    • Fit data to a 4-parameter logistic (Hill) equation to derive

      
      .[1]
      

Secondary Assay: C. elegans Phenotypic Motility (In Vivo)

Objective: Validate that the in vitro activity translates to whole-organism paralysis, confirming the compound penetrates the nematode cuticle.

Protocol Workflow

Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement Sync Synchronize C. elegans (L4 Stage, N2 Strain) Wash Wash & Resuspend in M9 Buffer Sync->Wash Plate 96-Well Plate (30-50 worms/well) Wash->Plate Dose Add rac-Analog (0.01 - 10 µM) Plate->Dose Control Pos Control: Ivermectin Neg Control: DMSO 1% Plate->Control Incubate Incubate 4h @ 20°C Dose->Incubate Control->Incubate Track Automated Tracking (WMicrotracker / Optical) Incubate->Track

Figure 2: Phenotypic Assay Workflow. Critical path from synchronization to automated motility tracking.

Methodology Details
  • Synchronization: Use sodium hypochlorite bleaching to isolate eggs; hatch overnight in M9 buffer to obtain synchronized L1s, grow to L4 stage on NGM plates.

  • Assay Setup: Wash L4 worms and suspend in M9 buffer + 0.1% BSA (prevents sticking).

  • Dosing: Add rac-analog (0.01, 0.1, 1.0, 10 µM).

  • Readout: Measure "Thrashing" frequency (body bends/min) or Activity Index (WMicrotracker) at T=4h and T=24h.

  • Success Criteria: A potent analog should achieve >90% paralysis at 1 µM within 4 hours.

Safety Profiling: Mammalian Selectivity (GABA-A)[1]

Critical Safety Check: Ivermectin analogs can cross the Blood-Brain Barrier (BBB) (especially in MDR1-deficient subjects).[1] High affinity for mammalian GABA-A receptors predicts neurotoxicity.[1]

Protocol:

  • Target: HEK293 cells expressing Human GABA-A (

    
    ).[1]
    
  • Method: Automated Patch Clamp (SyncroPatch) or FMP Assay.

  • Metric: Determine the Selectivity Ratio .


[1]
  • Target Profile: Ratio > 100 (The compound should be 100x more potent against the parasite target than the human target).

Expected Results & Troubleshooting

ParameterIvermectin (Control)rac-Analog (Hypothesis)Interpretation
GluCl

~5 - 10 nM~20 - 50 nMRacemate is likely less potent due to dilution by the inactive enantiomer.[1]
Max Efficacy 100%~50% - 100%If 50%, the inactive enantiomer might be a competitive antagonist.
GABA

> 5 µMTBDIf < 1 µM, high toxicity risk.

Troubleshooting the "rac" mixture: If the rac-analog shows moderate potency but unusual Hill slopes (e.g., < 0.8), the inactive enantiomer may be interfering.

  • Recommendation: Perform chiral HPLC separation to isolate Enantiomer A and B, then re-run the FLIPR assay on purified fractions.

References

  • Hibbs, R. E., & Gouaux, E. (2011). Principles of activation and permeation in an anion-selective Cys-loop receptor.[1] Nature, 474(7349), 54–60. Link (Structural basis of Ivermectin binding to GluCl).

  • Cully, D. F., et al. (1994). Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans.[1][3] Nature, 371(6499), 707–711. Link (Original identification of the target).

  • Dent, J. A., et al. (2000). The genetics of ivermectin resistance in Caenorhabditis elegans. Proceedings of the National Academy of Sciences, 97(6), 2674–2679. Link (In vivo validation protocols).

  • Estrada-Mondragon, A., & Lynch, J. W. (2015). Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors. Frontiers in Molecular Neuroscience, 8, 55. Link (Mammalian selectivity/toxicity assays).

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kits Application Note. Link (Technical specifications for FMP Blue dye).

Sources

Method

Application Notes and Protocols for rac-2,3-Dehydro-3,4-dihydro Ivermectin: Ensuring Stability and Integrity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Context of rac-2,3-Dehydro-3,4-dihydro Ivermectin rac-2,3-Dehydro-3,4-dihydro Ivermectin is a significant analog of Ivermectin, a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Context of rac-2,3-Dehydro-3,4-dihydro Ivermectin

rac-2,3-Dehydro-3,4-dihydro Ivermectin is a significant analog of Ivermectin, a cornerstone in the treatment of parasitic infections. As with any active pharmaceutical ingredient (API) or research compound, understanding its stability profile is paramount to ensuring the reliability of experimental results and the ultimate safety and efficacy of any potential therapeutic application. The inherent chemical structure of macrocyclic lactones, like this Ivermectin derivative, presents specific vulnerabilities to environmental factors. This guide provides a comprehensive overview of the stability and recommended storage conditions for rac-2,3-Dehydro-3,4-dihydro Ivermectin, drawing upon established knowledge of Ivermectin's behavior under various stress conditions. While specific degradation kinetics for this particular analog are not extensively published, the principles outlined herein, based on the core Ivermectin structure, provide a robust framework for its handling and stability assessment.

Physicochemical Properties: A Foundation for Stability

A thorough understanding of the physicochemical properties of a compound is the first step in designing appropriate storage and handling protocols.

PropertyValue/InformationSource
Molecular Formula C48H74O14[1]
Molecular Weight 875.1 g/mol [1]
Appearance White to yellowish-white, crystalline powder (inferred from Ivermectin)
Solubility Practically insoluble in water; soluble in methanol and other organic solvents (inferred from Ivermectin)[2]

Note: Some properties are inferred from the parent compound, Ivermectin, due to limited specific data for rac-2,3-Dehydro-3,4-dihydro Ivermectin.

The poor aqueous solubility and crystalline nature suggest that the solid-state stability will be a critical factor. The presence of multiple functional groups, including a macrocyclic lactone ring, hydroxyl groups, and a disaccharide moiety, indicates potential susceptibility to hydrolysis and oxidation.

Recommended Storage and Handling Protocols

Based on available data for closely related compounds and general principles of chemical stability, the following conditions are recommended for storing and handling rac-2,3-Dehydro-3,4-dihydro Ivermectin to maintain its integrity.

Long-Term Storage (Solid Form)

For maintaining the compound's integrity over extended periods, the following conditions are crucial:

  • Temperature: -20°C .[3] This is the most frequently recommended temperature for long-term storage of Ivermectin and its derivatives to minimize thermal degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to prevent oxidation, a known degradation pathway for Ivermectin.[4][5]

  • Light: Protect from light. Ivermectin is known to be photolabile.[4][5] Use amber vials or store in a light-blocking container.

  • Moisture: Store in a desiccated environment. The compound should be kept in a tightly sealed container with a desiccant to prevent hydrolysis of the glycosidic linkages and the lactone ring.

Short-Term Storage (Solid Form)

For routine laboratory use, short-term storage at higher temperatures may be acceptable, but caution is advised:

  • Temperature: 2-8°C. If frequent access is required, storing at refrigerator temperature can be a practical alternative to repeated freeze-thaw cycles. However, the duration at this temperature should be minimized.

  • Light and Moisture: Protection from light and moisture remains critical even for short-term storage.

Storage of Solutions

Solutions of rac-2,3-Dehydro-3,4-dihydro Ivermectin are significantly less stable than the solid material.

  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., HPLC-grade methanol or acetonitrile) for preparing stock solutions.[2]

  • pH Control: The pH of aqueous solutions is a critical factor. For Ivermectin, the optimal pH for stability is reported to be around 6.3.[6] Acidic conditions can lead to the hydrolysis of the glycosidic bonds, while alkaline conditions can cause isomerization.[2][6] If working with aqueous buffers, it is advisable to maintain a pH in the slightly acidic to neutral range.

  • Temperature: Store solutions at -20°C or, for very short-term use (within 24 hours), at 2-8°C.

  • Preparation: Prepare solutions fresh whenever possible. If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.

  • Degassing: For solutions that will be stored, degassing the solvent prior to dissolution can help to minimize oxidative degradation.

Potential Degradation Pathways

Understanding the likely degradation pathways is essential for developing stability-indicating analytical methods and for interpreting stability data. Based on studies of Ivermectin, the following degradation routes are probable for rac-2,3-Dehydro-3,4-dihydro Ivermectin.[4][5][7][8]

Compound rac-2,3-Dehydro-3,4-dihydro Ivermectin Hydrolysis Hydrolysis (Acidic/Basic Conditions) Compound->Hydrolysis Cleavage of glycosidic bonds and lactone ring Oxidation Oxidation (Presence of Oxygen) Compound->Oxidation Formation of epoxides or other oxidized products Photodegradation Photodegradation (Exposure to Light) Compound->Photodegradation Geometric isomerization Isomerization Isomerization (Alkaline Conditions) Compound->Isomerization Epimerization

Caption: Potential Degradation Pathways of rac-2,3-Dehydro-3,4-dihydro Ivermectin.

Protocol: Forced Degradation Study for Stability Assessment

A forced degradation study is a critical component of understanding a compound's stability profile. This protocol outlines a systematic approach to assess the stability of rac-2,3-Dehydro-3,4-dihydro Ivermectin under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[7][8]

Objective

To identify potential degradation products and pathways for rac-2,3-Dehydro-3,4-dihydro Ivermectin and to develop a stability-indicating analytical method.

Materials
  • rac-2,3-Dehydro-3,4-dihydro Ivermectin

  • HPLC-grade methanol and acetonitrile

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a UV or PDA detector

Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Degradation (Solid & Solution, 80°C) Prep->Thermal Photo Photodegradation (ICH Q1B guidelines) Prep->Photo Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Characterize Characterize Degradants (LC-MS, NMR) HPLC->Characterize

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve rac-2,3-Dehydro-3,4-dihydro Ivermectin in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Alkaline Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in a vial and heat in an oven at 80°C. At each time point, withdraw a sample, cool to room temperature, and dissolve in a known volume of solvent for analysis.

    • Solution State: Incubate an aliquot of the stock solution at 80°C. Withdraw samples at appropriate time points.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[9]

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

    • If significant degradation is observed, further characterization of the degradants using techniques like LC-MS and NMR is recommended to elucidate their structures.[7]

Conclusion

The stability of rac-2,3-Dehydro-3,4-dihydro Ivermectin is a critical parameter that influences the quality and reliability of research and development activities. By adhering to the recommended storage and handling protocols, researchers can minimize degradation and ensure the integrity of the compound. The provided forced degradation study protocol offers a systematic approach to proactively investigate the stability profile of this important Ivermectin analog, enabling the development of robust analytical methods and stable formulations.

References

  • Ali, M., Alam, S., Ahmad, S., Dinda, A. K., & Ahmad, F. J. (2011). Determination of ivermectin stability by high-performance thin-layer chromatography. International Journal of Drug Development and Research, 3(2), 240-247.
  • ResearchGate. (n.d.). Stability of the analytical solutions of abamectin and ivermectin after derivatization with direct exhibition to light and protected from light, both at room temperature. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dehydro-3,4-dihydro ivermectin. Retrieved from [Link]

  • Adhikari, S., et al. (2022). A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 214, 114730.
  • International Journal of Drug Development & Research. (n.d.). Determination of ivermectin stability by high-performance thin-layer chromatography. Retrieved from [Link]

  • Mestorino, N., et al. (2012). Accelerated stability study at four temperatures of an ivermectin 1% formulation. Analecta Veterinaria, 32(1), 21-26.
  • Palmieri, G. F., et al. (2017). Stability Evaluation of Ivermectin-Loaded Biodegradable Microspheres. AAPS PharmSciTech, 18(6), 2138-2146.
  • Google Patents. (2024). CN117729927A - Methods to reduce the particle size of ivermectin.
  • Meditop. (n.d.). Ivermectin MEDITOP 3 mg tablets IMPD-012 version. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro Ivermectin. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Study to Identify and Characterize Major Degradation Products of Ivermectin Drug Substance Including Its Degradation Pathways using LC-HRMS and NMR. Retrieved from [Link]

  • Al-Quteimat, O., & Edris, A. (2021). Safe handling and delivery of biological medications during the COVID-19 pandemic. Journal of Pharmaceutical Policy and Practice, 14(1), 29.
  • Padivitage, N., et al. (2021). Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance.
  • Padivitage, N., et al. (2023). Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing rac-2,3-Dehydro-3,4-dihydro Ivermectin Synthesis

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of rac-2,3-Dehydro-3,4-dihydro Ivermectin (often identified as Ivermectin EP Impurity I or -Ivermectin). Current St...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of rac-2,3-Dehydro-3,4-dihydro Ivermectin (often identified as Ivermectin EP Impurity I or


-Ivermectin).

Current Status: Operational Subject: Yield Optimization & Troubleshooting for Ivermectin Isomerization (


)
Target Audience:  Process Chemists, Analytical Scientists, API Manufacturers

Executive Summary & Mechanistic Insight

The Objective: To synthesize "rac-2,3-Dehydro-3,4-dihydro Ivermectin" (the


-unsaturated lactone isomer) from Ivermectin. This compound is a thermodynamically stable isomer where the C3-C4 double bond migrates to the C2-C3 position, bringing it into conjugation with the C1 carbonyl.

The "rac" Nomenclature Clarification: While Ivermectin is a single enantiomer, the commercial designation "rac" often refers to the mixture of diastereomers generated during this transformation. When the


 bond migrates to 

, the original chirality at C2 is destroyed (becoming

). However, the protonation at C4 (to become saturated) creates a new stereocenter. Without chiral control, this results in a diastereomeric mixture (often labeled "rac" in catalog shorthand).

The Chemical Challenge: The transformation is a base-catalyzed isomerization.[1] The primary challenges are:

  • Incomplete Conversion: Equilibrium often exists between the

    
     (kinetic/natural) and 
    
    
    
    (thermodynamic) forms.
  • Lactone Hydrolysis: Strong bases or presence of water can open the 16-membered macrocyclic lactone, destroying the molecule.

  • Degradation: The sensitive bis-oleandrosyl moiety is prone to acid hydrolysis during workup or base-catalyzed elimination.

Core Synthesis Protocol (Optimized)

This protocol utilizes a weak, non-nucleophilic base to drive the equilibrium toward the conjugated isomer while minimizing lactone hydrolysis.

Reagents & Materials
  • Substrate: Ivermectin (Ph. Eur. / USP Grade)

  • Catalyst/Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) - Preferred over alkoxides to reduce ring-opening.

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO.

  • Quench: 0.1 M Ammonium Acetate buffer (pH 4.5) or dilute Acetic Acid.

Step-by-Step Workflow
  • Preparation: Dissolve Ivermectin (1.0 eq) in anhydrous DMF (10 volumes). Ensure the system is under inert atmosphere (

    
     or Ar) to prevent oxidative degradation.
    
  • Isomerization: Add DBU (0.5 – 1.0 eq) dropwise at ambient temperature (20-25°C).

  • Heating (Critical Control Point): Warm the reaction mixture to 40°C .

    • Note: Higher temperatures (>60°C) accelerate degradation. Lower temperatures (<20°C) result in extremely slow kinetics.

  • Monitoring: Monitor by HPLC every 2 hours. Look for the shift in Retention Time (RT). The

    
    -isomer is typically more polar and elutes earlier than Ivermectin on C18 columns.
    
  • Quench: Once conversion plateaus (typically 12-24 hours), cool to 0°C. Pour into cold Ammonium Acetate buffer (pH 4.5).

    • Why? Rapid neutralization prevents the "back-reaction" or lactone hydrolysis during aqueous workup.

  • Extraction: Extract with Ethyl Acetate or DCM. Wash with brine to remove DMF.

  • Purification: Flash chromatography (Silica gel).

    • Eluent: Hexane:Acetone (gradient 80:20 to 60:40).

Visualization: Mechanistic Pathway & Workflow

The following diagrams illustrate the chemical mechanism and the decision-making workflow for the synthesis.

Ivermectin_Isomerization Ivermectin Ivermectin (Delta-3,4 Isomer) Deprotonation C2 Deprotonation (Base: DBU) Ivermectin->Deprotonation Initiation Enolate Dienolate Intermediate Deprotonation->Enolate Resonance Reprotonation C4 Reprotonation (Gamma-position) Enolate->Reprotonation Thermo Control Product rac-2,3-Dehydro- 3,4-dihydro Ivermectin (Delta-2,3 Isomer) Reprotonation->Product Conjugation Product->Enolate Reversible

Caption: Base-catalyzed migration of the double bond via a dienolate intermediate. The process is reversible, but thermodynamic control favors the product.

Troubleshooting_Workflow Start Start Reaction (Ivermectin + DBU) CheckHPLC HPLC Check (4 Hours) Start->CheckHPLC ConversionLow Conversion < 10% CheckHPLC->ConversionLow Too Slow ConversionGood Conversion > 50% CheckHPLC->ConversionGood On Track ImpurityHigh New Impurities Detected CheckHPLC->ImpurityHigh Degradation ActionHeat Increase Temp to 50°C Check Moisture ConversionLow->ActionHeat ActionSolvent Switch Solvent (DMF -> DMSO) ConversionLow->ActionSolvent ActionQuench Proceed to Quench (pH 4.5 Buffer) ConversionGood->ActionQuench ActionStop STOP: Check for Lactone Hydrolysis ImpurityHigh->ActionStop

Caption: Decision tree for monitoring reaction progress and mitigating side reactions.

Optimization Data & Variables

The following table summarizes the impact of critical variables on the yield of the


 isomer.
VariableConditionImpact on YieldRisk FactorRecommendation
Base DBU (Organic)High Low (Non-nucleophilic)Standard Choice
NaOH / KOHLowCritical (Lactone Hydrolysis)Avoid completely
t-BuOKMediumMedium (Transesterification)Use only if DBU fails
Solvent DMFHighLowExcellent solubility
Ethanol/MethanolLowHigh (Solvolysis)Avoid protic solvents
THFLowLow (Slow kinetics)Too slow for isomerization
Temp 25°CLow (<20%)NegligibleSafe but inefficient
40-50°C Optimal ManageableTarget Range
>70°CLowHigh (Sugar degradation)Do not exceed

Troubleshooting & FAQs

Q1: The reaction stalls at 50% conversion. Adding more base doesn't help. Why?

Diagnosis: You have likely reached the thermodynamic equilibrium point. The


 and 

isomers exist in equilibrium. Solution:
  • Do not add excess base. This only increases degradation.

  • Workup and Separate. Accept the 50-60% conversion. Quench the reaction, isolate the mixture, and separate the starting material (Ivermectin) via column chromatography. The starting material can be recycled into the next batch.

Q2: I see a new peak eluting very early (high polarity) and my product yield is dropping.

Diagnosis: This is likely the hydrolyzed lactone (seco-acid). This happens if water is present in the solvent or if the quench was not acidic enough. Solution:

  • Dry Solvents: Ensure DMF is

    
     water (Karl Fischer titration).
    
  • Buffer Quench: Never quench with water alone. Use Ammonium Acetate or Phosphate buffer (pH 4.5) to immediately protonate any ring-opened intermediates, allowing them to potentially re-close or at least stabilize the remaining product.

Q3: Why is the product named "rac" if Ivermectin is chiral?

Technical Explanation: The migration of the double bond to C2-C3 destroys the chirality at C2. The subsequent protonation at C4 (to saturate the 3,4 bond) creates a new chiral center. Since the reaction is not stereoselective for the protonation at C4, you obtain a mixture of diastereomers (epimers at C4). The term "rac" in commercial catalogs is a shorthand for this diastereomeric mixture. Implication: You may see "split peaks" in high-resolution HPLC or NMR, corresponding to the C4-epimers.

Q4: Can I use heat to speed this up?

Warning: Ivermectin contains a disaccharide (bis-oleandrose) attached via a glycosidic bond. This bond is sensitive. Heating above 60°C, especially in the presence of base, can lead to elimination reactions on the sugar moiety or deglycosylation (forming the aglycone). Keep T < 50°C.

References

  • Pivnichny, J. V., et al. (1988). "Base-catalyzed isomerization of avermectins." Journal of Agricultural and Food Chemistry, 36(4), 826-828.

  • ChemicalBook. (n.d.). "Ivermectin EP Impurity I (rac-2,3-Dehydro-3,4-dihydro Ivermectin) - Product Description."

  • European Pharmacopoeia (Ph. Eur.). "Ivermectin Monograph: Impurity Profile." (Referenced for Impurity I designation).[2]

  • Fisher, M. H., & Mrozik, H. (1984). "The Avermectins: Genomic and Chemical Modifications." Macrolide Antibiotics, Academic Press. (Foundational text on Avermectin chemistry and stability).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood by trained personnel. Verify all safety data sheets (SDS) for Ivermectin and DBU before proceeding.

Sources

Optimization

"rac-2,3-Dehydro-3,4-dihydro Ivermectin" purification challenges

Welcome to the Technical Support Center for Macrocyclic Lactone Analysis . This guide addresses the specific challenges associated with rac-2,3-Dehydro-3,4-dihydro Ivermectin (commonly referred to as Ivermectin EP Impuri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Macrocyclic Lactone Analysis .

This guide addresses the specific challenges associated with rac-2,3-Dehydro-3,4-dihydro Ivermectin (commonly referred to as Ivermectin EP Impurity I ). This compound represents one of the most difficult purification targets in the avermectin series due to its isobaric nature and structural similarity to the parent API (Active Pharmaceutical Ingredient).

Technical Brief: The Target Molecule

PropertyDetail
Chemical Name rac-2,3-Dehydro-3,4-dihydro Ivermectin
Common Identifier Ivermectin EP Impurity I
CAS Number 1135339-49-9
Molecular Formula C₄₈H₇₄O₁₄ (Isobaric with Ivermectin B1a)
Key Characteristic Mixture of Diastereomers; Double bond migration (Δ3,4 → Δ2,[1][2]3)
Primary Challenge Co-elution with Ivermectin B1a; Separation of diastereomeric pair

Module 1: Diagnostic & Identification

Q: I see a shoulder on my main Ivermectin peak. How do I confirm if it is Impurity I or just column overload?

A: Distinguishing Impurity I requires high-resolution chromatography because it is an isobaric isomer of Ivermectin B1a. You cannot rely on standard Low-Resolution Mass Spectrometry (LRMS) because both the parent and the impurity share the same molecular mass (


).

Diagnostic Protocol:

  • Check Relative Retention Time (RRT): In standard C18 reversed-phase systems (USP/EP methods), Impurity I typically elutes immediately after the main Ivermectin B1a peak (RRT ~1.02 - 1.05). Shoulders on the front are usually Impurity F or B1b.

  • UV Spectrum Analysis: The structural change involves the migration of the double bond from position 3,4 (in the hexahydrobenzofuran ring) to position 2,3. This conjugation shift alters the UV absorption maximum slightly. Use a Diode Array Detector (DAD) to check for a spectral shift compared to the main peak.

  • Load Testing: Inject 1/10th of your current concentration. If the "shoulder" remains at the same RRT and ratio, it is a distinct impurity. If the peak shape becomes symmetrical, it was column overload.

Q: Why is this impurity designated as "rac" (racemic)?

A: The "rac" prefix indicates that the migration of the double bond to the


 position destroys the stereochemical integrity at the adjacent chiral centers (specifically C2), resulting in a mixture of diastereomers .
  • Implication for Purification: You may observe this impurity splitting into two distinct peaks (a doublet) under high-resolution conditions or on chiral stationary phases. Do not mistake this doublet for two different impurities; they are likely the diastereomeric pair of Impurity I.

Module 2: Purification & Isolation Strategy

Q: Standard C18 columns are failing to resolve Impurity I from the API. What is the alternative?

A: The selectivity of standard C18 columns is often insufficient for separating double-bond positional isomers. You must exploit


 interactions  or shape selectivity .

Recommended Stationary Phases:

  • Phenyl-Hexyl: These columns offer unique selectivity for aromatic and conjugated systems. The

    
     interaction between the phenyl ring on the stationary phase and the shifted double bond in Impurity I often provides the necessary separation factor (
    
    
    
    ).
  • Core-Shell C18 (2.7 µm): If sticking to C18, switch from fully porous (5 µm) to core-shell particles. The increased efficiency (

    
    ) can resolve the critical pair (API vs. Impurity I) without changing selectivity.
    
Q: What mobile phase modifications improve resolution?

A:

  • Methanol vs. Acetonitrile: Acetonitrile (MeCN) is the standard organic modifier, but Methanol (MeOH) is a protic solvent that interacts differently with the oxygen-rich macrocyclic ring.

  • The "Blend" Trick: Pure MeCN often causes co-elution. A ternary mixture of Water / Acetonitrile / Methanol (e.g., 15:50:35) often expands the resolution between the impurity and the main peak.

Optimized Gradient Table (High-Resolution):

Time (min)% Water (0.1% Formic Acid)% Acetonitrile% MethanolFlow Rate
0.03035351.0 mL/min
25.0550451.0 mL/min
30.0550451.0 mL/min

Module 3: Workflow Visualization

The following diagram illustrates the logical decision tree for isolating rac-2,3-Dehydro-3,4-dihydro Ivermectin from a crude mixture.

Ivermectin_Purification Start Crude Ivermectin Sample (Contains Impurity I) Initial_HPLC Initial HPLC Screening (Standard C18, MeCN/H2O) Start->Initial_HPLC Decision_1 Is Impurity I Resolved? (RRT ~1.05, Resolution > 1.5) Initial_HPLC->Decision_1 Standard_Prep Standard Prep HPLC (Scale up current method) Decision_1->Standard_Prep Yes Advanced_Method Method Optimization Loop Decision_1->Advanced_Method No (Co-elution) Isolation Fraction Collection (Heart-cutting technique) Standard_Prep->Isolation Selectivity_Change Change Selectivity: 1. Switch to Phenyl-Hexyl Column 2. Use Ternary Eluent (H2O/MeCN/MeOH) Advanced_Method->Selectivity_Change Check_Diastereomers Check for Diastereomer Split (Impurity I may appear as doublet) Selectivity_Change->Check_Diastereomers Check_Diastereomers->Isolation Validation Validation: 1. 1H-NMR (Check alkene region) 2. High-Res MS Isolation->Validation

Figure 1: Decision matrix for the isolation of Impurity I, highlighting the critical optimization loop required for isobaric separation.

Module 4: Stability & Handling FAQs

Q: My isolated Impurity I degrades rapidly. What is happening?

A: Avermectin derivatives are highly sensitive to two factors:

  • Photodegradation: The conjugated diene system is UV-active. Exposure to standard lab lighting can induce further isomerization (E/Z) or ring opening.

    • Protocol: Perform all purification steps under amber light or wrap columns/vials in aluminum foil.

  • Solvent Acidity: While Formic Acid is used in the mobile phase, prolonged exposure to acidic conditions during evaporation (Rotavap) can cause dehydration or sugar cleavage (deglycosylation).

    • Protocol: Neutralize fractions immediately after collection if using high acid concentrations, or rely on lyophilization (freeze-drying) rather than heat evaporation.

Q: Can I use this impurity as a reference standard for quantification?

A: Yes, but with a caveat. Because it is a mixture of diastereomers, the "purity" is the sum of the diastereomeric peaks.

  • Calculation: When calculating the Response Factor (RF) relative to Ivermectin, assume an RF of 1.0 initially due to the structural similarity, but for strict GMP compliance, you must determine the Relative Response Factor (RRF) using a weighed standard of the isolated impurity.

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Ivermectin Monograph 01/2008:1336. (Defines Impurity I and standard LC conditions).

  • LGC Standards . 2,3-Dehydro-3,4-dihydro Ivermectin (Mixture of Diastereomers). Retrieved from

  • ChemicalBook . rac-2,3-Dehydro-3,4-dihydro Ivermectin Product Data. Retrieved from

  • Zhao, D., et al. (2022) .[3] Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin. Journal of Chromatographic Science. Retrieved from

Sources

Troubleshooting

Technical Support Center: Ivermectin Degradation &amp; Impurity Profiling

This is a technical support guide designed for researchers and analytical scientists working with Ivermectin stability and impurity profiling. Topic: rac-2,3-Dehydro-3,4-dihydro Ivermectin (EP Impurity I) Document ID: IV...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and analytical scientists working with Ivermectin stability and impurity profiling.

Topic: rac-2,3-Dehydro-3,4-dihydro Ivermectin (EP Impurity I)

Document ID: IVM-TECH-042 | Version: 2.1 | Status: Active

Core Identity & Chemical Context

User Question: I have detected an unknown peak in my Ivermectin stress samples. Is "rac-2,3-Dehydro-3,4-dihydro Ivermectin" a known degradant, and how do I distinguish it?

Technical Response: Yes, this compound is a known degradation product, specifically categorized as Ivermectin EP Impurity I (European Pharmacopoeia). It arises primarily through base-catalyzed isomerization.

Parameter Technical Detail
Common Name Ivermectin EP Impurity I
Chemical Name rac-2,3-Dehydro-3,4-dihydro Ivermectin
CAS Registry 1135339-49-9
Structural Change Migration of the double bond from position

(native) to

(conjugated).
Stereochemistry The "rac" (racemic) or "mixture of diastereomers" designation indicates that the hydrogenation/saturation at position C4 during the bond migration results in mixed stereochemistry, or the loss of stereochemical integrity at the adjacent centers.
Primary Cause Base-catalyzed isomerization (High pH stress).

Degradation Mechanism (The "Why")

User Question: What specific conditions trigger the formation of this impurity? I need to justify the pathway in my stability report.

Technical Response: The formation of Impurity I is driven by the acidity of the proton at the C2 position. In the native Ivermectin structure, the C3=C4 double bond is isolated. Under basic conditions, the C2 proton (which is


 to the C1 carbonyl and allylic to the C3=C4 system) is abstracted, leading to thermodynamic equilibration.
Mechanism of Formation

The double bond migrates to the C2-C3 position to form an


-unsaturated lactone, which is thermodynamically more stable due to conjugation with the C1 carbonyl group.

IvermectinDegradation IVM Native Ivermectin (C3=C4 Unconjugated) Enolate Enolate Intermediate (Delocalized Negative Charge) IVM->Enolate Proton Abstraction (H-2) Base Basic Conditions (pH > 7.5) Base->IVM ImpurityI Impurity I (C2=C3 Conjugated) rac-2,3-Dehydro-3,4-dihydro Enolate->ImpurityI Reprotonation at C4 (Bond Migration) ImpurityI->Enolate Reversible (Slow)

Figure 1: Base-catalyzed isomerization pathway converting Ivermectin to Impurity I via an enolate intermediate.

Troubleshooting & Detection (The "How")

User Question: I cannot separate Impurity I from the main Ivermectin peak using my standard C18 method. How do I optimize resolution?

Technical Response: Impurity I is a structural isomer with very similar hydrophobicity to the parent compound, making separation challenging on standard C18 columns. However, the conjugation of the double bond alters its UV absorption profile and slight polarity shift.

Diagnostic Workflow
Step 1: Check UV Absorbance Ratios

Because Impurity I possesses an


-unsaturated carbonyl (C1=O conjugated with C2=C3), it exhibits a bathochromic shift  (red shift) compared to native Ivermectin.
  • Ivermectin: Max absorption ~245 nm (due to the diene system elsewhere in the molecule).

  • Impurity I: Enhanced absorption in the 250–260 nm region due to the new conjugation.

  • Action: Extract the UV spectrum of the co-eluting peak. If the shoulder/peak shows a distinct ratio change at 254 nm vs 245 nm compared to the standard, Impurity I is likely present.

Step 2: Chromatographic Optimization Protocol

If co-elution persists, switch selectivity mechanisms.

Variable Standard Condition Optimized for Impurity I Reasoning
Column Phase C18 (ODS)Phenyl-Hexyl or C8 Phenyl phases offer

-

interactions that discriminate the conjugated C2=C3 bond better than pure hydrophobicity.
Mobile Phase MeOH/WaterAcetonitrile/Water ACN often provides sharper peak shapes for avermectin isomers; MeOH can mask selectivity differences.
Temperature 25°C - 30°C40°C - 45°C Higher temperature improves mass transfer and can alter the selectivity of the rigid macrocycle isomers.
Gradient IsocraticShallow Gradient Use a shallow slope (e.g., 0.5% B per min) around the elution time of Ivermectin.
Step 3: Mass Spectrometry Confirmation
  • Parent Ion: Both Ivermectin and Impurity I have the same nominal mass (Isomers).

  • Differentiation: You must rely on MS/MS fragmentation .

    • Impurity I often shows a distinct fragmentation pattern involving the lactone ring opening due to the altered stability of the conjugated system. Look for differences in the intensity of the aglycone fragments.

Prevention & Control Strategies

User Question: We are seeing this impurity increase during formulation stability studies. How do we control it?

Technical Response: Since this is a base-catalyzed pathway, pH control is the critical control point (CCP).

  • Excipient Compatibility: Avoid alkaline excipients (e.g., certain grades of Magnesium Stearate or Calcium Carbonate) that create a micro-environmental pH > 7.0.

  • Solvent pH: Ensure manufacturing solvents are neutral or slightly acidic. Avermectins are most stable in the pH 4.5 – 6.5 range.

  • Glassware: In trace analysis, even alkaline residues on glassware (from detergents) can trigger this isomerization during sample preparation. Acid-wash glassware or use disposable inert plasticware for low-level impurity analysis.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Ivermectin Monograph 1336. (Defines Impurity I and limits).

  • Chabala, J. C., et al. (1980).[2] Ivermectin, a new broad-spectrum antiparasitic agent.[2] Journal of Medicinal Chemistry, 23(10), 1134-1136.[2] (Foundational chemistry of avermectin derivatives).

  • Vulliet, E., et al. (2008). Development of a stability-indicating LC-UV-MS method for the determination of Ivermectin and its degradation products.
  • ChemicalBook . rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS 1135339-49-9).[3][4][5][] (Chemical identity verification).

Sources

Optimization

Technical Support Center: Overcoming Resistance to rac-2,3-Dehydro-3,4-dihydro Ivermectin

Case ID: RES-IVM-ANALOG-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology & Pharmacology Division Executive Summary You are encountering reduced sensitivity in cell lines to rac-2,3-Dehydro...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RES-IVM-ANALOG-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology & Pharmacology Division

Executive Summary

You are encountering reduced sensitivity in cell lines to rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS: 1135339-49-9), a synthetic analog and known impurity (EP Impurity I) of the macrocyclic lactone Ivermectin. While this compound shares the core pharmacophore of Ivermectin, its nature as a racemic mixture of diastereomers introduces unique variables. Resistance to this class of compounds is rarely mono-factorial; it typically involves a convergence of ABC transporter efflux (P-gp) , target pathway compensation (STAT3/PAK1/Wnt) , and physicochemical instability .

This guide provides a root-cause analysis workflow to distinguish between biological resistance and technical artifacts (pseudo-resistance), followed by validated protocols to overcome established resistance phenotypes.

Module 1: Diagnostic Triage (Is it True Resistance?)

Before assuming biological adaptation, we must rule out compound-specific technical failures. This analog is a mixture of diastereomers; batch-to-batch variation in the isomer ratio can significantly alter potency.

Step 1: Compound Integrity Check

Issue: The "rac-" prefix indicates a racemic mixture. If the ratio of the active diastereomer shifts between batches, IC50 values will fluctuate, mimicking resistance. Action:

  • Verify Certificate of Analysis (CoA): Ensure the diastereomeric ratio is consistent with previous effective batches.

  • Solubility Stress Test: This analog is highly lipophilic. Micro-precipitation in aqueous media (RPMI/DMEM) reduces bioavailability.

    • Protocol: Centrifuge dosing media at 10,000 x g for 5 mins. Measure supernatant concentration via HPLC. If >20% loss, use a solubilizing agent (e.g., 0.5% Cyclodextrin).

Step 2: The "Efflux Trap" Test

Theory: Macrocyclic lactones are high-affinity substrates for P-glycoprotein (P-gp/ABCB1) . Overexpression of P-gp is the most common mechanism of acquired resistance in cancer cell lines (e.g., MCF-7/ADR, A549). Diagnostic Experiment:

  • Treat cells with the analog at IC50 concentration.[1]

  • Co-treat with Verapamil (10 µM) or Cyclosporin A (5 µM) (P-gp inhibitors).

  • Result Interpretation: If sensitivity is restored (IC50 drops >3-fold), your resistance is efflux-mediated.

Module 2: Overcoming Biological Resistance

If the diagnostic triage confirms biological resistance, use the following targeted interventions.

Strategy A: Targeting the ABCB1 Efflux Pump

Ivermectin and its analogs stabilize the P-gp structure in an open conformation, but resistant cells upregulate pump density to compensate.

Protocol: Competitive Inhibition Assay

  • Objective: Saturate efflux pumps to restore intracellular drug accumulation.

  • Reagents: Tariquidar (highly specific P-gp inhibitor, non-toxic).

  • Workflow:

    • Seed resistant cells (5,000/well) in 96-well plates.

    • Pre-incubate with Tariquidar (50 nM) for 1 hour.

    • Add serial dilutions of rac-2,3-Dehydro-3,4-dihydro Ivermectin.

    • Incubate for 72 hours and assess viability (MTT/CellTiter-Glo).

Scientist's Note: Avoid using Verapamil in long-term culture as it has intrinsic calcium channel toxicity. Tariquidar is preferred for high-specificity P-gp blockade.

Strategy B: Bypass Signaling Compensation (STAT3/PAK1)

Ivermectin analogs kill cells by inhibiting STAT3 phosphorylation and PAK1 (P21 (RAC1) Activated Kinase 1) signaling. Resistant cells often activate alternative survival pathways like Autophagy or Wnt/β-catenin .

Protocol: Western Blot Pathway Profiling

  • Objective: Identify the compensatory survival signal.

  • Markers to Probe:

    • p-STAT3 (Tyr705): Should be downregulated. If high, resistance is STAT3-driven.

    • LC3B-II: Marker of autophagy. If elevated, cells are sequestering the drug in autophagosomes.

    • β-catenin: If nuclear accumulation increases, Wnt signaling is compensating.

Data Interpretation Table:

Marker Status Resistance Mechanism Recommended Combination Therapy
High p-STAT3 STAT3 Hyperactivation Combine with Cryptotanshinone (STAT3 inhibitor)
High LC3B-II Protective Autophagy Combine with Chloroquine (10-20 µM) or 3-MA

| High Nuclear β-catenin | Wnt Pathway Escape | Combine with ICG-001 (Wnt inhibitor) |

Module 3: Visualizing the Resistance Landscape

The following diagram maps the logical flow of resistance mechanisms and the corresponding intervention points.

Resistance_Mechanism Drug rac-2,3-Dehydro-3,4-dihydro Ivermectin Cell Target Cell (Cytoplasm) Drug->Cell Passive Diffusion STAT3 Target: STAT3 / PAK1 (Inhibition = Apoptosis) Cell->STAT3 Primary Action Pgp Mechanism 1: P-gp Efflux (ABCB1 Upregulation) Cell->Pgp Drug Pumped Out Autophagy Mechanism 2: Protective Autophagy (Drug Sequestration) Cell->Autophagy Stress Response STAT3->Cell Cell Death Pgp->Drug Extracellular Space Mutations Mechanism 3: Target Mutation (Rare in Cell Lines) Tariquidar Solution: Tariquidar (Block Efflux) Tariquidar->Pgp Inhibits Chloroquine Solution: Chloroquine (Block Autophagy) Chloroquine->Autophagy Inhibits

Figure 1: Mechanistic pathways of resistance to Ivermectin analogs and targeted pharmacological interventions.

Module 4: Frequently Asked Questions (Technical Support)

Q1: Why does this analog show higher IC50 variability than pure Ivermectin? A: "rac-2,3-Dehydro-3,4-dihydro Ivermectin" is a racemic mixture (indicated by "rac-"). Biological systems are chiral; usually, only one enantiomer/diastereomer is biologically active. If the synthesis batch yields a 40:60 ratio instead of 50:50, the effective concentration changes. Always normalize dosing based on the specific lot's active fraction if known, or stick to a single lot for critical experiments.

Q2: Can I use standard Ivermectin controls? A: Yes, but with a caveat. Ivermectin (B1a/B1b mixture) is the parent compound. If your cells are resistant to the analog but sensitive to Ivermectin, the resistance is likely due to specific uptake transporter defects (the analog might require a specific transporter that Ivermectin does not) or stereochemical hindrance at the binding site.

Q3: My cells are resistant to Paclitaxel. Will they be resistant to this compound? A: Likely Yes . This is "Cross-Resistance." Paclitaxel resistance is frequently driven by P-gp (ABCB1) overexpression. Since Ivermectin analogs are P-gp substrates, MDR+ cell lines (like MCF-7/TaxR) will naturally efflux this compound. You must use a P-gp inhibitor (Tariquidar) to see efficacy in these lines.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44564471, 2,3-Dehydro-3,4-dihydro ivermectin. Retrieved from [Link]

  • Kano, Y., et al. (2024). Ivermectin Enhances Paclitaxel Efficacy by Overcoming Resistance Through Modulation of ABCB1 in Non-small Cell Lung Cancer.[2][3][4] Anticancer Research, 44(12), 5271-5282.[2][4] Retrieved from [Link]

  • Jiang, L., et al. (2019).[5] Ivermectin reverses the drug resistance in cancer cells through EGFR/ERK/Akt/NF-κB pathway.[4][6] Journal of Experimental & Clinical Cancer Research, 38, 265. Retrieved from [Link]

Sources

Troubleshooting

"rac-2,3-Dehydro-3,4-dihydro Ivermectin" experimental controls and standards

Standard Identity: EP Impurity I | CAS: 1135339-49-9[1][2] Welcome to the Advanced Technical Support Center. This guide serves as a dynamic troubleshooting and protocol hub for researchers working with rac-2,3-Dehydro-3,...

Author: BenchChem Technical Support Team. Date: February 2026

Standard Identity: EP Impurity I | CAS: 1135339-49-9[1][2]

Welcome to the Advanced Technical Support Center. This guide serves as a dynamic troubleshooting and protocol hub for researchers working with rac-2,3-Dehydro-3,4-dihydro Ivermectin . This compound is a critical reference standard (European Pharmacopoeia Impurity I) used in the impurity profiling of Ivermectin API and formulated products.

Unlike the parent Ivermectin (a fermentation product), this standard is often synthetic and racemic ("rac-"), presenting unique chromatographic behaviors that differ from natural degradation products.

Part 1: Critical Handling & Storage (Pre-Analytical)

Q: I just received the standard. How do I store it to prevent immediate degradation? A: Ivermectin analogs are chemically fragile. You must mitigate three primary degradation vectors: Photolysis, Oxidation, and Base-Catalyzed Isomerization.

  • Light: Avermectins possess a conjugated diene system sensitive to UV/VIS light. Exposure causes photo-isomerization (typically to the

    
     isomer).
    
    • Protocol: Handle only under filtered sodium vapor light or low-intensity yellow light. Store in amber glass vials wrapped in aluminum foil.

  • Temperature: Store neat solid at -20°C .

  • Container: Use treated borosilicate glass (silanized). Avoid plastics (polypropylene/polystyrene) for low-concentration solutions (<1 µg/mL), as avermectins are highly lipophilic and will adsorb to plastic walls, causing "missing peak" phenomena.

Q: What is the correct solvent for reconstitution? A: Do NOT use water.

  • Preferred: Acetonitrile (HPLC Grade) or Methanol.[1][2]

  • Solubility Limit: Soluble in organic solvents; practically insoluble in water.[3]

  • Stock Solution: Prepare a high-concentration stock (e.g., 1.0 mg/mL) in 100% Acetonitrile.

  • Working Solution: Dilute to working range (e.g., 10 µg/mL) using the mobile phase, but ensure the organic content remains >50% to prevent precipitation.

Part 2: Chromatographic Method (HPLC/UHPLC)

Q: My standard elutes as a split peak or broad band. Is it degraded? A: Not necessarily. The prefix "rac-" indicates this is a racemic mixture of diastereomers.

  • On Achiral Columns (C18): You may see a single peak, but it might be slightly broader than the parent Ivermectin peak due to the co-elution of enantiomers.

  • On Chiral Columns: The standard will resolve into two distinct peaks.

  • Troubleshooting: If you observe splitting on a standard C18 column, check your mobile phase pH. Neutral pH can cause peak broadening for this impurity. Acidic mobile phases (0.1% Formic Acid or Phosphoric Acid, pH 2.5–3.0) are recommended to suppress ionization of residual hydroxyls and sharpen the peak.

Recommended HPLC Conditions (RP-C18)
ParameterSpecificationReason
Column C18 (L1) End-capped (e.g., Zorbax Eclipse Plus or Halo C18)Prevents silanol interactions with the aglycone moiety.
Dimensions 150 x 4.6 mm, 3.5 µm or 2.7 µm (Fused-Core)High efficiency required to separate Impurity I from Parent B1a.
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Acetate pH 4.0)Acidic pH prevents peak tailing.
Mobile Phase B Acetonitrile : Methanol (50:50)Methanol improves selectivity for geometric isomers.
Gradient 70% B to 95% B over 20 minsEnsures elution of late-eluting dimers.
Detection UV @ 245 nmMax absorption for the diene system.
Flow Rate 1.0 - 1.5 mL/minStandard flow for 4.6mm ID columns.
Part 3: Visualization & Logic Flows
Workflow 1: Analytical Setup & Integrity Check

This diagram outlines the decision process for validating the standard before running samples.

AnalyticalWorkflow Start Receive Standard (rac-2,3-Dehydro-3,4-dihydro Ivermectin) Storage Store @ -20°C Amber Glass Start->Storage Dissolution Dissolve in 100% ACN (Stock: 1 mg/mL) Storage->Dissolution Equilibrate to RT Dilution Dilute to Working Conc. (Avoid <50% Organic) Dissolution->Dilution Injection Inject on HPLC (C18) Dilution->Injection CheckPeak Check Peak Shape Injection->CheckPeak SinglePeak Single Sharp Peak (Proceed to Calibration) CheckPeak->SinglePeak Pass SplitPeak Split/Broad Peak CheckPeak->SplitPeak Fail Troubleshoot Check Column & pH (Is it Chiral Separation?) SplitPeak->Troubleshoot Troubleshoot->Injection Re-optimize

Figure 1: Standard preparation and integrity verification workflow.

Workflow 2: Troubleshooting "Ghost Peaks" & Low Recovery

A common issue with hydrophobic impurities is "carryover" or adsorption.

Troubleshooting Issue Issue: Low Area / Missing Peak Check1 Check Solvent Issue->Check1 Check2 Check Container Check1->Check2 Organic OK Soln1 Use >50% ACN/MeOH Check1->Soln1 Aqueous? Soln2 Switch to Glass Vials (Silanized) Check2->Soln2 Plastic?

Figure 2: Diagnostic logic for solubility and adsorption issues.

Part 4: Frequently Asked Questions (Technical)

Q: How do I distinguish this impurity from Ivermectin B1a in a real sample? A:

  • Retention Time (RT): Impurity I is structurally similar but usually elutes before the main Ivermectin B1a peak on C18 columns due to slight polarity differences introduced by the dehydro-modification.

  • RRT (Relative Retention Time): Establish the RRT using the standard. Typically, if B1a is 1.0, Impurity I is often in the 0.92–0.96 range (column dependent).

  • Spiking: Perform a "co-injection" experiment. Spike your sample with the standard. If the impurity peak in the sample grows without splitting, confirmed identity.

Q: Can I use this standard for quantification? A: Yes, but with a correction factor.

  • If using External Standard Method : Ensure the purity of the standard (Certificate of Analysis) is accounted for.

  • If using RRF (Relative Response Factor) against Ivermectin B1a: The conjugated system might have a slightly different extinction coefficient at 245 nm compared to the parent. For strict GMP release, determine the RRF experimentally; otherwise, assume RRF ≈ 1.0 for estimation.

Q: The Certificate of Analysis says "Mixture of Diastereomers." Does this affect my system suitability? A: Yes. In your System Suitability Test (SST), do not set a tight "Tailing Factor" limit (e.g., < 1.5) for this specific peak if your column partially resolves the diastereomers. Instead, use Resolution (Rs) between the Impurity I group and the Ivermectin B1a peak as your critical pass/fail criteria (Target Rs > 1.5).

References
  • European Pharmacopoeia (Ph.[3][4] Eur.) . Ivermectin Monograph 1336. (Defines Impurity I and chromatographic parameters).

  • Zhao, D., et al. (2022) .[4] "Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin." Journal of Chromatographic Science, 60(7), 620-632.[4]

  • USDA Food Safety and Inspection Service . CLG-AVR2.00: Confirmation of Avermectins by UHPLC-MS/MS. (Provides stability and extraction data for avermectin analogs).

  • Clearsynth . rac-2,3-Dehydro-3,4-dihydro Ivermectin Product Data. (Chemical identity and CAS verification).

Sources

Optimization

"rac-2,3-Dehydro-3,4-dihydro Ivermectin" batch-to-batch consistency issues

This is a comprehensive technical support guide designed for researchers working with rac-2,3-Dehydro-3,4-dihydro Ivermectin (also known as Ivermectin EP Impurity I ). This guide addresses the specific challenges of batc...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers working with rac-2,3-Dehydro-3,4-dihydro Ivermectin (also known as Ivermectin EP Impurity I ).

This guide addresses the specific challenges of batch-to-batch variability, which typically stems from the complex stereochemistry and homologous nature of the parent compound, Ivermectin.

CAS: 1135339-49-9 | Synonyms: Ivermectin EP Impurity I;


-Ivermectin

Part 1: The Core Challenge – Understanding Batch Variability

Why are my batches inconsistent? If you are observing shifts in IC


 values, solubility differences, or retention time drifts between lots, it is rarely a synthesis error. It is an inherent characteristic of the molecule's definition.

"rac-2,3-Dehydro-3,4-dihydro Ivermectin" is not a single, pure molecular entity in the traditional sense. It is a multi-component system subject to two layers of variability:

  • Homolog Ratio (B1a vs. B1b): Like its parent Ivermectin, this compound is a mixture of two homologs:

    • Homolog B1a: Contains a sec-butyl group at C25.

    • Homolog B1b: Contains an isopropyl group at C25.[1][2]

    • Impact: Most commercial "pure" batches are defined as containing >90% (B1a + B1b). However, the ratio of B1a:B1b can fluctuate from 80:20 to 95:5 between batches. Since B1a is more lipophilic than B1b, this alters solubility and binding kinetics.

  • Dynamic Isomerization (

    
     vs. 
    
    
    
    ):
    The "2,3-dehydro-3,4-dihydro" nomenclature indicates a migration of the double bond from the C3-C4 position (native Ivermectin) to the C2-C3 position (conjugated lactone). This
    
    
    -unsaturated system is chemically reactive and can undergo slow equilibration or degradation, affecting potency.

Part 2: Diagnostic Workflow

Before discarding a batch or repeating an experiment, perform this diagnostic workflow to normalize your data.

BatchDiagnosis Start New Batch Received CheckCoA Step 1: Check CoA for B1a:B1b Ratio Start->CheckCoA SolubilityTest Step 2: Solubility Stress Test (DMSO vs. Ethanol) CheckCoA->SolubilityTest CoA Verified HPLC Step 3: HPLC Verification (Resolve Homologs) SolubilityTest->HPLC Solubility OK Decision Is B1a:B1b Ratio Consistent with Previous? HPLC->Decision Adjust Action: Normalization Calculate Molar Concentration based on Weighted MW Decision->Adjust Yes (or minor deviation) Reject Action: Reject Batch if Impurity > 5% (non-homolog) Decision->Reject No (Significant degradation) BioAssay Proceed to Bioassay Adjust->BioAssay

Figure 1: Batch Consistency Diagnostic Workflow. This logic flow ensures that variations in the homolog ratio (B1a/B1b) are accounted for before biological testing.

Part 3: Troubleshooting Guide & FAQs

Section A: Solubility & Formulation

Q: My new batch precipitates in cell culture media (RPMI/DMEM) while the previous batch did not. Why? A: This is likely due to a higher B1a fraction .

  • Mechanism: The B1a homolog (ethyl group) is significantly more lipophilic than the B1b homolog (methyl group). If your previous batch had a higher B1b content (e.g., 10-15%), it possessed better aqueous solubility. A new batch with >98% B1a will reach its solubility limit faster.

  • Solution:

    • Do not exceed 0.1% DMSO final concentration in media.

    • Pre-dilute the compound in an intermediate solvent (e.g., Ethanol) before adding to media, or use a carrier like BSA (Bovine Serum Albumin) to prevent crashing out.

Q: The compound is yellowing in DMSO storage. A: The "2,3-dehydro" structure creates a conjugated lactone (


-unsaturated ester). This motif is susceptible to Michael addition  by nucleophiles or photo-oxidation.
  • Fix: Store stock solutions at -80°C in amber vials. Avoid repeated freeze-thaw cycles. If the solution turns bright yellow/orange, the lactone ring may have opened or polymerized; discard the aliquot.

Section B: Potency & Activity (IC50)

Q: My IC


 shifted by 3-fold. Is the compound degraded? 
A:  Not necessarily. Check the Diastereomeric/Homolog Ratio .
  • Context: In many biological systems (e.g., glutamate-gated chloride channels), the B1a and B1b homologs have slightly different binding affinities.

  • Calculation Correction: Most researchers calculate Molarity using the molecular weight of the major component (B1a, MW ~875.1 g/mol ).

    • If Batch A is 90% B1a / 10% B1b.

    • If Batch B is 98% B1a / 2% B1b.[3]

    • The "effective" molarity is roughly the same, but the biological activity per mole may differ if B1b is less potent.

  • Action: Request the specific homolog ratio from the vendor. If unavailable, determine it using the HPLC protocol below (Part 4).

Section C: Stability & "rac" Nomenclature

Q: Why is it labeled "rac" (racemic) if it's a derivative of a natural product? A: This is often a vendor misnomer or indicates a specific loss of stereochemistry at C2 .

  • Explanation: Native Ivermectin has a specific chiral center at C2. The formation of the 2,3-double bond (2,3-dehydro) destroys the chirality at C2 (creating an sp

    
     hybridized carbon). If the compound is subsequently handled or reduced, or if the "rac" refers to the mixture of diastereomers resulting from the B1a/B1b homologs, it indicates heterogeneity.
    
  • Critical Warning: Do not assume enantiopurity. Treat the material as a fixed mixture for a given lot, but variable between lots.

Part 4: Standardized HPLC Protocol for Batch Verification

Use this protocol to fingerprint your batch and determine the B1a/B1b ratio. This is the only way to ensure "apples-to-apples" comparison between experiments.

Objective: Separate Ivermectin homologs (B1a/B1b) and identify the 2,3-dehydro impurity.

ParameterCondition
Column C18 High-Resolution (e.g., Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Isocratic 85% B for 15 mins (Adjust to 90% B if retention is too long)
Flow Rate 1.0 mL/min
Detection UV @ 245 nm (Max absorption for the conjugated 2,3-ene system)
Temperature 30°C

Expected Results:

  • Peak 1 (Minor): Homolog B1b (Elutes earlier due to lower lipophilicity).

  • Peak 2 (Major): Homolog B1a.

  • Calculation:

    
    
    

Note: Native Ivermectin absorbs at 245 nm, but the 2,3-dehydro analog has a distinct extinction coefficient due to the conjugated carbonyl. Ensure you are using a specific reference standard for quantification.

References

  • European Directorate for the Quality of Medicines (EDQM). Ivermectin: Impurity I (2,3-didehydro-3,4-dihydroivermectin). European Pharmacopoeia Reference Standards.

  • Padivitage, N., et al. (2021). Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method.[4][5] Chromatographia.[3][4][6]

  • Adhikari, S., & Rustum, A. (2022). A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR.[3][5] Journal of Pharmaceutical and Biomedical Analysis.[3][6][7]

  • Fisher Scientific / Toronto Research Chemicals. 2,3-Dehydro-3,4-dihydro Ivermectin (Mixture of Diastereomers).[8] Product Specification Sheet.[1]

Sources

Troubleshooting

Mitigating cytotoxicity of "rac-2,3-Dehydro-3,4-dihydro Ivermectin" in vitro

Technical Support Center: Mitigating Cytotoxicity of rac-2,3-Dehydro-3,4-dihydro Ivermectin Executive Summary & Molecule Profile Molecule: rac-2,3-Dehydro-3,4-dihydro Ivermectin Synonyms: Ivermectin EP Impurity I; 2,3-di...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mitigating Cytotoxicity of rac-2,3-Dehydro-3,4-dihydro Ivermectin

Executive Summary & Molecule Profile

Molecule: rac-2,3-Dehydro-3,4-dihydro Ivermectin Synonyms: Ivermectin EP Impurity I; 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a. CAS: 1135339-49-9[1][2][3]

Technical Context: This molecule is a specific analog/impurity of Ivermectin.[4] Like its parent compound, it is a macrocyclic lactone with extreme lipophilicity (LogP > 5) and low aqueous solubility.[3][5][6] While it exhibits potent anthelmintic and leishmanicidal activity (IC50 ~3.6–13.8 µM against L. amazonensis), it often presents "false" or exacerbated cytotoxicity in mammalian cell lines (e.g., macrophages, HepG2) due to two primary factors:[3]

  • Precipitation Artifacts: At concentrations >5 µM in aqueous media, it forms micro-crystals that physically damage cell membranes.

  • Mitochondrial Uncoupling: It can depolarize mitochondrial membranes, leading to false positives in metabolic assays like MTT/MTS.

This guide provides a troubleshooting framework to distinguish between artifactual and mechanistic cytotoxicity.

Troubleshooting Guide (Q&A)

Category A: Solubility & Preparation[3][4][6][7][8][9]

Q: My dose-response curve is erratic, and I see high cell death at concentrations >10 µM. Is the drug really this toxic? A: Likely not. You are probably observing "precipitation toxicity."[3] Macrocyclic lactones have aqueous solubility limits near 4–5 µM in standard media.[5][6] Above this, they form colloidal aggregates. These aggregates settle on the cell monolayer, causing physical stress and local high-concentration exposure that does not reflect soluble pharmacology.

Solution: Implement a BSA-Complexing Protocol . Albumin binds Ivermectin analogs, keeping them in a monomeric state and mimicking in vivo pharmacokinetics.

  • See Protocol 1 below.

Q: Can I just increase the DMSO concentration to keep it soluble? A: No. Increasing DMSO >0.5% induces its own cytotoxicity and membrane permeability changes, confounding your results. Furthermore, once the DMSO stock hits the aqueous media, the drug will still crash out if carrier proteins are absent. Keep final DMSO <0.1% and rely on BSA or Cyclodextrins for solubility.

Category B: Assay Interference

Q: I am using an MTT assay. Why do I see low viability even at moderate doses? A: Ivermectin analogs are known mitochondrial uncouplers. They interfere with the electron transport chain. Since MTT/MTS assays rely on mitochondrial dehydrogenase activity, this molecule can inhibit the enzyme without necessarily killing the cell immediately, leading to a false "low viability" readout.

Solution: Triangulate your data.

  • Primary Screen: Use an ATP-based assay (e.g., CellTiter-Glo) which is more sensitive to total cell health.[3]

  • Secondary Screen: Use an LDH Release assay (measures membrane integrity).[3] If MTT is low but LDH release is low, your cells are metabolically arrested but alive (cytostatic effect), not necrotic.[3]

Category C: Mechanism & Biology[3][5][7][10]

Q: Does the "rac" (racemic) nature of this compound affect toxicity? A: Yes.[3] "rac-2,3-Dehydro..." implies a mixture of diastereomers.[4][7][8][9] Stereoisomers of macrocyclic lactones often have vastly different binding affinities for P-glycoprotein (MDR1) transporters. If one isomer is a strong MDR1 substrate and your cell line expresses MDR1, it will be pumped out. If the other isomer inhibits MDR1, it leads to intracellular accumulation and toxicity.

  • Recommendation: If high variability persists between batches, request a chiral purity analysis or switch to a stereochemically pure standard if available.

Validated Experimental Protocols

Protocol 1: BSA-Complexed Media Preparation (The "Gold Standard")

Purpose: To prevent micro-precipitation in cell culture media.[3]

  • Stock Prep: Dissolve rac-2,3-Dehydro-3,4-dihydro Ivermectin in 100% DMSO to create a 10 mM Master Stock.

  • Intermediate Dilution:

    • Prepare culture media (e.g., RPMI-1640) supplemented with 0.1% (w/v) Fatty-Acid Free BSA .[3]

    • Critical: Do not add Fetal Bovine Serum (FBS) yet.[3]

  • Complexing Step:

    • Dilute the DMSO Master Stock into the Media+BSA while vortexing vigorously.

    • Incubate at 37°C for 30 minutes to allow albumin binding.

  • Final Step: Add your standard FBS (usually 10%) after the complexing step.[3]

  • Filtration: Pass through a 0.22 µM PVDF filter (low protein binding) to remove any pre-existing aggregates.[3]

Protocol 2: Cytotoxicity Triangulation

Purpose: To confirm true biological toxicity vs. metabolic interference.

Assay TypeTargetInterference RiskVerdict
MTT/MTS Mitochondrial ActivityHIGH (Drug uncouples mitochondria)Avoid for primary screen.[3]
LDH Release Membrane IntegrityLOW (Measures necrosis)Recommended for cytotoxicity.[3]
CellTiter-Glo Total ATPMEDIUM (Mitochondrial stress affects ATP)Good for total viability.[3]
Crystal Violet Total BiomassLOW (Stains DNA/Protein)Best for adherent cell proliferation.[3]

Visualizations (Graphviz/DOT)

Figure 1: Cytotoxicity Deconvolution Logic

Caption: Decision tree for identifying the root cause of observed cell death with lipophilic macrocyclic lactones.

Cytotoxicity_Logic Start Observed Cytotoxicity (Low Viability Readout) Check_Microscope Step 1: Microscopy Inspection (40x Phase Contrast) Start->Check_Microscope Precipitate Crystals/Debris Visible? Check_Microscope->Precipitate Solubility_Issue Artifact: Solubility Limit Exceeded (Physical Stress) Precipitate->Solubility_Issue Yes No_Precipitate No Visible Precipitate Precipitate->No_Precipitate No Action_BSA Action: Implement BSA Protocol Reduce Concentration <5µM Solubility_Issue->Action_BSA Check_Assay Step 2: Check Assay Type No_Precipitate->Check_Assay Is_MTT Is it MTT/MTS? Check_Assay->Is_MTT False_Pos Potential False Positive (Mitochondrial Uncoupling) Is_MTT->False_Pos Yes True_Tox True Biological Toxicity Is_MTT->True_Tox No (Confirmed by LDH) Action_LDH Action: Validate with LDH or Crystal Violet False_Pos->Action_LDH Mechanism Mechanism: P-gp Inhibition or Oxidative Stress True_Tox->Mechanism

Figure 2: Optimal Solubilization Workflow

Caption: Step-by-step preparation to maximize bioavailability and minimize precipitation.

Preparation_Workflow Compound rac-2,3-Dehydro Solid Powder DMSO_Stock 100% DMSO Stock (10 - 20 mM) Compound->DMSO_Stock Dissolve Mixing Vortex Mixing (30 mins @ 37°C) DMSO_Stock->Mixing Dilute 1:1000+ Media_BSA Serum-Free Media + 0.1% BSA Media_BSA->Mixing Base Buffer Add_FBS Add FBS (10%) Mixing->Add_FBS Stabilized Filter 0.22µM Filtration Add_FBS->Filter Remove Aggregates Cells Apply to Cells Filter->Cells Ready

References

  • Source for IC50 values in L. amazonensis and macrophages.
  • dos Santos, A.R., et al. (2009).[3] "Ivermectin-derived leishmanicidal compounds."[4] Bioorganic & Medicinal Chemistry, 17(2), 496-502.[3][4]

    • Primary literature citing the synthesis and cytotoxicity profile of the 2,3-dehydro analog.
  • Qabbus, M.B., et al. (2022).[3][10][11] "Ivermectin-induced cell death of cervical cancer cells in vitro a consequence of precipitate formation in culture media."[6][10] Toxicology and Applied Pharmacology, 449, 116073.[10] Retrieved from [Link]

    • Key evidence for the "precipitation toxicity" artifact in Ivermectin analogs.
  • Zhang, P., et al. (2022).[3][11] "Ivermectin-Induced Apoptotic Cell Death in Human SH-SY5Y Cells Involves the Activation of Oxidative Stress and Mitochondrial Pathway."[11][12] International Journal of Molecular Sciences. Retrieved from [Link][3]

    • Source for mitochondrial mechanism and oxidative stress pathways.[11][12]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: rac-2,3-Dehydro-3,4-dihydro Ivermectin vs. Ivermectin in Resistant Parasite Models

This guide provides a technical evaluation of rac-2,3-Dehydro-3,4-dihydro Ivermectin (also known as Ivermectin EP Impurity I or -Ivermectin ), comparing its physicochemical profile and antiparasitic efficacy against the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of rac-2,3-Dehydro-3,4-dihydro Ivermectin (also known as Ivermectin EP Impurity I or


-Ivermectin ), comparing its physicochemical profile and antiparasitic efficacy against the parent compound, Ivermectin, with a specific focus on resistant phenotypes.

Executive Summary & Chemical Identity

rac-2,3-Dehydro-3,4-dihydro Ivermectin is a structural isomer of Ivermectin where the double bond in the hexahydrobenzofuran (oxahydrindene) unit has migrated from position C3–C4 to C2–C3. Often classified as Impurity I in the European Pharmacopoeia (EP), this compound has recently garnered attention in repurposing screens due to its altered binding kinetics and stability profile.

While Ivermectin targets the Glutamate-gated Chloride channels (GluCl) with high specificity, the structural rearrangement in the 2,3-dehydro analog alters the spatial conformation of the spiroketal region, potentially affecting its interaction with P-glycoprotein (P-gp) efflux pumps—a primary mechanism of resistance in nematodes like Haemonchus contortus and Caenorhabditis elegans.

Chemical Profile Comparison
FeatureIvermectin (

)
rac-2,3-Dehydro-3,4-dihydro Ivermectin
CAS Number 70288-86-71135339-49-9
Structure Class Macrocyclic Lactone (16-membered)Macrocyclic Lactone (Isomer/Rearranged)
Key Modification C22–C23 saturated; C3–C4 unsaturatedC22–C23 saturated; C2–C3 unsaturated (Isomerized)
Stereochemistry Pure stereoisomer (Natural fermentation)Racemic mixture at C4 (Synthetic/Degradation origin)
Primary Target GluCl Channels (High Affinity)GluCl (Modified Affinity), Leishmania targets
Resistance Status Susceptible to P-gp efflux (MDR1)Potential reduced P-gp recognition (Hypothetical)

Mechanism of Action & Resistance Logic

The efficacy of macrocyclic lactones relies on irreversible binding to GluCl channels, causing hyperpolarization and paralysis.[1] Resistance typically arises via:

  • Target Site Mutation: Changes in avr-14, avr-15, or glc-1 genes reducing drug binding.

  • Efflux Pumps: Overexpression of ABC transporters (P-gp) that pump the drug out of the parasite.

The "Isomer Advantage" Hypothesis

The migration of the double bond to the C2–C3 position changes the planarity of the benzofuran ring.

  • P-gp Evasion: P-glycoprotein recognition is highly sensitive to the 3D conformation of the substrate. The altered ring geometry of the 2,3-dehydro analog may reduce its affinity for the P-gp binding pocket, potentially allowing it to accumulate in resistant parasites where Ivermectin is effluxed.

  • Protozoal Activity: Recent studies (e.g., Sulik et al.) indicate that rearranged ivermectin derivatives possess distinct trypanocidal and leishmanicidal activity (L. amazonensis IC50 ~3.6 µM), suggesting a mechanism independent of GluCl, possibly involving membrane disruption or specific enzymatic inhibition in protozoa.

Visualization: Structural Rearrangement & Signaling

G IVM Ivermectin (C3-C4 Double Bond) Rearrangement Acid-Catalyzed Rearrangement IVM->Rearrangement Isomerization GluCl GluCl Channel (Nematode) IVM->GluCl High Affinity Pgp P-gp Efflux Pump (Resistance Mechanism) IVM->Pgp High Affinity Substrate ImpurityI rac-2,3-Dehydro-3,4-dihydro IVM (C2-C3 Double Bond) Rearrangement->ImpurityI ImpurityI->GluCl Modified Affinity ImpurityI->Pgp Hypothesis Effect_S Paralysis (Susceptible) ImpurityI->Effect_S Alternate Pathway? Effect_R Resistance (Efflux) Pgp->Effect_R Drug Removal

Caption: Structural shift from Ivermectin to its 2,3-dehydro isomer and the theoretical impact on P-gp recognition.

Experimental Efficacy Data

While direct head-to-head data on resistant nematodes is emerging, the compound acts as a potent reference standard and has demonstrated cross-phylum activity.

In Vitro Activity Comparison
OrganismStrainIvermectin IC50/EC50rac-2,3-Dehydro Analog ActivityNotes
H. contortus Susceptible (Hco-S)~10–20 nMActive (Range: 50–200 nM)Lower potency than IVM but retains efficacy.
H. contortus Resistant (Hco-R)>1000 nMEvaluation Required Likely cross-resistant if mechanism is purely GluCl mutation.
L. amazonensis Promastigotes>10 µM13.8 µM Comparable potency; distinct mechanism.
L. amazonensis Amastigotes (Intracellular)N/A3.6 µM High efficacy against intracellular stage.

Data Source Inference: Activity values for Leishmania derived from MedChemExpress/Sulik et al. datasets. Nematode activity inferred from structural homology and "anthelmintic" classification in chemical databases.

Experimental Protocols

To objectively evaluate this compound against resistant strains, the following self-validating protocols are recommended.

Protocol A: Larval Development Assay (LDA) for Resistance Screening

Objective: Determine if the analog bypasses resistance in H. contortus or C. elegans.

  • Preparation:

    • Dissolve rac-2,3-Dehydro-3,4-dihydro Ivermectin (Stock: 10 mM in DMSO).

    • Prepare NGM agar plates seeded with E. coli OP50.

  • Strains:

    • Control: C. elegans N2 (Wild Type).

    • Resistant: C. elegans DA1316 (avr-14/avr-15/glc-1 mutant) or CB3474 (ben-1 resistant, used for cross-check).

  • Dosing:

    • Apply drug concentration gradient: 0.1 nM to 10 µM.

    • Include Ivermectin positive control and DMSO negative control.

  • Incubation:

    • Add L1 stage larvae (approx. 50 per well).

    • Incubate at 20°C for 48 hours.

  • Readout:

    • Count worms reaching L4/adult stage.

    • Calculation:

      
      
      
    • Validation: DMSO control must show >90% development. IVM control must kill N2 at <10 nM.

Protocol B: P-glycoprotein Efflux Interaction Assay

Objective: Assess if the analog is a substrate for P-gp (MDR1).

  • Cell Line: MDCK-MDR1 (overexpressing P-gp).

  • Method: Transwell Transport Assay.

  • Procedure:

    • Add compound (5 µM) to the Apical (A) or Basolateral (B) chamber.

    • Measure concentration in the receiver chamber after 2 hours via LC-MS/MS.

  • Analysis:

    • Calculate Efflux Ratio (ER):

      
      
      
    • Interpretation: If

      
      , it is a P-gp substrate (likely cross-resistant). If 
      
      
      
      , it evades efflux (potential resistance breaker).
Visualization: Screening Workflow

Workflow Start Compound Library (rac-2,3-Dehydro-3,4-dihydro IVM) Step1 In Vitro Screen (C. elegans N2 vs. MDR Strains) Start->Step1 Decision1 Is EC50(Resistant) approx EC50(WildType)? Step1->Decision1 Path_Yes Resistance Breaker Candidate Decision1->Path_Yes Yes (Ratio ~1) Path_No Cross-Resistant Decision1->Path_No No (Ratio >10) Step2 P-gp Efflux Assay (MDCK-MDR1) Path_Yes->Step2 Path_No->Step2 Confirm Mechanism

Caption: Decision tree for evaluating resistance-breaking potential of Ivermectin analogs.

References

  • Sulik, M., et al. (2024). "Unexpected rearrangement of ivermectin in the synthesis of new derivatives with trypanocidal and antiplasmodial activities." European Journal of Medicinal Chemistry. Link

  • European Pharmacopoeia (Ph.[2] Eur.) . "Ivermectin Monograph: Impurity I." EDQM. Link

  • Lespine, A., et al. (2012). "P-glycoproteins and other ABC transporters: A risk for ivermectin resistance in nematodes?" Frontiers in Physiology. Link

  • MedChemExpress . "2,3-Dehydro-3,4-dihydro ivermectin Product Datasheet." Link

  • Dent, J.A., et al. (2000). "The genetics of ivermectin resistance in Caenorhabditis elegans." Proceedings of the National Academy of Sciences. Link

Sources

Comparative

Comparative Guide: Validating the Mechanism of Action of rac-2,3-Dehydro-3,4-dihydro Ivermectin

Executive Summary & Strategic Context Target Compound: rac-2,3-Dehydro-3,4-dihydro Ivermectin (also known as Ivermectin EP Impurity I or -Ivermectin).[1][2] CAS: 1135339-49-9 Classification: Macrocyclic Lactone (Avermect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Compound: rac-2,3-Dehydro-3,4-dihydro Ivermectin (also known as Ivermectin EP Impurity I or


-Ivermectin).[1][2]
CAS:  1135339-49-9
Classification:  Macrocyclic Lactone (Avermectin derivative/isomer).[1][2]

This guide outlines the validation framework for rac-2,3-Dehydro-3,4-dihydro Ivermectin , a structural analog and known impurity of the anthelmintic gold standard, Ivermectin.[1][2] While Ivermectin functions primarily as a high-affinity agonist of Glutamate-gated Chloride channels (GluCls) in invertebrates, this specific analog involves a bond migration (


) and racemization.[1][2]

The Validation Challenge: Recent preliminary data suggests this compound possesses distinct biological activity, specifically against Leishmania amazonensis (IC50 ~3.6 µM against amastigotes), which lacks the classical GluCl target.[1][2] Therefore, the validation strategy must bifurcate:

  • Safety/Neurotoxicity: Does it retain the potent GluCl agonism of the parent (posing a risk to the host GABA system if BBB is breached)?

  • Efficacy: Is the mechanism distinct from the parent (e.g., ionophore effects or mitochondrial depolarization)?

Comparative Profiling: Candidate vs. Gold Standards

The following table synthesizes known physicochemical properties and required validation metrics against the parent compound (Ivermectin B1a) and a high-lipophilicity alternative (Moxidectin).

MetricIvermectin (Reference)rac-2,3-Dehydro-3,4-dihydro IVM (Candidate)Moxidectin (Alternative)
Primary Target GluCl Agonist (Nematodes/Arthropods)To Be Validated (Putative: Off-target/Leishmanicidal)GluCl Agonist (High Affinity)
Structure Status Pure Stereoisomer (Natural Product derivative)Racemic Mixture (

-isomer)
Pure Stereoisomer
Nematode Potency (EC50) ~1–5 nM (GluCl)Hypothesis: >100 nM (Reduced Affinity)<1 nM (High Potency)
Leishmania Activity (IC50) Variable/Low Potency3.6 µM (Amastigotes) [1]Not primary indication
Lipophilicity (LogP) ~4.8–5.8~4.5–5.0 (Predicted)~6.0 (High retention)
BBB Penetration Low (P-gp Substrate)Unknown (Requires MDR1 Assay)Low (P-gp Substrate)
Key Structural Insight

The shift of the double bond from C3-C4 to C2-C3 alters the conformation of the hexahydrobenzofuran unit.[1][2] In macrocyclic lactones, this region is critical for the "induced fit" binding to the GluCl transmembrane domain.[1][2] The "rac-" prefix indicates a loss of stereochemical purity, which typically correlates with a significant drop in target-specific binding affinity (


) compared to the chiral parent.[1][2]

Mechanism of Action (MoA) Validation Protocols

To scientifically validate the MoA, we must move beyond phenotypic screening to direct biophysical interaction.[1][2]

Protocol A: Two-Electrode Voltage Clamp (TEVC) – The "Gold Standard"

Objective: Quantify the agonist efficacy on recombinant GluCl channels. This distinguishes whether the compound is a paralytic agent (like Ivermectin) or acts via a different toxic mechanism.[1][2]

System: Xenopus laevis oocytes expressing Haemonchus contortus GluCl


 subunits.[1][2]

Workflow:

  • Expression: Inject oocytes with 50 ng cRNA coding for H. contortus GluCl

    
    .[1][2] Incubate for 3–5 days at 18°C.
    
  • Setup: Place oocyte in a recording chamber perfused with ND96 buffer.

  • Clamping: Impale with two agarose-cushioned microelectrodes (Resistance 0.5–2 M

    
    ). Clamp voltage at -60 mV.
    
  • Application:

    • Apply Glutamate (1 mM) to establish maximal current (

      
      ).[1][2] Wash.
      
    • Apply Ivermectin (10 nM) as a positive control (expect irreversible current).[1][2]

    • Apply rac-2,3-Dehydro-3,4-dihydro IVM (titration: 1 nM to 10 µM).[1][2]

  • Data Analysis: Plot Concentration-Response Curve. Calculate

    
     and Hill coefficient (
    
    
    
    ).[1][2]

Validation Criteria:

  • IF the candidate induces rapid, reversible Cl- current

    
     It is a GluCl Agonist .[1][2]
    
  • IF no current is observed up to 10 µM

    
    GluCl Mechanism Ruled Out  (Supports novel mechanism hypothesis).[1][2]
    
Protocol B: P-Glycoprotein (MDR1) Efflux Assay

Objective: Determine if the structural modification allows the compound to bypass the Blood-Brain Barrier (BBB) efflux pumps, which would increase neurotoxicity risks.[1][2]

System: MDCK-MDR1 polarized cell monolayers.[1][2]

  • Seed: MDCK-MDR1 cells on Transwell inserts. Culture until TEER > 1000

    
    .[1][2]
    
  • Dose: Add Candidate (5 µM) to the Apical (A) or Basolateral (B) chamber.

  • Sample: Aliquot from opposite chamber at 30, 60, 90 min.

  • Quantify: LC-MS/MS detection of parent vs. candidate.

  • Calculation: Efflux Ratio (

    
    ) = 
    
    
    
    .[1][2]

Interpretation:

  • 
    : Substrate for P-gp (Safety profile similar to Ivermectin).[1][2]
    
  • 
    : High BBB penetration risk (Requires acute neurotoxicity testing).[1][2]
    

Visualization of Signaling & Logic

Figure 1: Mechanism of Action Verification Pathway

This diagram illustrates the divergent pathways the candidate might take: the classical Ivermectin pathway (GluCl) vs. the alternative Leishmanicidal pathway.[1][2]

MoA_Pathway Candidate rac-2,3-Dehydro-3,4-dihydro IVM GluCl GluCl Channel (Nematode/Arthropod) Candidate->GluCl Test Binding (TEVC) Leishmania Leishmania Target (Unknown/Mitochondrial?) Candidate->Leishmania Confirmed Activity (IC50 3.6 µM) Effect_Cl Cl- Influx (Hyperpolarization) GluCl->Effect_Cl Activation Effect_Leish Parasite Clearance (Amastigotes) Leishmania->Effect_Leish Mechanism Unknown Effect_Death Paralysis / Death Effect_Cl->Effect_Death Inhibition of Pharyngeal Pumping

Caption: Figure 1. Dual-track validation logic. The dashed line represents the hypothesis to be tested via TEVC; the solid line represents observed phenotypic data [1].

Figure 2: Experimental Screening Cascade

The logical flow for accepting or rejecting the candidate based on experimental data.[1][2]

Screening_Cascade Start Start: Candidate Profiling Step1 In Silico Docking (GluCl Homology Model) Start->Step1 Step2 In Vitro TEVC (Xenopus Oocytes) Step1->Step2 Decision1 GluCl Agonist? Step2->Decision1 Step3 Cytotoxicity Assay (Macrophages) OutcomeB Class: Novel Anti-protozoal (Low Neurotoxicity) Step3->OutcomeB High Selectivity Index Decision1->Step3 No / Weak OutcomeA Class: Avermectin-like (Neurotoxic Potential) Decision1->OutcomeA Yes (EC50 < 100nM)

Caption: Figure 2. Decision tree for classifying the candidate. "No/Weak" GluCl activity shifts the development focus to novel anti-protozoal mechanisms.

References

  • Cully, D. F., et al. (1994).[1][2] "Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans."[1][2] Nature, 371(6499), 707-711.[1][2] (Foundational reference for GluCl mechanism).[1][2]

  • Lespine, A., et al. (2012).[1][2] "P-glycoprotein and other ABC transporters in the disposition of macrocyclic lactones." Current Drug Metabolism. (Reference for MDR1 efflux protocols).

Sources

Validation

Comparative Profiling Guide: rac-2,3-Dehydro-3,4-dihydro Ivermectin vs. Ivermectin

This guide provides a comparative technical analysis of rac-2,3-Dehydro-3,4-dihydro Ivermectin (hereafter referred to as Impurity I/Analog ) versus the parent compound Ivermectin . It focuses on the critical need to asse...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of rac-2,3-Dehydro-3,4-dihydro Ivermectin (hereafter referred to as Impurity I/Analog ) versus the parent compound Ivermectin . It focuses on the critical need to assess cross-reactivity with mammalian ion channels due to the analog's altered safety profile.

Executive Summary: The Structural Shift & Safety Implication

rac-2,3-Dehydro-3,4-dihydro Ivermectin is a specific structural analog (and known pharmacopeial impurity) of Ivermectin where the characteristic


 double bond of the hexahydrobenzofuran unit has migrated to the 

position.

While often screened for leishmanicidal activity, this structural isomerization significantly alters the Selectivity Index (SI) . Unlike Ivermectin, which exhibits a wide safety margin, this analog demonstrates reduced potency against parasites and increased cytotoxicity in mammalian cells. This inversion of the safety profile necessitates rigorous cross-reactivity profiling against mammalian ion channels (GABA


, P2X4, GlyR) to rule out neurotoxic off-target modulation.
Technical Profile & Pharmacological Contrast

The following data contrasts the parent drug with the analog, highlighting the "Safety Gap" that drives the need for ion channel testing.

FeatureIvermectin (Parent) rac-2,3-Dehydro-3,4-dihydro Ivermectin Implication
CAS Number 70288-86-71135339-49-9Distinct chemical entity
Structure

-hexahydrobenzofuran

-hexahydrobenzofuran
Double bond migration alters ring conformation
Primary Target GluCl (Invertebrate)Leishmania / UnknownLoss of optimal binding geometry
Leishmania IC

3.64 µM (Promastigotes)13.8 µM (Promastigotes)~3.8x Lower Potency [1, 2]
Cytotoxicity (CC

)
427.5 µM (Macrophages)65.5 µM (Macrophages)~6.5x Higher Toxicity [1, 3]
Selectivity Index (SI) ~117 (High Safety)~4.7 (Low Safety)High Risk of Off-Target Effects

Critical Insight: The drastic drop in Selectivity Index (from 117 to 4.7) suggests that the


 isomer may possess enhanced affinity for mammalian membrane proteins or destabilize membrane integrity. Ion channel cross-reactivity screening is mandatory. 
Cross-Reactivity Mechanisms & Pathways

Ivermectin is a known Positive Allosteric Modulator (PAM) of several mammalian channels. The analog must be tested against these specific pathways to determine if the increased cytotoxicity stems from hyper-activation of these targets.

G cluster_targets Mammalian Cross-Reactivity Targets Compound rac-2,3-Dehydro- 3,4-dihydro Ivermectin GABA GABA-A Receptor (Cl- Influx) Compound->GABA Potential PAM? P2X4 P2X4 Receptor (Ca2+ Influx) Compound->P2X4 Potential PAM? GlyR Glycine Receptor (Cl- Influx) Compound->GlyR Potential PAM? nAChR α7 nAChR (Cation Influx) Compound->nAChR Potential PAM? Outcome Neurotoxicity / Cytotoxicity GABA->Outcome Hyperpolarization P2X4->Outcome Ca2+ Overload GlyR->Outcome Respiratory Depression

Figure 1: Potential off-target signaling pathways. The analog must be screened to see if it retains or amplifies the PAM activity of Ivermectin on these mammalian receptors.

Experimental Protocols for Cross-Reactivity

Since specific public IC


 data for the 

analog on GABA/P2X4 is limited, the following Self-Validating Protocols are required to generate this data. These workflows use Ivermectin as the internal positive control.
Protocol A: Automated Patch Clamp (GABA-A Modulation)

Objective: Determine if the analog potentiates GABA-induced currents, a marker for neurotoxicity.

  • Cell Line: HEK293 stably expressing human

    
     GABA
    
    
    
    receptors.
  • Preparation:

    • Control: Ivermectin (10-point dilution: 1 nM – 10 µM).

    • Test: rac-2,3-Dehydro-3,4-dihydro Ivermectin (10-point dilution: 1 nM – 30 µM).

    • Agonist: GABA EC

      
       (concentration eliciting 20% max response).
      
  • Workflow:

    • Step 1 (Stabilization): Establish whole-cell configuration (

      
       mV).
      
    • Step 2 (Pre-incubation): Perfusion of Test Compound alone (30s) to check for direct agonist activity.

    • Step 3 (Co-application): Co-apply GABA EC

      
       + Test Compound (2s).
      
    • Step 4 (Washout): Buffer wash (30s).

  • Data Analysis:

    • Calculate % Potentiation =

      
      .
      
    • Acceptance Criteria: Ivermectin must show >200% potentiation at 1 µM [4]. If the Analog shows >50% potentiation at <10 µM, it is considered a High-Risk Neurotoxin .

Protocol B: Calcium Flux Assay (P2X4 Receptor)

Objective: Assess modulation of purinergic signaling, linked to inflammatory pain and cytotoxicity.

  • System: 1321N1 astrocytoma cells transduced with hP2X4 (using FLIPR Calcium 6 dye).

  • Reagents:

    • Agonist: ATP (EC

      
       concentration).
      
    • Reference: Ivermectin (Known P2X4 PAM, EC

      
       ~250 nM) [5].
      
  • Step-by-Step:

    • Load: Incubate cells with Calcium 6 dye for 60 min at 37°C.

    • Add Compound: Add Test Analog (0.01 – 30 µM) and incubate for 5 min (to allow allosteric site binding).

    • Trigger: Inject ATP EC

      
      .
      
    • Measure: Record RFU (Relative Fluorescence Units) kinetics for 120s.

  • Interpretation:

    • Plot RFU vs. Log[Concentration].

    • If the Analog shifts the ATP curve to the left (decreases ATP EC

      
      ), it is a P2X4 PAM.
      
    • Note: Ivermectin-induced P2X4 channel opening is often irreversible and leads to cell death (cytotoxicity). If the Analog mimics this at lower concentrations than Ivermectin, it explains the 65.5 µM CC

      
       toxicity data.
      
Synthesis of Results & Recommendation
CompoundGABA-A ActivityP2X4 ActivityToxicity RiskRecommendation
Ivermectin Strong PAM (nM range)Strong PAM (~250 nM)Moderate (High SI)Approved Drug
Analog TBD (Likely Reduced)TBD (Likely Retained)High (Low SI)Reject for Clinical Use

Conclusion for Drug Development: The rac-2,3-Dehydro-3,4-dihydro analog fails the safety threshold required for antiparasitic candidates. Its significantly lower Selectivity Index (4.7 vs 117) indicates that the structural modification (


 shift) destroys the specific parasite-target affinity while retaining or enhancing non-specific mammalian toxicity. Research utilizing this compound should be restricted to in vitro mechanistic studies  and it should be treated as a hazardous impurity in Ivermectin manufacturing batches.
References
  • dos Santos, A.R., et al. (2009). "Ivermectin-derived leishmanicidal compounds."[1][2] Bioorganic & Medicinal Chemistry, 17(2), 496-502.

  • Coelho, E.F., et al. (2020).[3] "Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum." Experimental Parasitology, 221, 108059.[3]

  • Cayman Chemical. (2022). "Product Information: 2,3-Dehydro-3,4-dihydro Ivermectin." Cayman Chemical Product Data Sheet.

  • Adelsberger, H., et al. (2000). "The allosteric modulation of rat GABA-A receptors by ivermectin." European Journal of Pharmacology, 394(2-3), 163-170.

  • Khakh, B.S., et al. (1999). "Allosteric control of the ATP-gated P2X4 ion channel by ivermectin." Journal of Neuroscience, 19(17), 7289-7299.

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Ivermectin and its Novel Analogues: A Methodological Framework

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for comparing the pharmacokinetic (PK) profile of the established broad-spectrum antiparasitic agent, ivermect...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the pharmacokinetic (PK) profile of the established broad-spectrum antiparasitic agent, ivermectin, with its novel analogues, using "rac-2,3-Dehydro-3,4-dihydro Ivermectin" as a representative example. Given the current lack of publicly available data for this specific analogue, this document serves as both a detailed review of ivermectin's known pharmacokinetics and a methodological guide for researchers aiming to characterize and compare new chemical entities within this class.

The development of ivermectin analogues is driven by the need to enhance efficacy, broaden the spectrum of activity, improve safety margins, and overcome emerging resistance. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these new molecules is paramount to predicting their clinical potential.

The Benchmark: Pharmacokinetic Profile of Ivermectin

Ivermectin, a semisynthetic derivative of avermectin B1, is a highly lipophilic compound, a characteristic that profoundly influences its pharmacokinetic behavior.[1][2] Its kinetics are generally marked by slow absorption, wide distribution throughout the body, limited metabolism, and slow excretion.[3][4] However, these properties can vary significantly based on the formulation, route of administration, and the specific animal species.[4][5]

Key Pharmacokinetic Parameters of Ivermectin

The following table summarizes key pharmacokinetic parameters for orally administered ivermectin in humans. It is crucial to note that values can differ based on the study population, dosage, and formulation.

ParameterValueSignificance & CommentarySource(s)
Tmax (Time to Peak Plasma Concentration) ~4 hoursIndicates the time required to reach maximum drug concentration in the blood. A relatively short Tmax suggests rapid absorption from the gastrointestinal tract.[6]
Cmax (Peak Plasma Concentration) 46.6 ± 21.9 ng/mL (after a single 12 mg dose)The maximum concentration achieved. This value is critical for assessing efficacy and potential toxicity. Higher Cmax may lead to better initial parasite kill but could also increase adverse event risk.[6]
t½ (Elimination Half-life) ~18 hours in humansRepresents the time for the drug concentration to decrease by half. Ivermectin's relatively long half-life contributes to its persistent antiparasitic effects.[1][6][1][6]
Volume of Distribution (Vd) ~3.1 - 3.5 L/kgDue to its high lipid solubility, ivermectin is widely distributed within the body tissues.[1] This extensive distribution is key to its efficacy against parasites in various locations.[1]
Metabolism Primarily hepatic, via CYP3A4 enzymes.[6]Ivermectin is metabolized in the liver, with CYP3A4 being the main enzyme involved.[6] This is a critical consideration for potential drug-drug interactions.[7][8][6][7][8]
Excretion Primarily in feces; <1% in urine.The vast majority of ivermectin and its metabolites are eliminated through the feces, suggesting significant biliary excretion.[1][9][1][9]
Bioavailability Highly variable; increased with high-fat meals.Oral bioavailability can be significantly affected by food. Administration with a high-fat meal can increase bioavailability by approximately 2.5-fold.[6] Formulation also plays a key role; solutions tend to have higher availability than solid forms.[1][1][6]

Characterizing the Analogue: A Protocol for "rac-2,3-Dehydro-3,4-dihydro Ivermectin"

To effectively compare a novel analogue like "rac-2,3-Dehydro-3,4-dihydro Ivermectin" to the parent compound, a systematic in vivo pharmacokinetic study is required. The primary objective is to determine the same key parameters (Tmax, Cmax, t½, AUC, Vd, and clearance) and establish a comprehensive ADME profile.

Experimental Design: A Step-by-Step Protocol

The following protocol outlines a standard approach for a non-regulated rodent PK study, which serves as a foundational step in preclinical development.[10][11]

1. Animal Model Selection:

  • Species: Sprague-Dawley rats (n=3-5 per group/time point) are commonly used due to their well-characterized physiology and manageable size.

  • Justification: This model provides a reliable system for initial PK screening, allowing for sufficient blood sample volumes and established ethical protocols.

2. Formulation and Dosing:

  • Vehicle Selection: A suitable vehicle that ensures solubility and stability of both ivermectin and the analogue is critical. A common choice is a mix of propylene glycol, ethanol, and sterile saline.

  • Route of Administration: Oral gavage (PO) and intravenous (IV) routes should be tested in parallel.

    • The PO route provides data on oral absorption and bioavailability.

    • The IV route is essential for determining absolute bioavailability and intrinsic clearance, as it bypasses the absorption phase.

  • Dose: A standard dose, for example, 2 mg/kg, should be used for both compounds to ensure a direct comparison.

3. Blood Sampling:

  • Schedule: A sparse sampling schedule is often employed. For each time point, blood is collected from a different subset of animals.

  • Time Points (PO): 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Time Points (IV): 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Collection: Blood (~200 µL) is collected via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification:

  • Rationale: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity, selectivity, and accuracy.[12][13][14]

  • Sample Preparation: A protein precipitation or solid-phase extraction (SPE) method is used to extract the analytes from the plasma.[13][15]

  • Chromatography: Analytes are separated on a C18 reverse-phase column.[12][16]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high specificity.[14]

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, and stability.[15]

5. Pharmacokinetic Data Analysis:

  • Software: Non-compartmental analysis (NCA) is performed using software like Phoenix WinNonlin.

  • Parameters Calculated: Cmax, Tmax, AUC (Area Under the Curve), t½, CL (Clearance), and Vd. For the PO group, oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Below is a diagram illustrating the typical workflow for a comparative in vivo pharmacokinetic study.

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_sampling Phase 3: Sampling cluster_analysis Phase 4: Analysis cluster_output Phase 5: Output Formulation Compound Formulation (Ivermectin & Analogue) PO_Dosing Oral Dosing (PO) n=3 per timepoint Formulation->PO_Dosing Dose Admin IV_Dosing Intravenous Dosing (IV) n=3 per timepoint Formulation->IV_Dosing Dose Admin Animal_Prep Animal Acclimation & Grouping Animal_Prep->PO_Dosing Animal_Prep->IV_Dosing Blood_Collection Serial Blood Sampling (Defined Timepoints) PO_Dosing->Blood_Collection Initiate IV_Dosing->Blood_Collection Initiate Plasma_Processing Centrifugation & Plasma Separation (-80°C Storage) Blood_Collection->Plasma_Processing Sample_Extraction Plasma Sample Extraction (Protein Precipitation/SPE) Plasma_Processing->Sample_Extraction Analyze LCMS LC-MS/MS Quantification Sample_Extraction->LCMS PK_Analysis Pharmacokinetic Modeling (NCA with WinNonlin) LCMS->PK_Analysis Data_Table Comparative PK Parameter Table PK_Analysis->Data_Table Generate Report Final Study Report Data_Table->Report G cluster_cause Cause cluster_effect Effect Structure Molecular Structure (e.g., Dehydro-dihydro mod) ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Structure->ADME Influences PK Pharmacokinetic Parameters (Cmax, AUC, t½) ADME->PK Determines Efficacy Therapeutic Outcome (Efficacy & Safety) PK->Efficacy Predicts

Causality Chain in Pharmacokinetic Assessment.

By systematically applying the methodologies outlined in this guide, researchers can generate robust, comparative pharmacokinetic data. This information is essential for making informed decisions in the drug development pipeline, ultimately identifying novel ivermectin analogues with superior clinical potential.

References

  • Canga, A., Prieto, A., Diez-Liébana, M., Martínez, N., Vega, M., & Vieitez, J. (2008). The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review. Journal of Pharmacology and Toxicology. [Link]

  • Wikipedia. Ivermectin. Wikimedia Foundation. [Link]

  • Sartini, I., Łebkowska-Wieruszewska, B., Krupac, M., Lisowski, A., Poapolathep, A., & Giorgi, M. (2022). Pharmacokinetics of ivermectin after oral and intravenous administration in Biłgorajska geese. Journal of Veterinary Pharmacology and Therapeutics. [Link]

  • ResearchGate. Pharmacokinetics of ivermectin. ResearchGate GmbH. [Link]

  • Gokbulut, C. (2009). The pharmacokinetics and metabolism of ivermectin in domestic animal species. The Veterinary Journal. [Link]

  • Kaewkhao, N., Hanpithakpong, W., Tarning, J., & Blessborn, D. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. [Link]

  • Chhonker, Y. S., Prasad, Y. D., Chandasana, H., Laxman, T. S., & Murry, D. J. (2018). A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation. Bioanalysis. [Link]

  • Kaewkhao, N., Hanpithakpong, W., Tarning, J., & Blessborn, D. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. [Link]

  • Chiu, S. H., Sestokas, E., Taub, R., Smith, J. L., Arison, B., & Lu, A. Y. (1986). Pharmacokinetic studies of ivermectin: effects of formulation. Journal of Pharmaceutical Sciences. [Link]

  • Gálová, T., Várady, M., & Šivíková, K. (2020). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules. [Link]

  • Drugs.com. Ivermectin Tablets: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Fimbo, A. M., Minzi, O. S., & Kaale, E. A. (2023). Liquid Chromatography Tandem Mass Spectrometry Method for Quantitation of Ivermectin and Simultaneous Detection of Albendazole in Human Plasma. Journal of Chemical and Pharmaceutical Research. [Link]

  • Lifschitz, A., Virkel, G., & Sallovitz, J. (2000). Bioavailability of a commercial formulation of ivermectin after subcutaneous administration to sheep. The Veterinary Journal. [Link]

  • Llobera, M., & Impens, S. (2019). Ivermectin Pharmacokinetics, Metabolism, and Tissue/Egg Residue Profiles in Laying Hens. Journal of Agricultural and Food Chemistry. [Link]

  • Halley, B. A., Jacob, T. A., & Lu, A. Y. (1989). Pharmacokinetic Profile of Ivermectin in Cattle Dung Excretion, and its Associated Environmental Hazard. Journal of Veterinary Pharmacology and Therapeutics. [Link]

  • ResearchGate. The pharmacokinetics and metabolism of ivermectin in domestic animal species. ResearchGate GmbH. [Link]

  • MSD Veterinary Manual. Pharmacokinetics of Anthelmintics in Animals. MSD Veterinary Manual. [Link]

  • WorldWide Antimalarial Resistance Network. Ivermectin Pharmacokinetics in Children and Adults Study Group. WWARN. [Link]

  • Ace Therapeutics. Pharmacokinetic Study Services for Anti-parasitic Drugs. Ace Therapeutics. [Link]

  • Lanusse, C., Alvarez, L., & Lifschitz, A. (2017). Host pharmacokinetics and drug accumulation of anthelmintics within target helminth parasites of ruminants. The Veterinary Journal. [Link]

  • Pharmaceuticals and Medical Devices Agency. MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. PMDA. [Link]

  • Kovac, J., Tritten, L., & Keiser, J. (2018). In Vitro and In Vivo Drug-Drug Interaction Study of the Effects of Ivermectin and Oxantel Pamoate on Tribendimidine. Antimicrobial Agents and Chemotherapy. [Link]

  • Chaccour, C., Hammann, F., & Alustiza, M. (2019). Pharmacokinetics of ivermectin metabolites and their activity against Anopheles stephensi mosquitoes. Malaria Journal. [Link]

  • Duthaler, U., Leis, M., & Meyer Zu Schwabedissen, H. E. (2021). The pharmacokinetics and drug-drug interactions of ivermectin in Aedes aegypti mosquitoes. PLoS Pathogens. [Link]

  • Meadowhawk Biolabs. DISCOVERY IN VIVO PHARMACOKINETICS. Meadowhawk Biolabs. [Link]

Sources

Validation

"rac-2,3-Dehydro-3,4-dihydro Ivermectin" in combination with other compounds

Technical Comparison Guide: rac-2,3-Dehydro-3,4-dihydro Ivermectin & Combination Strategies Executive Summary This technical guide evaluates rac-2,3-Dehydro-3,4-dihydro Ivermectin —a specific synthetic structural analog...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: rac-2,3-Dehydro-3,4-dihydro Ivermectin & Combination Strategies

Executive Summary

This technical guide evaluates rac-2,3-Dehydro-3,4-dihydro Ivermectin —a specific synthetic structural analog and isomeric impurity of the macrocyclic lactone class—in the context of combination therapies. While standard Ivermectin (22,23-dihydroavermectin B1) remains the clinical gold standard, the emergence of resistance in nematocidal and acaricidal applications has necessitated the investigation of structural analogs and synergistic combinations.

This guide compares the "rac-2,3" analog against the parent compound (Ivermectin) and next-generation milbemycins (Moxidectin), focusing specifically on pharmacokinetic rescue via P-glycoprotein (P-gp/ABCB1) inhibition.

Part 1: The Compound & The Competition

The Subject: rac-2,3-Dehydro-3,4-dihydro Ivermectin
  • Nature: A synthetic racemic mixture or degradation isomer where the double bond has migrated from the

    
     position (characteristic of active avermectins) to the 
    
    
    
    position.
  • Significance: In drug development, this compound often represents a synthetic intermediate or a stability-indicating impurity (

    
    -isomer).
    
  • Key Challenge: The migration of the double bond at the furan ring junction typically results in a conformational change that reduces binding affinity to Glutamate-gated Chloride Channels (GluCl), rendering the molecule less potent than the chiral, fermentation-derived Ivermectin B1a.

  • The "rac" Factor: Being racemic implies a total synthesis origin rather than fermentation. This reduces production costs but effectively halves the concentration of the biologically active enantiomer.

Comparative Matrix: Analog vs. Standards
Featurerac-2,3-Dehydro-3,4-dihydro IVM Ivermectin (Standard) Moxidectin (Next-Gen)
Origin Synthetic / Isomeric ImpurityFermentation (Streptomyces avermitilis)Semi-synthetic / Fermentation
Chemistry

isomer (Bond migration)

(Native active form)
Non-saccharide Milbemycin
Lipophilicity (LogP) High (~4.5 - 5.0)High (5.6)Very High (6.0+)
GluCl Affinity Moderate to Low (Conformational strain)High (

nM)
Very High
P-gp Substrate Yes (High efflux liability)YesYes (but slower efflux rate)
Half-Life (

)
Variable (often shorter due to metabolism)~12–18 hours (Human)20–40 days (Species dependent)

Part 2: Combination Strategies (The "Rescue" Protocol)

Because the


-isomer (rac-2,3-dehydro) exhibits lower intrinsic potency, its utility in research or therapy relies heavily on Combination Partners  that block efflux pumps. Resistance to macrocyclic lactones is primarily driven by the overexpression of ABC transporters (P-gp/MDR1) at the blood-brain barrier (host safety) and parasite gut (efficacy).
Mechanism of Synergism

By co-administering the analog with a P-gp inhibitor, we prevent the "pump-out" effect, artificially increasing the intracellular concentration of the drug to lethal levels, even if the drug's intrinsic binding affinity is lower.

Recommended Combination Partners
  • Verapamil (First Gen):

    • Role: Competitive inhibitor of P-gp.

    • Effect: Increases plasma AUC of avermectins by ~30–50%.

    • Limit: Cardiotoxicity at high doses limits clinical use.

  • Valspodar (PSC-833):

    • Role: Non-immunosuppressive Cyclosporin A analog. Potent P-gp blocker.

    • Effect: Can increase brain/tissue penetration of Ivermectin analogs by 3-fold.

  • Ketoconazole:

    • Role: CYP3A4 and P-gp dual inhibitor.

    • Effect: Slows metabolic clearance and blocks efflux.

Part 3: Visualization of Mechanism

The following diagram illustrates how the Combination Partner (Verapamil) rescues the activity of the rac-2,3 analog by blocking the P-gp efflux pump, allowing the drug to reach the GluCl target.

MechanismOfAction cluster_cell Parasite / Tumor Cell Drug rac-2,3-Dehydro IVM (The Analog) CellMembrane Cell Membrane Drug->CellMembrane Passive Diffusion GluCl GluCl Channel (Target) Drug->GluCl Binds (If not pumped out) Partner Verapamil (The Inhibitor) Pgp P-gp Efflux Pump (ABCB1) Partner->Pgp Blocks Pump CellMembrane->Pgp Substrate Binding Pgp->Drug Efflux (Resistance) Paralysis Hyperpolarization & Paralysis GluCl->Paralysis Cl- Influx

Caption: Synergistic blockade of P-gp (Yellow) by Verapamil (Red) allows rac-2,3-Dehydro IVM (Blue) to bypass efflux and bind GluCl channels (Green).

Part 4: Experimental Protocols

To validate the efficacy of "rac-2,3-Dehydro-3,4-dihydro Ivermectin" in combination, use the following self-validating workflows.

Protocol A: Larval Motility Inhibition Assay (High-Content Screening)

Objective: Determine the Combination Index (CI) to quantify synergism.

  • Preparation:

    • Isolate L3 stage nematodes (e.g., H. contortus or C. elegans).

    • Prepare stock solutions of rac-2,3-Dehydro IVM (Compound A) and Verapamil (Compound B) in DMSO.

  • Dosing:

    • Create a checkerboard matrix in a 96-well plate.

    • Axis X: Compound A (0, 0.1, 0.5, 1.0, 5.0, 10

      
      M).
      
    • Axis Y: Compound B (Fixed sub-lethal dose or varying).

  • Incubation:

    • Add 50-100 larvae per well. Incubate at 25°C for 24-48 hours.

  • Readout:

    • Use an automated motility tracker (e.g., WMicroTracker) or manual count.

    • Measure "Thrashing" frequency.

  • Analysis (Self-Validation):

    • Calculate IC50 for A alone and A+B.

    • Validation Check: If Verapamil alone causes >10% inhibition, the dose is too high.

    • Calculation: Use the Chou-Talalay method:

      
      
      
      • 
        : Synergism (Desired).
        
      • 
        : Additive.
        
      • 
        : Antagonism.
        
Protocol B: Microsomal Stability & Metabolic Switching

Objective: Determine if the "2,3-dehydro" modification alters metabolic stability compared to standard Ivermectin.

  • System: Human or Liver Microsomes (HLM/RLM) + NADPH regenerating system.

  • Reaction:

    • Incubate

      
       test compound at 37°C.
      
    • Timepoints: 0, 15, 30, 60 min.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (Deuterated Ivermectin).

  • Analysis: LC-MS/MS (MRM mode).

  • Validation:

    • Positive Control: Testosterone (High clearance).

    • Negative Control: Warfarin (Low clearance).

Part 5: Workflow Visualization

ExperimentalWorkflow cluster_assays Parallel Validation Assays Start Start: rac-2,3-Dehydro IVM Assay1 Assay A: Motility (Efficacy) + Verapamil Start->Assay1 Assay2 Assay B: Microsomal Stability (Metabolism) Start->Assay2 Analysis Data Analysis (Chou-Talalay CI Calculation) Assay1->Analysis Assay2->Analysis Decision Is CI < 0.8? Analysis->Decision Result1 Synergistic Candidate (Proceed to PK) Decision->Result1 Yes Result2 Inactive/Additive (Discard) Decision->Result2 No

Caption: Decision tree for evaluating the synthetic analog in combination therapy.

References

  • Lespine, A., et al. (2007). "Influence of Verapamil on the Pharmacokinetics of the Antiparasitic Drugs Ivermectin and Moxidectin in Sheep." Journal of Veterinary Pharmacology and Therapeutics.

  • Al-Azzam, S., et al. (2007). "Comparison of the pharmacokinetics of moxidectin and ivermectin after oral administration to beagle dogs."[1] Biopharmaceutics & Drug Disposition.

  • Prichard, R. K., et al. (2012). "Ivermectin and its target molecules: interactions with the P-glycoprotein transporter." Journal of Veterinary Pharmacology and Therapeutics.
  • Toronto Research Chemicals. "2,3-Dehydro-3,4-dihydro Ivermectin (Mixture of Diastereomers) Product Data."

  • Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.

Sources

Comparative

"rac-2,3-Dehydro-3,4-dihydro Ivermectin" efficacy in different disease models

Technical Evaluation Guide: rac-2,3-Dehydro-3,4-dihydro Ivermectin Executive Summary & Compound Profile rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS: 1135339-49-9), often identified as Ivermectin EP Impurity I , represent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: rac-2,3-Dehydro-3,4-dihydro Ivermectin

Executive Summary & Compound Profile

rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS: 1135339-49-9), often identified as Ivermectin EP Impurity I , represents a critical structural analog in the avermectin family. While primarily monitored as a degradation product or impurity in pharmaceutical manufacturing, this molecule possesses distinct pharmacological properties that differentiate it from its parent compound, Ivermectin.[1]

This guide evaluates its efficacy profile, specifically highlighting its emergent utility in Leishmaniasis models compared to standard anthelmintics, and provides rigorous protocols for its investigation.[1]

Feature Technical Specification
Chemical Name rac-2,3-Dehydro-3,4-dihydro Ivermectin (Mixture of Diastereomers)
Molecular Formula C₄₈H₇₄O₁₄
Key Structural Change Migration of the furan ring double bond (Δ2,3) and saturation at C3-C4 relative to Ivermectin.
Primary Classification Macrocyclic Lactone / Avermectin Derivative
Primary Application Pharmacological Standard (Impurity I), Investigational Leishmanicidal Agent

Comparative Efficacy: Leishmaniasis Disease Model

The most significant therapeutic divergence of rac-2,3-Dehydro-3,4-dihydro Ivermectin from standard Ivermectin is observed in Leishmania amazonensis models. While Ivermectin is a potent anthelmintic, this specific analog demonstrates targeted intracellular activity against kinetoplastid parasites.[1]

Performance vs. Alternatives[1]

The following table synthesizes experimental data comparing the analog against the parent compound and standard cytotoxic agents.

Compound Target: Promastigotes (IC₅₀) Target: Amastigotes (IC₅₀) Macrophage Cytotoxicity (CC₅₀) Selectivity Index (SI)
rac-2,3-Dehydro-3,4-dihydro Ivermectin 13.8 µM 3.6 µM 65.5 µM 18.2
Ivermectin (Parent)~4.0 - 8.0 µM~1.0 - 2.5 µM~10 - 20 µMLow (< 10)
Miltefosine (Standard of Care)~1.0 - 5.0 µM~5.0 - 10.0 µM> 100 µMHigh

*Note: Ivermectin values vary by strain; however, the analog shows a favorable retention of potency with a potentially distinct toxicity profile.[1]

Key Insight: The analog exhibits a Selectivity Index (SI) of ~18.2 for the intracellular amastigote form (the clinically relevant stage).[1] This indicates that while it retains potent antiparasitic activity, it is significantly less cytotoxic to host macrophages compared to the parent Ivermectin in certain assays, suggesting a structural advantage in reducing host cell collateral damage.[1]

Mechanism of Action: Structural Causality

The efficacy of avermectins relies on the modulation of ligand-gated ion channels. The structural modification in rac-2,3-Dehydro-3,4-dihydro Ivermectin (the Δ2,3 double bond migration) alters the binding kinetics at the Glutamate-gated Chloride Channels (GluCl).

Mechanistic Pathway Diagram

MOA_Pathway Compound rac-2,3-Dehydro-3,4-dihydro Ivermectin Target Glutamate-gated Cl- Channels (GluCl) (Parasite Specific) Compound->Target High Affinity Binding MDR P-glycoprotein (P-gp) Modulation (Potential MDR Reversal) Compound->MDR Secondary Interaction Membrane Post-Synaptic Membrane Target->Membrane Conformational Change Influx Cl- Ion Influx Increase Membrane->Influx Hyperpol Hyperpolarization Influx->Hyperpol Paralysis Pharyngeal Pumping Inhibition (Starvation/Death) Hyperpol->Paralysis Apoptosis Apoptosis-like Death (Leishmania) MDR->Apoptosis Accumulation of toxins

Caption: Dual-action mechanism targeting GluCl channels in helminths and P-gp modulation/apoptosis induction in Leishmania.[1]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal controls and specific endpoints.

In Vitro Leishmanicidal Assay (Amastigote Model)

Objective: Determine IC₅₀ against intracellular L. amazonensis.

Reagents:

  • Murine peritoneal macrophages.[1]

  • L. amazonensis promastigotes (stationary phase).[1]

  • RPMI 1640 medium + 10% FBS.[1]

  • Giemsa stain.[1]

Workflow:

  • Macrophage Harvest: Collect peritoneal macrophages from BALB/c mice; plate at

    
     cells/well in 24-well plates.
    
  • Adhesion: Incubate for 2 hours at 37°C / 5% CO₂. Wash with PBS to remove non-adherent cells.[1]

  • Infection: Add stationary-phase promastigotes at a 10:1 (parasite:macrophage) ratio.[1] Incubate for 4 hours.

  • Wash: Remove free parasites by washing 3x with PBS (Critical Step: Failure to wash results in false positives).[1]

  • Treatment: Add rac-2,3-Dehydro-3,4-dihydro Ivermectin (dissolved in DMSO, final conc <0.1%) in serial dilutions (1.0 – 100 µM).

    • Control A: Untreated infected macrophages (Negative Control).[1]

    • Control B: Amphotericin B treated (Positive Control).[1]

  • Incubation: 24 hours at 37°C.

  • Quantification: Fix with methanol, stain with Giemsa.[1] Count 200 macrophages per replicate via light microscopy.[1]

  • Calculation:

    
    [1]
    
Cytotoxicity Screening (MTT Assay)

Objective: Establish CC₅₀ to calculate the Selectivity Index.

Workflow Diagram:

Assay_Workflow Step1 Seed Macrophages (96-well plate) Step2 Add Compound (Serial Dilution) Step1->Step2 Step3 Incubate (48h, 37°C) Step2->Step3 Step4 Add MTT Reagent (4h Incubation) Step3->Step4 Step5 Solubilize Formazan (DMSO) Step4->Step5 Step6 Read Absorbance (570 nm) Step5->Step6

Caption: Standardized MTT cytotoxicity workflow for determining host cell safety limits.

Analytical Identification (Impurity Profiling)

For researchers using this compound as a reference standard (Impurity I), correct identification is paramount to distinguish it from Ivermectin B1a.[1]

  • HPLC Retention Time: Typically elutes before Ivermectin B1a due to increased polarity from the structural modification.[1]

  • Mass Spectrometry:

    • Ivermectin B1a:

      
      
      
    • rac-2,3-Dehydro-3,4-dihydro Ivermectin: Distinct fragmentation pattern due to the furan ring modification.

  • Storage: -20°C (Hygroscopic; protect from light).

References

  • dos Santos, A.R., et al. (2009).[1] "Ivermectin-derived leishmanicidal compounds." Bioorganic & Medicinal Chemistry, 17(2), 496-502.[1]

  • Cayman Chemical. (n.d.).[1] "2,3-Dehydro-3,4-dihydro Ivermectin Product Information." Cayman Chemical Product Database.

  • MedChemExpress. (n.d.).[1][2] "2,3-Dehydro-3,4-dihydro ivermectin Datasheet." MedChemExpress.

  • Omura, S., & Crump, A. (2014).[1] "The life and times of ivermectin - a success story." Nature Reviews Microbiology, 2(12), 984-989.[1]

Sources

Validation

Reproducibility of "rac-2,3-Dehydro-3,4-dihydro Ivermectin" research findings

Comparative Analysis & Technical Validation Protocols Executive Summary & Chemical Identity[1] "rac-2,3-Dehydro-3,4-dihydro Ivermectin" (also known as Ivermectin EP Impurity I) is not merely a degradation product but a p...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Technical Validation Protocols

Executive Summary & Chemical Identity[1]

"rac-2,3-Dehydro-3,4-dihydro Ivermectin" (also known as Ivermectin EP Impurity I) is not merely a degradation product but a pharmacologically distinct analog of the parent macrocyclic lactone, Ivermectin. While standard Ivermectin (IVM) is the gold standard for helminthic infections (targeting GluCl channels), this specific analog has demonstrated unique selectivity profiles, particularly in Leishmania species, distinct from the parent compound.

This guide provides the necessary technical framework to reproduce the findings originally highlighted by dos Santos et al. (2009) and subsequent validation studies. The focus is on its differential activity against L. amazonensis compared to standard Ivermectin, and its cytotoxicity profile in mammalian macrophages.

Chemical Definition & Handling[1]
  • Compound: rac-2,3-Dehydro-3,4-dihydro Ivermectin[2][3][4][5][6][7][8]

  • CAS: 1135339-49-9[2][7][8][9]

  • Nature: Mixture of diastereomers (often labeled "rac" in commercial catalogs due to the mixture at the modified sites, though the parent scaffold retains chirality).

  • Solubility Profile: Unlike Ivermectin which is soluble in DMSO/Ethanol, this analog shows slight solubility differences. It is soluble in Chloroform, Methanol, and DMSO .

  • Stability Warning: Like all avermectins, this analog is photosensitive . All protocols below must be performed under low-light conditions (amber glassware or foil-wrapped tubes).

Comparative Performance Data

The following data consolidates findings from bio-organic medicinal chemistry studies. To validate the "Test Article" (2,3-Dehydro analog), you must run a parallel control with "Reference Standard" (Ivermectin, Sigma/Cayman grade).

Table 1: Biological Activity Profile (Reproducibility Targets)
MetricTest Article: 2,3-Dehydro-3,4-dihydro IVMReference: Ivermectin (Standard)Biological Target
IC50 (Promastigotes) 13.8 ± 1.2 µM > 20 µM (Variable)L. amazonensis (extracellular)
IC50 (Amastigotes) 3.6 ± 0.5 µM ~1-5 µM (Strain dependent)L. amazonensis (intracellular)
CC50 (Cytotoxicity) 65.5 µM ~10-25 µM (Higher toxicity often observed)Murine Macrophages (J774/RAW)
Selectivity Index (SI) ~18.2 (Amastigotes)Variable (often lower)Ratio: CC50 / IC50

Interpretation: The 2,3-Dehydro analog demonstrates a superior safety margin (Selectivity Index) compared to the parent Ivermectin in specific macrophage models. Reproducibility success is defined by achieving an SI > 10 for the analog.

Experimental Protocols & Workflows

To ensure data integrity, do not rely on generic "drug screening" protocols. The lipophilicity of Ivermectin analogs requires specific modifications to prevent compound precipitation in aqueous media.

Protocol A: Stock Preparation & Solubilization

Rationale: Macrocyclic lactones will precipitate in culture media if the DMSO spike is too rapid or concentrated.

  • Weighing: Weigh 5 mg of rac-2,3-Dehydro-3,4-dihydro Ivermectin into an amber HPLC vial.

  • Primary Solubilization: Dissolve in 100% DMSO to achieve a 10 mM stock . Vortex for 30 seconds.

    • Critical Check: Inspect for crystal formation. If cloudy, sonicate at 35°C for 2 minutes.

  • Intermediate Dilution: Create a 10x working solution in serum-free RPMI . Add the DMSO stock dropwise to the vortexing media.

    • Self-Validating Step: Measure Absorbance at 600nm. If OD > 0.05, precipitation has occurred. Discard and repeat with slower addition.

Protocol B: Leishmanicidal Assay (Promastigotes)

Target:Leishmania amazonensis (MHOM/BR/77/LTB0016 strain recommended).

  • Seeding: Seed promastigotes at

    
     parasites/mL in Schneider’s Insect Medium + 10% FBS.
    
  • Treatment: Add Test Article (0.1 to 100 µM) in triplicate.

    • Control: 0.5% DMSO (Vehicle) and Amphotericin B (Positive Control).

  • Incubation: Incubate for 72 hours at 26°C.

  • Readout (Resazurin/Alamar Blue): Add 20 µL of 2 mM Resazurin. Incubate 4 hours. Read Fluorescence (Ex 560nm / Em 590nm).

  • Calculation: Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol C: Macrophage Cytotoxicity (The Specificity Check)

Rationale: High IC50 values are meaningless if the compound kills the host cell. This assay determines the Selectivity Index.

  • Cell Line: J774A.1 or RAW 264.7 murine macrophages.

  • Seeding:

    
     cells/well in RPMI-1640 + 10% FBS. Allow adherence for 24 hours at 37°C/5% CO2.
    
  • Treatment: Wash cells with PBS. Add Test Article (range 10 to 200 µM).

  • Exposure: 48 hours.

  • Viability Quantification: MTT Assay (0.5 mg/mL). Solubilize formazan with DMSO. Read OD at 570nm.

Visualization of Experimental Logic

The following diagram illustrates the critical decision pathways and validation steps required to distinguish the Analog's activity from the Parent compound.

G Start Compound Source (rac-2,3-Dehydro-3,4-dihydro IVM) QC QC Check: HPLC Purity > 95% Mixture of Diastereomers Start->QC Stock Stock Prep 10mM in DMSO (Amber Vial) QC->Stock Pass Split Parallel Assays Stock->Split Parasite Leishmania Promastigotes (26°C, 72h) Split->Parasite Assay A Host Macrophage J774 (37°C, 48h) Split->Host Assay B Readout1 Resazurin Reduction (Metabolic Activity) Parasite->Readout1 Result1 Calculate IC50 Target: ~13.8 µM Readout1->Result1 SI_Calc Selectivity Index Calculation (CC50 / IC50) Result1->SI_Calc Readout2 MTT Assay (Mitochondrial Integrity) Host->Readout2 Result2 Calculate CC50 Target: > 65 µM Readout2->Result2 Result2->SI_Calc Decision Validation Success? SI > 10 SI_Calc->Decision

Figure 1: Parallel workflow for determining the Selectivity Index (SI). Note the critical QC step for diastereomer confirmation.

Critical Reproducibility Factors (The "Why" behind the "What")

As a Senior Scientist, I have observed three common failure modes when researchers attempt to reproduce data with Ivermectin analogs:

  • The "Plastic Effect": Macrocyclic lactones are highly lipophilic and bind avidly to polystyrene.

    • Correction: Use glass or low-binding polypropylene for all serial dilutions. Do not dilute in standard polystyrene culture plates until the final step of adding to cells.

  • Diastereomer Variability: The "rac" designation implies a mixture.[4] Different batches from suppliers (e.g., Cayman vs. Custom Synthesis) may have different diastereomeric ratios (cis/trans at the 2,3 position).

    • Correction: Always request the Certificate of Analysis (CoA) and check the HPLC trace. Significant deviations in the ratio can shift the IC50 by an order of magnitude.

  • Serum Interference: High FBS concentrations (>10%) can sequester the drug, artificially raising the IC50.

    • Correction: Maintain FBS at exactly 10% for both control and experimental arms to ensure comparable free-drug concentrations.

References
  • Primary Efficacy Study: dos Santos, A.R., Falcão, C.A., Muzitano, M.F., et al. (2009). Ivermectin-derived leishmanicidal compounds.[1] Bioorganic & Medicinal Chemistry, 17(2), 496-502.[1]

  • Chemical Properties & Safety Data: Cayman Chemical. (2022).[1][10] Product Information: 2,3-Dehydro-3,4-dihydro Ivermectin (Item No. 23849). [1][3][5][8][11]

  • Mechanism of Action (General Ivermectin): Crump, A., & Omura, S. (2011). Ivermectin, ‘wonder drug’ from Japan: the human use perspective. Proceedings of the Japan Academy, Series B.

Sources

Comparative

A Comparative Efficacy Analysis: rac-2,3-Dehydro-3,4-dihydro Ivermectin versus Standard-of-Care Anthelmintics

A Guide for Researchers and Drug Development Professionals This guide provides a comparative framework for evaluating the novel ivermectin derivative, rac-2,3-Dehydro-3,4-dihydro Ivermectin, against established standard-...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative framework for evaluating the novel ivermectin derivative, rac-2,3-Dehydro-3,4-dihydro Ivermectin, against established standard-of-care anthelmintic agents. As a senior application scientist, the objective is to present a scientifically rigorous guide for researchers and drug development professionals, detailing the necessary head-to-head studies, experimental protocols, and data interpretation required for a thorough evaluation.

Introduction: The Quest for Enhanced Anthelmintic Therapies

Ivermectin, a macrocyclic lactone derived from the bacterium Streptomyces avermitilis, has been a cornerstone of antiparasitic therapy in both human and veterinary medicine for decades.[1][2][3] Its broad-spectrum efficacy against a wide range of nematodes and arthropods has made it an essential tool in the control of devastating parasitic diseases such as onchocerciasis (river blindness), lymphatic filariasis, and strongyloidiasis.[1][4][5] The primary mechanism of action of ivermectin involves its high-affinity binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1][5] This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and ultimately, the death of the parasite.[1][5]

The emergence of drug resistance in some parasite populations necessitates the continued development of novel anthelmintic agents with improved efficacy, safety, or pharmacokinetic profiles.[1] One such candidate is the semi-synthetic derivative, rac-2,3-Dehydro-3,4-dihydro Ivermectin. While structurally related to ivermectin, the modifications at the C2-C4 position of the macrocyclic ring may alter its binding affinity, selectivity, or metabolic stability. This guide outlines a proposed head-to-head study to rigorously compare the performance of this novel derivative against ivermectin and other standard treatments.

Comparative Compounds

For a comprehensive evaluation, rac-2,3-Dehydro-3,4-dihydro Ivermectin should be compared against:

  • Ivermectin: The parent compound, serving as the primary benchmark.

  • Albendazole/Mebendazole: Benzimidazole anthelmintics with a different mechanism of action (inhibition of microtubule polymerization), often used in combination with ivermectin for broader coverage.[1]

  • Permethrin: A topical pyrethroid insecticide used for the treatment of scabies, providing a comparison for ectoparasitic indications.[1]

Part 1: In Vitro Efficacy Assessment

The initial phase of a head-to-head comparison involves a battery of in vitro assays to determine the intrinsic activity of rac-2,3-Dehydro-3,4-dihydro Ivermectin against a panel of relevant parasites.

Experimental Protocol: Larval Migration Inhibition Assay (LMIA)

The Larval Migration Inhibition Assay (LMIA) is a well-established method for evaluating the efficacy of anthelmintic compounds against the larval stages of nematodes.[6][7][8][9]

Objective: To determine the half-maximal effective concentration (EC50) of rac-2,3-Dehydro-3,4-dihydro Ivermectin required to inhibit the migration of third-stage (L3) larvae of a model nematode species (e.g., Haemonchus contortus or Caenorhabditis elegans).

Methodology:

  • Parasite Culture and Larval Recovery:

    • Culture the selected nematode species to the L3 larval stage using standard laboratory procedures.

    • Recover and clean the L3 larvae by centrifugation and washing with sterile water.

    • Quantify the larval concentration using a microscope and adjust to a working concentration of approximately 1000 larvae/100 µL.

  • Compound Preparation:

    • Prepare stock solutions of rac-2,3-Dehydro-3,4-dihydro Ivermectin, ivermectin, and other comparators in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial dilutions of the stock solutions in the assay medium to achieve a range of final concentrations.

  • Assay Procedure:

    • Dispense 100 µL of the larval suspension into each well of a 96-well microtiter plate.

    • Add 100 µL of the diluted test compounds to the respective wells. Include positive controls (ivermectin) and negative controls (vehicle only).

    • Incubate the plates at 37°C for 24 hours.

  • Migration Assessment:

    • After incubation, carefully transfer the contents of each well to the top of a migration apparatus (e.g., a sieve with a 20 µm mesh).

    • Add warm assay medium to the bottom of the apparatus to encourage the migration of motile larvae through the mesh.

    • After a 3-hour migration period, collect the larvae that have migrated into the lower chamber.

    • Fix the larvae with Lugol's iodine and count them under a microscope.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration relative to the negative control.

    • Plot the concentration-response curves and determine the EC50 values using non-linear regression analysis.

Causality Behind Experimental Choices:

  • The use of L3 larvae is critical as this is the infective stage for many parasitic nematodes.

  • The 24-hour incubation period allows for sufficient time for the compounds to exert their paralytic effects.

  • The migration step provides a clear and quantifiable measure of larval motility and, therefore, viability.

Workflow for Larval Migration Inhibition Assay

LMIA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis larvae Culture & Recover L3 Larvae dispense Dispense Larvae & Compounds into 96-well Plate larvae->dispense compound Prepare Serial Dilutions of Test Compounds compound->dispense incubate Incubate at 37°C for 24 hours dispense->incubate migrate Transfer to Migration Apparatus incubate->migrate collect Collect & Count Migrated Larvae migrate->collect analyze Calculate % Inhibition & Determine EC50 collect->analyze

Caption: Workflow of the Larval Migration Inhibition Assay (LMIA).

Comparative In Vitro Efficacy Data (Hypothetical)

The following table presents a hypothetical outcome of the in vitro studies, which would be the goal of the proposed research.

CompoundTarget OrganismAssayEC50 (nM)
rac-2,3-Dehydro-3,4-dihydro Ivermectin H. contortus (L3)LMIATo be determined
IvermectinH. contortus (L3)LMIA5 - 10
AlbendazoleH. contortus (L3)Larval Development Assay50 - 100
rac-2,3-Dehydro-3,4-dihydro Ivermectin S. scabieiAcaricide AssayTo be determined
IvermectinS. scabieiAcaricide Assay15 - 25
PermethrinS. scabieiAcaricide Assay100 - 200

Part 2: Mechanism of Action Elucidation

Understanding the molecular target of a novel compound is crucial. While it is hypothesized that rac-2,3-Dehydro-3,4-dihydro Ivermectin targets the same glutamate-gated chloride channels as ivermectin, this must be experimentally verified.

Signaling Pathway of Ivermectin

The established mechanism of action of ivermectin provides a roadmap for investigating its dehydro-dihydro derivative.

Ivermectin_MoA Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds to Chloride Chloride Ions (Cl⁻) GluCl->Chloride Increases Influx of Hyperpolarization Hyperpolarization of Cell Membrane Chloride->Hyperpolarization Paralysis Paralysis of Pharyngeal and Somatic Muscles Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Mechanism of action of Ivermectin in invertebrates.

Electrophysiological studies, such as two-electrode voltage-clamp recordings in Xenopus oocytes expressing the target channels, would be the gold standard to compare the modulatory effects of rac-2,3-Dehydro-3,4-dihydro Ivermectin and ivermectin on glutamate-gated chloride channels.

Part 3: In Vivo Efficacy and Safety Assessment

Promising in vitro results must be validated in a relevant animal model.

Experimental Protocol: Murine Model of Strongyloides ratti Infection

Objective: To evaluate the in vivo efficacy of rac-2,3-Dehydro-3,4-dihydro Ivermectin in reducing the parasite burden in a mouse model of strongyloidiasis.

Methodology:

  • Animal Model:

    • Use a susceptible strain of mice (e.g., BALB/c).

    • Infect the mice subcutaneously with a standardized dose of infective L3 larvae of Strongyloides ratti.

  • Treatment:

    • At a predetermined time post-infection (e.g., 5 days), randomize the mice into treatment groups.

    • Administer a single oral dose of rac-2,3-Dehydro-3,4-dihydro Ivermectin, ivermectin, or vehicle control.

  • Efficacy Assessment:

    • At a specified endpoint (e.g., 7 days post-treatment), euthanize the mice.

    • Collect fecal samples to quantify the number of eggs and larvae shed.

    • Isolate and count the number of adult worms in the small intestine.

  • Safety Assessment:

    • Monitor the animals daily for any clinical signs of toxicity.

    • Collect blood samples for hematological and biochemical analysis.

    • Perform a gross necropsy and histopathological examination of major organs.

Comparative In Vivo Data (Hypothetical)
CompoundDose (mg/kg)Parasite Burden Reduction (%)Adverse Events
rac-2,3-Dehydro-3,4-dihydro Ivermectin To be determinedTo be determinedTo be determined
Ivermectin0.2>95%None observed
Vehicle ControlN/A0%None observed

Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of rac-2,3-Dehydro-3,4-dihydro Ivermectin with standard anthelmintic treatments. The proposed studies, from in vitro screening to in vivo efficacy and safety evaluation, are essential to determine if this novel derivative offers any advantages over existing therapies. Should rac-2,3-Dehydro-3,4-dihydro Ivermectin demonstrate superior efficacy, an improved safety profile, or favorable pharmacokinetic properties, it would represent a significant advancement in the fight against parasitic diseases.

References

  • Ivermectin - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Dr.Oracle. (2025, October 7). What is the proper use and dosage of Ivermectin for treating parasitic infections? Retrieved February 13, 2026, from [Link]

  • Laing, R., et al. (2022). Ivermectin: a mini-review. PubMed. Retrieved February 13, 2026, from [Link]

  • Heidary, F., & Gharebaghi, R. (2024). Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy. Cureus. Retrieved February 13, 2026, from [Link]

  • Pharmacology of Ivermectin (mectizan); Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. Retrieved February 13, 2026, from [Link]

  • Dr.Oracle. (2025, September 5). What is the mechanism of action of Ivermectin (antiparasitic medication)? Retrieved February 13, 2026, from [Link]

  • Jabbar, A., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology. Retrieved February 13, 2026, from [Link]

  • Cambridge University Press. (2022, March 15). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Retrieved February 13, 2026, from [Link]

  • Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. (n.d.). Retrieved February 13, 2026, from [Link]

  • Drugs.com. (2025, August 27). Ivermectin: Uses, Dosage, Side Effects, Warnings. Retrieved February 13, 2026, from [Link]

  • U.S. Pharmacist. (2012, August 21). Drug Therapy for Common Parasitic Infections Within the United States. Retrieved February 13, 2026, from [Link]

  • Jabbar, A., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology. Retrieved February 13, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of rac-2,3-Dehydro-3,4-dihydro Ivermectin

[1] Executive Summary: The Precautionary Mandate Audience: Laboratory Operations, EHS Officers, and Research Scientists. rac-2,3-Dehydro-3,4-dihydro Ivermectin is a structural analog and impurity of the potent antiparasi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Precautionary Mandate

Audience: Laboratory Operations, EHS Officers, and Research Scientists.

rac-2,3-Dehydro-3,4-dihydro Ivermectin is a structural analog and impurity of the potent antiparasitic Ivermectin. While some Safety Data Sheets (SDS) for research-grade quantities may list this specific analog as "Not Classified" due to a lack of specific toxicological data, this is a documentation gap, not a safety clearance.

As a Senior Application Scientist, I invoke the Precautionary Principle . This molecule retains the macrocyclic lactone pharmacophore responsible for potent GABA-gated chloride channel agonism. It must be managed with the same rigor as Ivermectin: assumed fatal if swallowed, toxic in contact with skin, and catastrophic to aquatic ecosystems.

Part 1: Chemical Risk Profile & Classification

To ensure safety, we rely on "read-across" toxicology from the parent compound, Ivermectin.

PropertyOperational AssumptionRationale
Toxicity Class Acute Toxin (Category 1/2) Structural homology to Ivermectin (LD50 Mouse ~25 mg/kg).[1]
Environmental Impact Aquatic Pollutant (Severe) Avermectins are lethal to Daphnia magna at parts-per-trillion levels.[1] Zero drain discharge.
Waste Code (RCRA) Non-RCRA Regulated / Characteristic While not P-listed, it must be managed as Hazardous Chemical Waste for incineration.[1]
Physical State Solid / Crystalline PowderHigh risk of aerosolization during weighing/transfer.[1]
Part 2: Pre-Disposal Stabilization Protocol

Before this material leaves your bench, it must be stabilized. Do not place loose powder directly into waste drums.

1. Solid Waste (Powders, Contaminated Consumables) [2]
  • Primary Containment: Place the vial or contaminated weigh boat into a clear polyethylene bag (minimum 4 mil thickness).[1]

  • Decontamination: Wipe the exterior of the primary container with a damp tissue (water/surfactant).[1] Do not use bleach ; strong oxidizers may create unknown degradation products without validated destruction.

  • Secondary Containment: Seal the primary bag and place it inside a rigid, screw-top wide-mouth jar (HDPE).

  • Segregation: Do not mix with oxidizers or acids.[1]

2. Liquid Waste (Mother Liquors, Solvents) [2]
  • Solvent Compatibility: Avermectins are lipophilic.[1] Ensure the waste solvent stream (e.g., DMSO, Methanol, Acetonitrile) is compatible with the waste container (usually HDPE or Glass).

  • Precipitation Risk: If mixing aqueous and organic streams, watch for precipitation of the compound. Precipitates can clog waste pumps downstream.

  • Labeling: Clearly mark the container with the full chemical name. Do not use abbreviations like "Iver-Analog."

Part 3: The Disposal Workflow (Visualized)

This self-validating workflow ensures that the material is tracked from the bench to its final destruction via High-Temperature Incineration (HTI).

DisposalWorkflow Start Waste Generation (rac-2,3-Dehydro-3,4-dihydro Ivermectin) Decision Determine State Start->Decision Solid Solid Waste (Powder, Vials, PPE) Decision->Solid Dry Liquid Liquid Waste (Solvents, Mother Liquor) Decision->Liquid Wet Bagging Double Bagging (4 mil Polyethylene) Solid->Bagging Container Rigid HDPE Container (Screw Top) Liquid->Container Labeling Labeling: 'Toxic - Avermectin Derivative' 'Zero Drain Discharge' Bagging->Labeling Container->Labeling Storage Satellite Accumulation Area (Segregated from Oxidizers) Labeling->Storage Handoff EHS / Waste Vendor Pickup Storage->Handoff Destruction High-Temperature Incineration (>1000°C) Handoff->Destruction Certificate of Destruction Required

Figure 1: Decision tree for the segregation and disposal of avermectin derivatives, ensuring zero environmental release.

Part 4: Emergency Spill Response

If rac-2,3-Dehydro-3,4-dihydro Ivermectin is spilled, immediate containment is critical to prevent aerosol inhalation and drain contamination.

PPE Required:

  • Respiratory: N95 minimum; P100/HEPA respirator recommended for powders.[1]

  • Dermal: Double nitrile gloves (0.11 mm min) + Tyvek sleeves.[1] Avermectins are readily absorbed through skin.

Cleanup Steps:

  • Isolate: Evacuate the immediate area (radius 3m) if dust is visible.[1]

  • Dampen: Do not dry sweep.[1] Gently cover the powder with paper towels dampened with water or a surfactant (soap solution) to prevent aerosolization.

  • Scoop: Use a plastic scoop or dustpan to lift the damp material.[1]

  • Surface Decon: Wipe the surface 3x with soap and water.[1]

  • Disposal: All cleanup materials (towels, gloves, scoop) must be treated as Hazardous Solid Waste per the protocol above.

Part 5: Regulatory & Compliance Framework

While specific SDS data for this racemate may be sparse, compliance is dictated by the chemical class.

  • US EPA (RCRA): Dispose of as a toxic chemical.[1] While not explicitly P-listed (like P094), it meets the criteria for toxicity.[1]

  • Transport (DOT/IATA):

    • UN Number: UN 2811 (Toxic solids, organic, n.o.s.)

    • Hazard Class: 6.1

    • Packing Group: II (Medium Danger)[1]

  • Destruction Standard: The only acceptable destruction method is Incineration .[1] Autoclaving is insufficient for chemical deactivation. Landfilling is strictly prohibited due to groundwater leaching risks.[3]

References
  • Merck & Co., Inc. (2025).[1][4] Safety Data Sheet: Ivermectin (0.50%) Liquid Formulation. Link

  • Cayman Chemical . (2025).[1][4] Safety Data Sheet: 2,3-Dehydro-3,4-dihydro Ivermectin. Link

  • National Institutes of Health (PMC) . (2022).[1] Effects of Avermectins on the Environment Based on Its Toxicity to Plants and Soil Invertebrates. Link

  • US EPA . (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link

  • Thermo Fisher Scientific . (2025).[4] Safety Data Sheet: Ivermectin. Link

Sources

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